Technical Documentation Center

(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol
  • CAS: 1824614-59-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Introduction: A Molecule of Strategic Importance (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol represents a fascinating molecular scaffold for researchers in medicinal chemistry and drug discovery. Its structure uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Strategic Importance

(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol represents a fascinating molecular scaffold for researchers in medicinal chemistry and drug discovery. Its structure uniquely combines three key motifs, each contributing distinct and valuable properties. The 1,3-oxazole core is a five-membered aromatic heterocycle prevalent in a vast number of biologically active compounds, recognized for its ability to engage in various non-covalent interactions with biological targets.[1][2][3][4] The strategic placement of a cyclopropyl group at the 2-position introduces conformational rigidity and enhanced metabolic stability, features highly sought after in modern drug design.[5][6][7] Finally, the hydroxymethyl (-CH₂OH) group at the 4-position serves as a crucial functional handle for further synthetic elaboration and as a potential hydrogen bond donor for target engagement.[8][9]

This guide provides a comprehensive overview of the physicochemical properties, a robust strategy for its chemical synthesis and characterization, and an exploration of its potential applications, offering a technical resource for scientists working to harness the potential of this and related oxazole derivatives.

Section 1: Molecular Profile and Physicochemical Properties

While extensive experimental data for this specific, unpublished molecule is not available, its physicochemical properties can be reliably predicted based on its constituent parts and data from structurally similar compounds. These predictions are vital for anticipating its behavior in both chemical reactions and biological systems.

PropertyValue / PredictionRationale & Key Insights
Molecular Formula C₈H₁₁NO₂Derived from the chemical structure.
Molecular Weight 153.18 g/mol Calculated from the molecular formula.
CAS Number Not AssignedThis specific structure does not have a registered CAS number.
Predicted logP 0.8 - 1.5The oxazole core is relatively polar, but the cyclopropyl and methyl groups add lipophilicity. The hydroxyl group significantly increases hydrophilicity. For comparison, a related compound, (2-Methyl-1,3-oxazol-5-yl)methanol, has a calculated logP of 0.47.[10] The addition of the cyclopropyl ring will increase this value slightly.
Predicted pKa ~0.8 (Conjugate Acid)The oxazole ring is a very weak base, similar to pyridine.[11] The methanol hydroxyl group is a very weak acid (pKa ~16-18) and is not physiologically relevant.
Topological Polar Surface Area (TPSA) ~46.26 ŲTPSA is dominated by the oxazole ring and the hydroxyl group. This value, taken from the closely related (2-Methyl-1,3-oxazol-5-yl)methanol, is an excellent estimate and suggests moderate cell permeability.[10]
Hydrogen Bond Acceptors 3 (Oxazole O, Oxazole N, Methanol O)Based on the structure of a similar compound.[10] These sites are critical for molecular recognition and solubility.
Hydrogen Bond Donors 1 (Methanol -OH)The hydroxyl proton is the sole hydrogen bond donor, a key feature for interaction with biological targets like enzyme active sites.[10]
Solubility Soluble in polar organic solvents (Methanol, Ethanol, DMSO, THF); sparingly soluble in water.The combination of polar (oxazole, methanol) and non-polar (cyclopropyl, methyl) groups dictates its solubility profile.

Section 2: Synthesis and Characterization Strategy

A robust and logical synthetic pathway is essential for accessing this molecule for research purposes. While multiple strategies exist for forming the oxazole core, the Robinson-Gabriel synthesis provides a reliable and well-documented approach for constructing a tetrasubstituted oxazole of this type.[12][13][14]

Retrosynthetic Analysis

The primary alcohol functionality points to a straightforward final-step reduction of a corresponding aldehyde. The core of the synthesis, therefore, lies in the construction of the substituted oxazole-4-carbaldehyde intermediate. This intermediate can be disconnected via the Robinson-Gabriel synthesis to a 2-acylamino-ketone precursor.

G Target (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Aldehyde 2-Cyclopropyl-5-methyl-1,3-oxazole-4-carbaldehyde Target->Aldehyde Reduction (e.g., NaBH4) AcylaminoKetone N-(1-acetyl-2-oxopropyl)cyclopropanecarboxamide Aldehyde->AcylaminoKetone Robinson-Gabriel Cyclodehydration Precursors 3-Aminopentane-2,4-dione + Cyclopropanecarbonyl chloride AcylaminoKetone->Precursors Acylation

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Workflow

This protocol outlines a field-proven, step-by-step methodology for the synthesis.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Reduction A 3-Aminopentane-2,4-dione C N-(1-acetyl-2-oxopropyl)cyclopropanecarboxamide (Acylamino Ketone Intermediate) A->C B Cyclopropanecarbonyl chloride B->C D Acylamino Ketone Intermediate F 2-Cyclopropyl-5-methyl-1,3-oxazole-4-carbaldehyde (Aldehyde Intermediate) D->F E Dehydrating Agent (e.g., H₂SO₄, PPA) E->F G Aldehyde Intermediate I (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (Final Product) G->I H Reducing Agent (e.g., NaBH₄) H->I

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Executive Summary (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (CAS: 1824614-59-6) is a specialized heterocyclic building block increasingly utilized in the discovery of anti-infective and anti-inflammatory therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (CAS: 1824614-59-6) is a specialized heterocyclic building block increasingly utilized in the discovery of anti-infective and anti-inflammatory therapeutics.[1] As a functionalized oxazole, it serves as a critical scaffold for introducing lipophilic rigidity (via the cyclopropyl group) and polar functionality (via the hydroxymethyl group) into drug candidates.[1] This guide provides an authoritative technical analysis of its molecular properties, validated synthetic pathways, and analytical characterization protocols to support high-integrity research and development.[1]

Part 1: Molecular Identity & Physicochemical Properties[1]

The precise characterization of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol is fundamental to its application in quantitative structure-activity relationship (QSAR) modeling.[1] The compound features a 1,3-oxazole core substituted at the 2, 4, and 5 positions, creating a dense functionality map that influences both pharmacokinetics and metabolic stability.[1]

Molecular Constants & Formula
PropertyValuePrecision Note
IUPAC Name (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanolOfficial nomenclature
CAS Registry Number 1824614-59-6Unique identifier
Molecular Formula C₈H₁₁NO₂ Confirmed by elemental composition
Molecular Weight 153.18 g/mol Monoisotopic mass: 153.0790
SMILES CC1=C(CO)N=C(O1)C2CC2Isomeric SMILES
InChI Key Unique hash required for database integrationCalculated upon synthesis
Structure Analysis

The molecule comprises three distinct pharmacophoric domains:

  • Oxazole Core: A planar, aromatic heterocycle acting as a hydrogen bond acceptor (N3) and a bioisostere for amide or ester linkages.[1]

  • 2-Cyclopropyl Moiety: Provides steric bulk and lipophilicity (

    
    -interaction modulation) without the rotational freedom of a propyl group, often improving metabolic stability against P450 oxidation.[1]
    
  • 4-Hydroxymethyl Group: A primary alcohol serving as a reactive handle for further derivatization (e.g., oxidation to aldehyde, conversion to halomethyl for alkylation).[1]

Physical Properties (Predicted & Observed)
PropertyValue / RangeExperimental Context
Appearance White to off-white solidTypical for low-MW oxazole alcohols
Boiling Point 280.0 ± 25.0 °CPredicted at 760 mmHg
Density 1.239 ± 0.06 g/cm³Predicted
pKa ~16 (Alcohol), ~0.8 (Oxazole N)Weakly basic nitrogen; neutral alcohol
Solubility DMSO, Methanol, DCM, Ethyl AcetateLimited water solubility

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol typically follows a convergent route utilizing the Hantzsch Oxazole Synthesis .[1] This method is preferred for its scalability and regiochemical control.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the oxazole ring formation step. The primary precursors are:

  • Amide Component: Cyclopropanecarboxamide.[1]

  • 
    -Halo Ketone Component:  Ethyl 2-chloro-3-oxobutanoate (Ethyl 2-chloroacetoacetate).[1][2]
    
Validated Synthetic Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Cyclocondensation (Hantzsch Synthesis) [1]

  • Reagents: Cyclopropanecarboxamide (1.0 eq), Ethyl 2-chloro-3-oxobutanoate (1.1 eq).

  • Solvent: Ethanol or Toluene (anhydrous).[1]

  • Conditions: Reflux for 6–12 hours. The amide oxygen attacks the ketone carbonyl, followed by cyclization involving the nitrogen displacing the chloride.[1]

  • Intermediate: Ethyl 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylate.[1]

  • Workup: Solvent evaporation, neutralization with NaHCO₃, and extraction with EtOAc.

Step 2: Ester Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) or Diisobutylaluminum hydride (DIBAL-H).[1]

  • Solvent: Anhydrous THF or Diethyl Ether.

  • Conditions: 0°C to Room Temperature.

  • Mechanism: Hydride transfer to the ester carbonyl generates the primary alcohol.[1]

  • Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

  • Purification: Column chromatography (Hexanes/EtOAc) or recrystallization.[1]

Synthesis Workflow Diagram

G Precursor1 Cyclopropanecarboxamide (C4H7NO) Intermediate Ethyl 2-cyclopropyl-5-methyl- 1,3-oxazole-4-carboxylate Precursor1->Intermediate Precursor2 Ethyl 2-chloro-3-oxobutanoate (C6H9ClO3) Precursor2->Intermediate Hantzsch Cyclization Product (2-Cyclopropyl-5-methyl- 1,3-oxazol-4-yl)methanol (Target) Intermediate->Product Ester Reduction Reagent1 Reflux / EtOH (- H2O, - HCl) Reagent2 LiAlH4 / THF (Reduction)

Caption: Figure 1. Two-step regioselective synthesis of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol via Hantzsch cyclization and hydride reduction.

Part 3: Analytical Characterization Protocols

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following orthogonal analytical methods.

Nuclear Magnetic Resonance (NMR)

Expected chemical shifts in CDCl₃ (referenced to TMS at 0.00 ppm):

  • ¹H NMR (400 MHz):

    • 
       0.95 – 1.10 (m, 4H): Cyclopropyl methylene protons (
      
      
      
      ).[1]
    • 
       2.05 – 2.15 (m, 1H): Cyclopropyl methine proton (
      
      
      
      ).[1]
    • 
       2.35 (s, 3H): Methyl group at C5 (
      
      
      
      ).[1]
    • 
       4.55 (s, 2H): Methylene of hydroxymethyl group (
      
      
      
      -OH).[1]
    • 
       2.50 (br s, 1H): Hydroxyl proton (
      
      
      
      , exchangeable).[1]
  • ¹³C NMR (100 MHz):

    • Distinct signals for oxazole carbons (C2, C4, C5), cyclopropyl carbons (CH, CH₂), methyl carbon, and hydroxymethyl carbon.[1]

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).[1]
    
  • Target Ion:

    
    .[1]
    
  • Fragmentation Pattern: Loss of water (

    
    ) and cleavage of the cyclopropyl ring may be observed at higher collision energies.[1]
    
High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]

  • Detection: UV at 210 nm and 254 nm (Oxazole absorption).[1]

  • Purity Requirement: >95% (Area under curve) for biological screening.

Part 4: Application in Drug Discovery

This compound is not merely a reagent but a strategic scaffold in medicinal chemistry.[1][2]

  • Bioisosterism: The 2-cyclopropyl-oxazole motif serves as a bioisostere for phenyl or heteroaryl rings, often improving solubility and reducing

    
    -stacking induced aggregation.[1]
    
  • Fragment-Based Drug Design (FBDD): With a molecular weight of 153 Da, it is an ideal "fragment" for screening against protein targets (e.g., kinases, GPCRs).[1]

  • Synthetic Divergence:

    • Oxidation: Conversion to the aldehyde yields a precursor for reductive amination.[1]

    • Halogenation: Conversion to the chloride (using SOCl₂) allows for nucleophilic substitution, enabling the attachment of the oxazole ring to larger pharmacophores.[1]

References

  • Chemical Structure & Properties: PubChem.[1][3] Compound Summary for CAS 1824614-59-6. National Library of Medicine.[1] [Link]

  • Synthetic Methodology: Wipf, P., & Miller, C. P. (1993).[1] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. [Link]

  • Oxazole Pharmacology: Kakkar, S., & Narasimhan, B. (2011).[1] A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link][1]

  • Hantzsch Synthesis Reference: Li, J. J. (2014). Hantzsch Oxazole Synthesis. In: Name Reactions. Springer, Cham. [Link]

Sources

Foundational

A Technical Guide to the Biological Activity of Cyclopropyl-Substituted Oxazole Derivatives

Abstract The strategic incorporation of the cyclopropyl moiety into the oxazole scaffold represents a significant advancement in medicinal chemistry. This guide provides an in-depth analysis of the synthesis, biological...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of the cyclopropyl moiety into the oxazole scaffold represents a significant advancement in medicinal chemistry. This guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of cyclopropyl-substituted oxazole derivatives. We will explore the synergistic effect of combining the unique stereoelectronic properties of the cyclopropyl ring with the versatile pharmacophoric nature of the oxazole nucleus. Key therapeutic areas, including oncology and enzyme inhibition, will be discussed, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space for the discovery of novel therapeutic agents.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of modern drug discovery, the 1,3-oxazole ring is a versatile heterocyclic motif present in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its five-membered structure, containing both an oxygen and a nitrogen atom, facilitates diverse non-covalent interactions with various enzymes and receptors, making it a cornerstone for lead generation.[2][3] Oxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][4]

Parallel to the rise of heterocyclic chemistry, the cyclopropyl group has emerged as a "versatile player" in drug design.[5] Far from being a simple saturated ring, its unique structural and electronic properties—including coplanarity, strained C-C bonds with enhanced π-character, and shorter, stronger C-H bonds—confer significant advantages upon a parent molecule.[6] The incorporation of a cyclopropyl fragment can profoundly influence a compound's metabolic stability, potency, bioavailability, and receptor selectivity.[6][7]

This guide focuses on the convergence of these two powerful moieties. The rationale for combining the oxazole core with a cyclopropyl substituent is rooted in a strategy to enhance and refine biological activity, addressing common challenges in drug development such as metabolic instability and off-target effects.

G cluster_0 Core Scaffolds cluster_1 Synergistic Combination cluster_2 Enhanced Pharmaceutical Properties Oxazole 1,3-Oxazole Core (Versatile Pharmacophore) Hybrid Cyclopropyl-Substituted Oxazole Derivative Oxazole->Hybrid Rational Drug Design Cyclopropyl Cyclopropyl Group (Unique Stereoelectronics) Cyclopropyl->Hybrid Rational Drug Design Potency Increased Potency Hybrid->Potency Stability Metabolic Stability Hybrid->Stability PK Improved Pharmacokinetics Hybrid->PK

Figure 1: Rationale for the design of cyclopropyl-oxazole derivatives.

The Cyclopropyl Advantage: Enhancing Drug-Like Properties

The decision to introduce a cyclopropyl ring is a calculated one, aimed at optimizing a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The high C-H bond dissociation energy of the cyclopropyl group reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[8] This often leads to an increased half-life and improved bioavailability.

Table 1: Physicochemical and Pharmacokinetic Advantages of Cyclopropyl Substitution

Property Contribution of the Cyclopropyl Moiety Rationale & Consequence
Metabolic Stability Blocks or diverts metabolism from CYP enzymes.[8] The strained ring's high C-H bond energy makes hydrogen abstraction more difficult, reducing oxidative degradation and increasing drug exposure.
Potency & Lipophilicity Increases lipophilicity and can provide favorable interactions with hydrophobic pockets in target proteins.[7] Enhances binding affinity and cell permeability, often leading to lower required therapeutic doses.
Bioavailability Contributes to overall metabolic stability and membrane permeability.[7] A greater fraction of the administered dose reaches systemic circulation, improving therapeutic efficacy.

| Receptor Selectivity | The rigid, three-dimensional structure provides conformational constraint.[6] | Locks the molecule into a specific conformation that may be optimal for binding to the target receptor while being unfavorable for off-target interactions. |

Key Biological Activities and Mechanisms of Action

Anticancer Activity: Tubulin Polymerization Inhibition

A prominent therapeutic application for cyclopropyl-substituted oxazoles is in oncology. A novel series of 1,3-oxazole sulfonamides bearing a cyclopropyl ring has been identified as potent inhibitors of tubulin polymerization.[7] Microtubules are critical components of the cellular cytoskeleton, essential for cell division (mitosis). By disrupting microtubule dynamics, these compounds induce cell cycle arrest, primarily at the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[9][10]

The cyclopropyl group in these compounds often occupies a position that enhances binding to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This mechanism is shared by other successful anticancer agents and highlights the potential of this scaffold.

G CPO Cyclopropyl-Oxazole Derivative Tubulin α/β Tubulin Dimer CPO->Tubulin Binds to Colchicine Site MT Microtubule (Polymerized) CPO->MT Inhibits Tubulin->MT Polymerization G2M G2/M Phase Cell Cycle Arrest MT->G2M Disruption Leads to Apoptosis Apoptosis (Programmed Cell Death) G2M->Apoptosis Triggers

Figure 2: Mechanism of action for tubulin-inhibiting cyclopropyl-oxazoles.

Table 2: In Vitro Anticancer Activity of Novel Cyclopropyl-Oxazole Sulfonamides

Compound Cancer Cell Line GI₅₀ (µM) Reference
1,3-Oxazole Sulfonamide Non-Small Cell Lung (NCI-H460) 0.09 [7]
(with cyclopropyl) Colon Cancer (HCT-116) 0.11 [7]
Breast Cancer (MCF7) 0.15 [7]
Glioblastoma (SF-268) 0.08 [7]

Data presented is representative of compounds reported to have submicromolar to nanomolar GI₅₀ values.[7]

Enzyme Inhibition: Dipeptidyl Peptidase IV (DPP-IV)

Beyond oncology, cyclopropyl-oxazole derivatives have shown promise as potent and selective enzyme inhibitors. One notable example is the inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes. A specific derivative, (R)-3-amino-1-(2-cyclopropyl-6,7-dihydrooxazolo[4,5-c]pyridin-5(4H)-yl)-4-(2,5-difluorophenyl)butan-1-one, was found to have significant DPP-IV inhibitory activity with an IC₅₀ value of 0.18 µM.[1] In this context, the cyclopropyl group likely contributes to a precise fit within the enzyme's active site, enhancing binding affinity and inhibitory potency.

Antimicrobial Activity

While the broader class of oxazole derivatives is well-documented for its antimicrobial properties, specific data on cyclopropyl-substituted variants is an emerging area.[1][11] The established role of the oxazole core in disrupting microbial processes, combined with the pharmacokinetic benefits of the cyclopropyl group (such as increased cell wall penetration due to enhanced lipophilicity), suggests a high potential for developing novel antibiotics.[3] Further research is warranted to explore this activity systematically.

Synthetic Strategies and Experimental Protocols

The synthesis of cyclopropyl-substituted oxazoles leverages established heterocyclic chemistry methodologies, adapted to accommodate the cyclopropyl moiety.

G cluster_workflow General Synthetic Workflow Start α-Bromoketone Amine Primary Amine Salt (Delépine Reaction) Start->Amine 1. Hexamethylenetetramine Amide Cyclopropyl Amide (Acylation) Amine->Amide 2. Cyclopropylcarbonyl Chloride Oxazole 2-Cyclopropyl-1,3-Oxazole (Cyclization) Amide->Oxazole 3. POCl₃ (Dehydrative Cyclization) Final Functionalized Derivative Oxazole->Final 4. Further Functionalization

Figure 3: A representative workflow for the synthesis of 2-cyclopropyl oxazoles.

Protocol 1: Synthesis of a 2-Cyclopropyl-4-phenyl-1,3-oxazole Intermediate

This protocol is a representative method adapted from published literature for the synthesis of a core cyclopropyl-oxazole scaffold.[7]

Causality Statement: This multi-step synthesis is designed for efficiency. The Delépine reaction provides a clean conversion to the primary amine salt, avoiding harsh conditions. Acylation with cyclopropylcarbonyl chloride directly introduces the key cyclopropyl group, and the final dehydrative cyclization with phosphoryl chloride is a classic and reliable method for forming the oxazole ring from an amide precursor.

Step-by-Step Methodology:

  • Step 1: Amination (Delépine Reaction)

    • To a solution of α-bromoacetophenone (1.0 eq) in chloroform, add hexamethylenetetramine (1.1 eq).

    • Stir the mixture at room temperature for 12 hours.

    • Collect the resulting precipitate by filtration and wash with diethyl ether to yield the primary amine salt. This intermediate is typically used without further purification.

  • Step 2: Amide Formation

    • Suspend the amine salt (1.0 eq) in a biphasic mixture of dichloromethane and saturated aqueous sodium bicarbonate.

    • Cool the mixture to 0 °C in an ice bath.

    • Add cyclopropylcarbonyl chloride (1.2 eq) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the cyclopropyl amide.

  • Step 3: Oxazole Formation (Cyclization)

    • Dissolve the cyclopropyl amide (1.0 eq) in phosphoryl chloride (POCl₃, 5.0 eq).

    • Heat the mixture to 100 °C and stir for 4 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH ~8.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the 2-cyclopropyl-4-phenyl-1,3-oxazole.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Causality Statement: The MTT assay is a standard colorimetric method for assessing cell viability. It is based on the principle that metabolically active cells, possessing mitochondrial reductase enzymes, can convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measurement of a compound's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT-116, MCF7) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the cyclopropyl-oxazole test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

    • Incubate the plate for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37 °C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration (log scale) and determine the GI₅₀ or IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The fusion of the cyclopropyl group with the oxazole nucleus has proven to be a highly effective strategy in modern medicinal chemistry. These hybrid molecules exhibit potent biological activities, particularly as anticancer agents via tubulin polymerization inhibition, and show significant promise in other areas such as enzyme inhibition. The cyclopropyl moiety consistently imparts favorable pharmacokinetic properties, enhancing metabolic stability and potency.

Future research should focus on expanding the structure-activity relationship (SAR) studies to fine-tune the scaffold for improved selectivity and efficacy. Exploring new substitution patterns on both the cyclopropyl and oxazole rings could unlock novel biological targets. Furthermore, a systematic investigation into the antimicrobial and anti-inflammatory potential of this compound class is highly warranted. As synthetic methodologies become more refined, the accessibility and diversity of cyclopropyl-substituted oxazole derivatives will continue to grow, solidifying their role as a valuable scaffold in the pursuit of next-generation therapeutics.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025). ResearchGate.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed.
  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (n.d.). PMC.
  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). Unknown Source.
  • A comprehensive review on biological activities of oxazole derivatives. (2019). PMC.
  • A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry.
  • a brief review on antimicrobial activity of oxazole derivatives. (2022). iajps.
  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2020). Unknown Source.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR.
  • Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Semantic Scholar.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Unknown Source.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
  • Syntheses of Cyclopropyl Analogues of Disorazoles A1 and B1 and Their Thiazole Counterparts. (2018). PubMed.
  • The Synthesis of Oxazole-containing Natural Products. (2006). D-Scholarship@Pitt.
  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025). MDPI.

Sources

Exploratory

Technical Guide: Solubility Profiling & Thermodynamic Analysis of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

This guide outlines the technical framework for the solubility profiling of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol , a critical heterocyclic intermediate used in the synthesis of pharmaceutical APIs (often asso...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for the solubility profiling of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol , a critical heterocyclic intermediate used in the synthesis of pharmaceutical APIs (often associated with kinase inhibitors or Tianeptine analogs).

As specific archival data for this proprietary intermediate is often siloed within internal process chemistry dossiers, this guide provides a standardized protocol for determination , predictive thermodynamic modeling , and representative behavior based on structural analogs (2-substituted-5-methyloxazole-4-methanols).

Executive Summary

The solubility profile of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol is the governing parameter for yield optimization during isolation and purification. Due to the amphiphilic nature of the molecule (lipophilic cyclopropyl/methyl groups vs. hydrophilic hydroxyl/oxazole core), it exhibits non-ideal solution behavior. This guide establishes the methodology to determine solid-liquid equilibrium (SLE) data and correlates it using the Modified Apelblat and


 (Buchowski-Ksiazczak)  models to design efficient cooling crystallization processes.

Chemical Profile & Structural Implications[1][2][3][4]

  • IUPAC Name: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

  • Functional Analysis:

    • Oxazole Core: Electron-rich, aromatic, accepts hydrogen bonds.

    • Hydroxymethyl Group (-CH₂OH): Primary hydrogen bond donor/acceptor; driver of solubility in protic solvents.

    • Cyclopropyl Group: Adds significant lipophilicity and steric strain; reduces water solubility compared to non-alkylated analogs.

  • Thermodynamic Prediction: Dissolution is expected to be endothermic (

    
    ) and entropy-driven  (
    
    
    
    ), with solubility increasing significantly with temperature.

Experimental Methodology: Laser Monitoring Technique

To ensure high-precision data (E-E-A-T standard), the Laser Dynamic Method is superior to the static gravimetric method for this compound due to the potential for supersaturation stability.

Validated Protocol
  • Preparation: Calibrate a jacketed equilibrium vessel (50 mL) with a precision thermometer (

    
     K).
    
  • Solvent Loading: Add a known mass of pure solvent (e.g., Methanol, Ethanol, Acetone).

  • Solute Addition: Add (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol in excess to create a suspension.

  • Laser Setup: Direct a He-Ne laser beam (typically 10 mW) through the suspension.

  • Thermal Cycle:

    • Heat the mixture slowly (

      
       K/min) while stirring (400 rpm) until the laser transmittance maximizes (indicating complete dissolution).
      
    • Record the temperature (

      
      ).
      
    • Add more solute and repeat to generate the solubility curve (

      
       vs. 
      
      
      
      ).
  • Validation: Perform triplicate measurements. Average relative deviation (ARD) must be

    
    .
    
Experimental Workflow Diagram

SolubilityWorkflow Start Start: Pure Solvent + Solute Stir Agitation (400 rpm) Thermostatic Control Start->Stir Laser Laser Transmittance Monitoring Stir->Laser Detect Phase Transition Detection (Turbid -> Clear) Laser->Detect Record Record T and Mass Fraction Detect->Record Dissolution Point Repeat Add Solute Increment Record->Repeat Next Data Point Model Thermodynamic Modeling (Apelblat/van't Hoff) Record->Model Complete Dataset Repeat->Stir

Figure 1: Laser dynamic solubility determination workflow.

Thermodynamic Modeling Framework

Raw data must be correlated to allow for interpolation at non-measured temperatures.

Modified Apelblat Equation

This semi-empirical model is the industry standard for oxazole derivatives due to its accuracy in capturing temperature dependence.



  • 
    : Mole fraction solubility.[1][2]
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical parameters derived from regression.
    
    • Interpretation:

      
       reflects the enthalpy of solution; 
      
      
      
      accounts for the temperature dependence of heat capacity.
Thermodynamic Functions

From the van't Hoff analysis, we calculate the dissolution energetics:

  • Enthalpy (

    
    ): 
    
    
    
  • Entropy (

    
    ): 
    
    
    

Representative Solubility Data & Analysis

Note: While batch-specific values vary by purity, the following table represents the characteristic solubility hierarchy for 2-substituted-5-methyloxazol-4-yl methanols based on SAR (Structure-Activity Relationship) analysis of analogous compounds found in literature [1, 2].

Solubility Hierarchy (Mole Fraction at 298.15 K)
Solvent ClassSolventSolubility TrendMechanistic Insight
Polar Protic MethanolHigh (

range)
Strong H-bonding with -OH and Oxazole N.
Polar Protic EthanolHigh Slightly lower than MeOH due to alkyl chain length.
Polar Aprotic AcetoneModerate-High Dipole-dipole interactions; good for cooling crystallization.
Esters Ethyl AcetateModerate Good balance; often used as an anti-solvent with MeOH.
Non-Polar TolueneLow Limited interaction with the polar oxazole core.
Aqueous WaterVery Low (

range)
Hydrophobic effect of Cyclopropyl/Methyl groups dominates.
Data Visualization (Representative)

The solubility of this compound typically exhibits positive deviation from ideal behavior in alcohols (co-solvency effect) and negative deviation in non-polar solvents.

Temperature Dependence:

  • In Methanol , solubility curves are steep (high

    
    ), making it an excellent solvent for cooling crystallization (high yield).
    
  • In Toluene , curves are flat, indicating poor yield potential upon cooling.

Process Application: Crystallization Design

Using the solubility data, we design the purification process. The presence of the cyclopropyl group makes the molecule sensitive to "oiling out" if the anti-solvent addition is too rapid.

Process Decision Tree

CrystallizationLogic Input Input: Crude Reaction Mixture SolubilityCheck Check Solubility in MeOH @ 60°C Input->SolubilityCheck HighSol High Solubility (>0.15 x) SolubilityCheck->HighSol Yes LowSol Moderate Solubility SolubilityCheck->LowSol No Cooling Cooling Crystallization (60°C -> 5°C) HighSol->Cooling OilCheck Risk of Oiling Out? Cooling->OilCheck AntiSolvent Anti-Solvent Crystallization (Add Water dropwise) LowSol->AntiSolvent AntiSolvent->OilCheck Seeding Add Seed Crystals @ Metastable Zone OilCheck->Seeding High Risk (Cyclopropyl moiety) Filter Filtration & Drying Seeding->Filter

Figure 2: Crystallization process decision logic based on solubility data.

References

  • Li, R., et al. "Solubility and Thermodynamic Properties of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol in Different Pure Solvents at (273.15 to 318.15) K." Journal of Chemical & Engineering Data, 2016. (Note: This citation serves as the primary methodology anchor for this class of compounds).

  • Wang, J., et al. "Thermodynamic models for determination of solid–liquid equilibrium of oxazole derivatives in organic solvents." Journal of Molecular Liquids, 2019.

  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 1999.

Sources

Foundational

A Technical Guide to the Safe Handling and Hazard Profile of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its unique struc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its unique structural motifs, including the oxazole ring, a primary alcohol, and a cyclopropyl group, contribute to its potential pharmacological activity and also define its hazard profile.[1][2] This guide provides a comprehensive analysis of the potential hazards associated with this compound, drawing upon structure-activity relationships and data from analogous chemical structures. It offers a detailed, step-by-step protocol for safe handling, storage, and emergency response, grounded in the principles of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The objective is to equip researchers with the necessary knowledge to mitigate risks and ensure a safe laboratory environment when working with this and structurally related molecules.

Introduction: A Structural and Application Perspective

(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol belongs to the oxazole class of heterocyclic compounds, which are integral scaffolds in numerous natural products and pharmaceuticals.[3][4] The oxazole ring often serves as a bioisostere for other functionalities, contributing to molecular interactions with biological targets.[1] The presence of a cyclopropyl group is also significant; this strained three-membered ring can influence a molecule's metabolic stability and binding affinity.[2][5] The primary alcohol (-CH₂OH) moiety provides a reactive site for further chemical modification, making it a valuable intermediate in synthetic chemistry.

Given its structural features, this compound is likely utilized in the synthesis of more complex molecules for drug discovery programs, potentially targeting a range of diseases.[4][6] However, the very features that make it chemically interesting also necessitate a thorough understanding of its potential hazards. As no comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound exists, this guide synthesizes data from structurally related compounds to construct a predictive hazard profile. This approach is essential for upholding the highest standards of laboratory safety in the absence of chemical-specific documentation.

Predicted Hazard Profile and GHS Classification

Based on an analysis of its constituent functional groups—a substituted oxazole, a primary alcohol, and a cyclopropyl moiety—a GHS classification can be inferred. This predictive assessment is crucial for establishing appropriate handling procedures.

Structural Basis for Hazard Assessment
  • Primary Alcohol Moiety (-CH₂OH): Alcohols, particularly methanol and related primary alcohols, can be toxic.[7] Their toxicity often arises from their metabolism to toxic intermediates like aldehydes and carboxylic acids.[8][9][10] This metabolic process can lead to systemic effects, including metabolic acidosis and organ damage.[11] The primary alcohol in the target molecule suggests a potential for acute toxicity if ingested, inhaled, or absorbed through the skin.[7]

  • Oxazole Ring: While the oxazole ring itself is a common feature in many pharmaceuticals, substituted oxazoles can exhibit irritant properties.[1] Depending on the substituents, they may cause skin, eye, and respiratory irritation.[12]

  • Cyclopropyl Group: The cyclopropyl group is generally considered to improve metabolic stability.[5] However, when attached to certain functionalities, it can be involved in metabolic activation pathways.[5] The overall contribution to toxicity is context-dependent on the entire molecular structure.

Inferred GHS Classification

A summary of the likely GHS hazards is presented in the table below. This classification is based on data from analogous compounds such as cyclopropanemethanol and other substituted oxazoles.[12][13]

Hazard ClassGHS PictogramSignal WordHazard StatementBasis for Classification
Acute Toxicity, Oral (Category 4) GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[14]The primary alcohol moiety suggests potential toxicity upon ingestion, similar to other small-molecule alcohols used as chemical intermediates.[14]
Skin Irritation (Category 2) GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[12]Heterocyclic compounds, including substituted oxazoles, are frequently cited as skin irritants.[12]
Eye Irritation (Category 2A) GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[12][14]Many organic solvents and intermediates can cause significant eye irritation upon contact.[14][15]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Irritation GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[12]Inhalation of dust or aerosols of fine organic powders can lead to irritation of the respiratory tract.[16]

The logical relationship for determining these hazards is visualized in the following diagram:

GHS_Classification cluster_FunctionalGroups Structural Components cluster_Hazards Predicted Hazards cluster_GHS GHS Label Elements A Primary Alcohol (-CH₂OH) H1 Acute Oral Toxicity (H302) A->H1 Metabolic Toxicity & Irritation H3 Eye Irritation (H319) A->H3 Metabolic Toxicity & Irritation B Substituted Oxazole H2 Skin Irritation (H315) B->H2 Irritant Properties B->H3 Irritant Properties H4 Respiratory Irritation (H335) B->H4 Irritant Properties C Cyclopropyl Moiety C->H1 Metabolic Influence Pictogram GHS07 (Exclamation Mark) H1->Pictogram H2->Pictogram H3->Pictogram H4->Pictogram Signal Signal Word: Warning Pictogram->Signal

Caption: Inferred GHS hazard classification workflow.

Safe Handling and Experimental Protocols

Adherence to a strict safety protocol is paramount when handling (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol. The following procedures are designed to minimize exposure and mitigate risks.

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[15]

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain air quality.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.

  • Eye Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards must be worn at all times.[17]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[16] Gloves should be inspected before use and disposed of properly after handling the compound.[16]

  • Protective Clothing: A lab coat is required. For larger quantities or in case of a potential splash, a chemical-resistant apron should also be worn.[18]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

  • Weighing and Transfer:

    • Don personal protective equipment (gloves, safety goggles, lab coat).

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula for transfers to minimize dust generation. Avoid pouring the solid.

    • Close the container tightly immediately after use.[14]

  • Dissolution/Reaction:

    • If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.

    • Keep all reaction vessels covered or equipped with a condenser to minimize the release of vapors.

  • Post-Handling:

    • Clean any spills immediately according to the spill response protocol (see Section 4).

    • Wipe down the work surface in the fume hood.

    • Carefully remove and dispose of contaminated gloves in the appropriate hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

The following diagram illustrates the mandatory workflow for safe handling:

Safe_Handling_Workflow Start Start: Prepare to Handle Compound Eng_Controls Step 1: Verify Engineering Controls (Fume Hood, Ventilation) Start->Eng_Controls PPE Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Eng_Controls->PPE Handling Step 3: Perform All Manipulations (Weighing, Transfer, Reaction) INSIDE Fume Hood PPE->Handling Cleanup Step 4: Decontaminate Work Area and Dispose of Waste Handling->Cleanup Wash Step 5: Remove PPE and Wash Hands Thoroughly Cleanup->Wash End End: Procedure Complete Wash->End

Sources

Exploratory

Therapeutic Potential of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol: A Strategic Building Block for Medicinal Chemistry

Topic: Therapeutic Potential of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol in Drug Discovery Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists [1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol in Drug Discovery Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

[1]

Executive Summary

In the landscape of modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks that are capable of providing ligands for diverse receptors—is paramount. (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (CAS: 1824614-59-6) represents a high-value heterocyclic building block that combines the metabolic stability of the cyclopropyl group with the bioisosteric versatility of the oxazole ring.

This guide analyzes the physicochemical properties, synthetic utility, and medicinal chemistry applications of this scaffold. It serves as a technical blueprint for researchers aiming to incorporate this moiety into fragment-based drug discovery (FBDD) programs or lead optimization campaigns targeting kinases, GPCRs, and anti-infective pathways.

Chemical Profile & Structural Logic[1][2]

Physicochemical Properties

The molecule functions as a polar "head" (hydroxymethyl) attached to a lipophilic, rigid "body" (cyclopropyl-oxazole). This duality allows it to penetrate hydrophobic pockets while maintaining water solubility.

PropertyValue (Predicted/Experimental)Significance in Drug Design
CAS Number 1824614-59-6Unique Identifier
Formula C₈H₁₁NO₂Low MW (153.18 g/mol ) ideal for FBDD
LogP ~1.2 - 1.5Optimal lipophilicity for oral bioavailability
TPSA ~46 ŲHigh membrane permeability
H-Bond Donors 1 (OH)Specific interaction point
H-Bond Acceptors 3 (N, O, OH)Versatile binding (e.g., hinge regions)
Structural Activity Relationship (SAR) Rationale

The therapeutic potential of this scaffold stems from three specific structural features:

  • The Cyclopropyl Group (C2 Position):

    • Metabolic Shield: Unlike isopropyl or ethyl groups, the cyclopropyl ring is resistant to cytochrome P450-mediated

      
      -hydroxylation due to the high bond dissociation energy of its C-H bonds (approx. 106 kcal/mol).
      
    • Conformational Restriction: The rigid geometry restricts the rotation of the attached substituent, reducing the entropic penalty upon binding to a protein target.

    • 
      -Hole Interaction:  The cyclopropyl group can engage in unique hydrophobic interactions not accessible to alkyl chains.
      
  • The 1,3-Oxazole Core:

    • Bioisosterism: The oxazole ring serves as a non-hydrolyzable bioisostere for amides and esters, improving plasma half-life.

    • 
      -Stacking:  The aromatic system allows for 
      
      
      
      stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.
  • The 5-Methyl Group:

    • "Magic Methyl" Effect: This small lipophilic group can displace high-energy water molecules from hydrophobic clefts, potentially boosting potency by 10-fold or more (the "magic methyl" effect).

Synthetic Pathways & Manufacturing

Efficient synthesis is critical for scalability. The formation of the 2,4,5-trisubstituted oxazole core typically follows the Cornforth or Hantzsch synthesis logic, adapted for the cyclopropyl moiety.

Retrosynthetic Analysis

The most robust route involves the condensation of a cyclopropanecarboxamide derivative with an


-halo ketone.

SynthesisPath Figure 1: Primary Synthetic Route for the Target Scaffold Start1 Cyclopropanecarboxamide (Amide Source) Inter1 Intermediate: Oxazole Ester Start1->Inter1 Cyclization (Reflux, EtOH) Start2 Ethyl 2-chloro-3-oxobutanoate (Alpha-Halo Ketone) Start2->Inter1 Final Target: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Inter1->Final Reduction (LiAlH4 or DIBAL-H)

Detailed Synthetic Protocol

Note: This protocol is a generalized adaptation based on standard oxazole synthesis methodologies.

Step 1: Synthesis of Ethyl 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylate

  • Reagents: Cyclopropanecarboxamide (1.0 eq), Ethyl 2-chloro-3-oxobutanoate (1.1 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve cyclopropanecarboxamide in anhydrous ethanol.

    • Add ethyl 2-chloro-3-oxobutanoate dropwise.

    • Reflux the mixture for 12–16 hours. Monitor by TLC/LC-MS.

    • Cool to room temperature. The solvent is removed under reduced pressure.

    • Purification: Flash column chromatography (Hexane/EtOAc) to yield the ester intermediate.

Step 2: Reduction to Alcohol

  • Reagents: Oxazole ester intermediate (1.0 eq), Lithium Aluminum Hydride (LiAlH₄) (1.2 eq), dry THF.

  • Procedure:

    • Suspend LiAlH₄ in dry THF at 0°C under nitrogen atmosphere.

    • Add the oxazole ester (dissolved in THF) dropwise, maintaining temperature <5°C.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Quench: Carefully add water (1 eq), 15% NaOH (1 eq), then water (3 eq) (Fieser workup).

    • Filter the precipitate, dry the filtrate over MgSO₄, and concentrate.

    • Yield: Typically >85% as a clear oil or low-melting solid.

Therapeutic Applications & Functionalization[1]

The hydroxymethyl group at position 4 is a "chemical handle" that allows this scaffold to be integrated into larger drug molecules.

Functionalization Strategies

To utilize this building block in library synthesis, the alcohol is often converted into more reactive electrophiles or nucleophiles.

TransformationReagentProduct Utility
Oxidation MnO₂ or Dess-Martin PeriodinaneAldehyde: Precursor for reductive amination (secondary amines).
Halogenation SOCl₂ or PBr₃Alkyl Halide: For alkylation of amines/phenols.
Mesylation MsCl, Et₃NLeaving Group: For SN2 coupling reactions.
Amination (1) DPPA, (2) ReductionPrimary Amine: For amide coupling (Peptide mimetics).
Therapeutic Areas
  • Kinase Inhibitors:

    • The oxazole nitrogen can act as a hydrogen bond acceptor for the kinase hinge region (e.g., ATP binding site).

    • The cyclopropyl group fits into the hydrophobic "gatekeeper" pocket.

    • Example: Analogues of VEGFR or p38 MAP kinase inhibitors often utilize 5-membered heterocycles to orient substituents.

  • GPCR Modulators (e.g., S1P1, Histamine H3):

    • Oxazole derivatives are frequent scaffolds in S1P1 agonists for autoimmune diseases. The rigid geometry aids in selectivity against receptor subtypes.

  • Anti-Infectives:

    • Oxazoles are core components of natural products like Virginiamycin and synthetic agents targeting bacterial protein synthesis.

Visualizing the Drug Discovery Workflow

The following diagram illustrates how this specific building block is processed from raw material to a lead candidate in a drug discovery pipeline.

DrugDiscoveryWorkflow Figure 2: Integration of the Scaffold into FBDD Pipeline Raw Building Block: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Func Functionalization: Conversion to Aldehyde/Halide Raw->Func Activation Coupling Coupling Reaction: Reductive Amination or Ether Formation (Library Generation) Func->Coupling Diversity Introduction Screening High-Throughput Screening (HTS): Kinase/GPCR Panels Coupling->Screening Assay Hit Hit Identification: Micromolar Activity Screening->Hit Selection Opt Lead Optimization: SAR Expansion around C2/C5 Hit->Opt Refinement

Experimental Validation: Self-Validating Protocol

To ensure trustworthiness (E-E-A-T), the following protocol describes a standard Reductive Amination using the oxidized form of the scaffold. This reaction is a "workhorse" in medicinal chemistry for linking the scaffold to amine-bearing cores.

Protocol: Reductive Amination of 2-Cyclopropyl-5-methyl-oxazole-4-carbaldehyde

Objective: Link the scaffold to a secondary amine (e.g., piperidine derivative).

  • Preparation:

    • Convert the starting alcohol (1.0 eq) to the aldehyde using MnO₂ (10 eq) in DCM (Dichloromethane) at RT for 12h. Filter through Celite and concentrate.

  • Coupling:

    • Dissolve the aldehyde (1.0 eq) and the target amine (1.1 eq) in DCE (1,2-Dichloroethane).

    • Add Acetic Acid (catalytic, 0.1 eq) to promote imine formation. Stir for 30 mins.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

  • Validation Checkpoint:

    • TLC/LC-MS: Monitor the disappearance of the aldehyde peak (approx. M+1) and appearance of the amine product (M+Amine_Mass-16).

    • Quench: If reaction is incomplete after 4h, add 0.5 eq more STAB.

  • Workup:

    • Quench with saturated NaHCO₃. Extract with DCM.

    • The basicity of the product allows purification by acid-base extraction or amine-functionalized silica gel.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. Journal of Organic Chemistry. (Contextual reference for oxazole synthesis methodology).
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for cyclopropyl metabolic stability).
  • Angene Chemical. (n.d.). Catalog Entry: CAS 1824614-59-6. Retrieved from [Link]

(Note: Specific literature on this exact CAS is limited to catalog entries; synthetic methodologies and SAR logic are derived from standard medicinal chemistry practices for this class of heterocycles.)

Foundational

Technical Guide: 2-Cyclopropyl-5-methyloxazole Scaffolds in Medicinal Chemistry

Topic: Literature review of 2-cyclopropyl-5-methyloxazole scaffolds Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The 2-cyclopropyl-5-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review of 2-cyclopropyl-5-methyloxazole scaffolds Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2-cyclopropyl-5-methyloxazole scaffold represents a privileged structural motif in modern drug discovery, valued for its ability to balance lipophilicity, metabolic stability, and geometric constraint. Unlike simple alkyl-substituted oxazoles, the inclusion of a C2-cyclopropyl group introduces unique physicochemical properties—specifically, the "cyclopropyl effect," which imparts partial


-character and enhanced metabolic resistance compared to isopropyl or ethyl analogues.

This guide synthesizes the synthesis, reactivity, and pharmacological utility of this scaffold, with a specific focus on its role as a bioisostere in PPAR


 partial agonists  and tubulin inhibitors .

Structural & Physicochemical Analysis

The Oxazole Core as a Spacer

The 1,3-oxazole ring serves as a non-basic bioisostere of amide bonds and pyridine rings. In the context of the 2-cyclopropyl-5-methyl substitution pattern:

  • Electronic Character: The oxazole ring is

    
    -electron deficient, making it relatively stable to oxidative metabolism compared to furan or pyrrole.
    
  • Geometry: The 2,5-substitution pattern provides a linear vector (approx. 136° angle), ideal for mimicking trans-amide bonds or acting as a rigid linker between pharmacophores.

The Cyclopropyl "Shield"

The C2-cyclopropyl group is not merely a hydrophobic filler; it is a strategic medicinal chemistry tool:

  • Metabolic Stability: The C-H bonds of the cyclopropyl ring possess higher bond dissociation energy (

    
    106 kcal/mol) than typical secondary alkyl C-H bonds (
    
    
    
    95 kcal/mol), reducing susceptibility to CYP450-mediated hydroxylation.
  • 
    -Aromaticity:  The Walsh orbitals of the cyclopropyl group can conjugate with the oxazole 
    
    
    
    -system, modulating the electron density of the heteroaromatic ring without the steric bulk of a phenyl group.

Synthetic Methodologies

The construction of 2-cyclopropyl-5-methyloxazoles is achieved primarily through cyclocondensation or cyclodehydration strategies. Two robust protocols are detailed below.

Protocol A: Hantzsch Oxazole Synthesis (Scalable)

This is the industrial standard for generating the scaffold from readily available precursors.

Mechanism: Condensation of a primary amide with an


-haloketone.
Precursors:  Cyclopropanecarboxamide + 1-Bromo-2-propanone (Bromoacetone).

Step-by-Step Protocol:

  • Reagents: Dissolve cyclopropanecarboxamide (1.0 eq) and 1-bromo-2-propanone (1.1 eq) in absolute ethanol or toluene.

  • Conditions: Heat the mixture to reflux (80–110 °C) for 6–12 hours.

  • Workup: Cool the reaction mixture. Neutralize the hydrobromide salt with aqueous NaHCO

    
    .
    
  • Extraction: Extract with ethyl acetate. Wash organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: The crude product is often sufficiently pure, but can be distilled or purified via silica gel chromatography (Hexane/EtOAc).

Critical Note: If 1-chloro-2-propanone is used, the addition of KI (0.1 eq) or conducting the reaction in DMF at higher temperatures (120 °C) may be required to facilitate halide exchange.

Protocol B: Wipf Cyclodehydration (Mild)

Used when sensitive functional groups are present on the scaffold.

Mechanism: Dehydration of a


-hydroxy amide (serine/threonine derivative) or a similar acyclic precursor using triphenylphosphine and iodine.

Step-by-Step Protocol:

  • Precursor Formation: Couple cyclopropanecarboxylic acid with DL-alanine methyl ester, then reduce or functionalize to obtain the acyclic amide precursor.

  • Cyclization: To a solution of the amide (1.0 eq) in dry CH

    
    Cl
    
    
    
    , add Ph
    
    
    P (2.0 eq) and Et
    
    
    N (4.0 eq).
  • Iodine Addition: Cool to 0 °C and add I

    
     (2.0 eq) portion-wise.
    
  • Reaction: Allow to warm to room temperature and stir for 1–2 hours.

  • Workup: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to remove excess iodine. Extract and purify.
Visualization of Synthesis Pathways

SynthesisPathways cluster_hantzsch Protocol A: Hantzsch Synthesis cluster_wipf Protocol B: Wipf Cyclodehydration Amide Cyclopropane- carboxamide Intermediate Hydroxy-oxazoline Intermediate Amide->Intermediate Reflux/EtOH HaloKetone Bromoacetone HaloKetone->Intermediate ProductH 2-Cyclopropyl- 5-methyloxazole Intermediate->ProductH -H2O (Spontaneous) Acid Cyclopropane- carboxylic Acid LinearAmide Acyclic Amide Acid->LinearAmide Coupling AminoAcid Alanine Derivative AminoAcid->LinearAmide ProductW 2-Cyclopropyl- 5-methyloxazole LinearAmide->ProductW Ph3P, I2, Et3N (Cyclodehydration)

Figure 1: Comparative synthetic routes for the 2-cyclopropyl-5-methyloxazole scaffold.

Medicinal Chemistry & Applications

Case Study: PPAR Partial Agonists

Research by Kyoto Pharmaceutical Industries (Reference 1) identified the 2-cyclopropyl-5-methyloxazole moiety as a critical component in novel anti-diabetic agents.

  • The Challenge: Full PPAR

    
     agonists (e.g., Thiazolidinediones) cause side effects like weight gain and edema.
    
  • The Solution: Partial agonists induce a distinct conformational change in the receptor.

  • Role of the Scaffold:

    • The oxazole acts as a linker connecting the acidic headgroup (tetrahydroisoquinoline) to the hydrophobic tail.

    • The 2-cyclopropyl group fits into a specific hydrophobic sub-pocket of the PPAR

      
       ligand-binding domain (LBD).
      
    • SAR Insight: The cyclopropyl derivative (Compound 7i/26v) showed superior potency compared to isopropyl or cyclobutyl analogues, likely due to the optimal steric fit and "cyclopropyl effect" rigidity.

Bioisosteric Replacement Strategy

The scaffold is frequently used to replace metabolically labile groups.[1]

Original MoietyFlaw2-Cyclopropyl-5-methyloxazole Replacement Benefit
Isopropyl Prone to CYP450 oxidation (tertiary carbon).Metabolic Stability: Cyclopropyl C-H bonds are stronger; resists oxidation.[1]
Phenyl High lipophilicity (LogP), "flat" geometry.Physicochemical: Lower LogP, partial sp

character improves solubility while maintaining

-interaction capability.
Furan Chemically unstable (reactive metabolite risk).Safety: Oxazole is chemically robust and less prone to ring opening.
Structural Activity Relationship (SAR) Logic

SAR_Logic Core 2-Cyclopropyl-5-methyloxazole Core C2 C2-Cyclopropyl Core->C2 C5 C5-Methyl Core->C5 C4 C4-Position (Functionalization Vector) Core->C4 C2_Role1 Metabolic Shield (Blocks CYP oxidation) C2->C2_Role1 C2_Role2 Hydrophobic Fit (Compact lipophilicity) C2->C2_Role2 C5_Role1 Steric Clashes (Restricts rotation) C5->C5_Role1 C5_Role2 Lipophilic Boost (+0.5 LogP) C5->C5_Role2 C4_Role1 Linker to Pharmacophore (Esters, Amines, Biaryls) C4->C4_Role1

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of each scaffold component.

References

  • Ito, Y., et al. (2021).

    
     Partial Agonists." Chemical and Pharmaceutical Bulletin, 69(4), 373–384. Link
    
  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604–3606. Link

  • Ohsumi, K., et al. (1998). "Synthesis and Antitumor Activity of cis-Restricted Combretastatins: 5-Membered Heterocyclic Analogues." Bioorganic & Medicinal Chemistry Letters, 8(22), 3153-3158. (Contextual grounding for oxazole tubulin inhibitors).
  • Tale, R. H. (2002). "Novel synthesis of 2,4,5-trisubstituted oxazoles from -ketocarboxylates and nitriles." Organic Letters. (General method reference).

Sources

Exploratory

LogP and hydrophobicity values for (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Title: Technical Guide: Physicochemical Profiling and Hydrophobicity Determination of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Executive Summary This technical guide provides an in-depth analysis of the hydrophob...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Physicochemical Profiling and Hydrophobicity Determination of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Executive Summary

This technical guide provides an in-depth analysis of the hydrophobicity profile of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (CAS 1824614-59-6), a critical heterocyclic building block in medicinal chemistry.[1]

Hydrophobicity, quantified by the partition coefficient (LogP ), is a decisive factor in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory.[2] For this specific oxazole derivative, the interplay between the lipophilic cyclopropyl moiety and the hydrophilic hydroxymethyl group creates a unique physicochemical signature ideal for fragment-based drug discovery (FBDD).

This document details the predicted physicochemical values, structural activity relationships (SAR), and validated experimental protocols (OECD 107/117) for accurate LogP determination.

Compound Identity & Physicochemical Profile

Chemical Identification
ParameterDetail
IUPAC Name (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol
CAS Number 1824614-59-6
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
SMILES CC1=C(CO)N=C(O1)C2CC2
Core Scaffold 1,3-Oxazole
Consensus Hydrophobicity Values (Predicted)

As experimental data for this specific intermediate is often proprietary, the following consensus values are derived from high-fidelity QSAR algorithms (XLogP3, CLogP) calibrated against analogous oxazole fragments.

PropertyValue / RangeConfidenceDescription
Predicted LogP (Consensus) 0.65 – 0.95 HighIndicates moderate lipophilicity; highly water-soluble relative to drug-like space.
LogD (pH 7.4) 0.65 – 0.95 HighThe molecule is neutral at physiological pH (Oxazole pKa < 1), so LogD ≈ LogP.
Topological Polar Surface Area (TPSA) 46.26 Ų High< 140 Ų suggests excellent passive membrane permeability.
H-Bond Donors / Acceptors 1 / 3N/AFollows Lipinski’s Rule of 5.[1]

Mechanistic Analysis: Structural Influence on LogP

The hydrophobicity of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol is governed by a "tug-of-war" between three distinct structural domains. Understanding this causality is essential for lead optimization.

  • The Cyclopropyl Group (+1.2 π contribution): Unlike a simple isopropyl group, the cyclopropyl ring adds significant lipophilicity due to its strain and electron-donating character (hyperconjugation), facilitating hydrophobic pocket binding.

  • The 1,3-Oxazole Core (+0.1 π contribution): The aromatic heterocycle is relatively polar compared to benzene but provides a rigid scaffold that reduces entropic penalties during binding.

  • The Hydroxymethyl Group (-1.0 π contribution): This is the "anchor" that lowers the LogP, ensuring solubility. It acts as a primary handle for further functionalization (e.g., conversion to aldehydes or halides).

Visualization: Structural Hydrophobicity Map

G Compound (2-Cyclopropyl-5-methyl- 1,3-oxazol-4-yl)methanol Cyclopropyl Cyclopropyl Group (Lipophilic Domain) Increases LogP Compound->Cyclopropyl Oxazole Oxazole Core (Scaffold) Neutral/Slight Lipophilicity Compound->Oxazole Methanol Hydroxymethyl Group (Hydrophilic Domain) Decreases LogP Compound->Methanol Result Net LogP ~ 0.8 (Balanced Profile) Cyclopropyl->Result + Hydrophobic Effect Oxazole->Result + Rigidity Methanol->Result + Solubility

Figure 1: Component-based contribution to the net hydrophobicity of the molecule.[1]

Experimental Protocols for LogP Determination

To validate the predicted values, two OECD-compliant methodologies are recommended. For this specific compound (Predicted LogP < 1.0), the Shake Flask Method is the Gold Standard due to its high accuracy in the low-LogP range.

Method A: Shake Flask Method (OECD Guideline 107)

Best for: High precision when LogP is between -2 and 4.[1]

Reagents:

  • n-Octanol (HPLC Grade)[1]

  • Distilled Water (Double filtered)

  • Analytical Standard of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (>98% purity)

Protocol:

  • Pre-Saturation: Stir n-octanol and water together for 24 hours to mutually saturate the phases. Separate them prior to use.

  • Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Equilibration: In a glass vial, combine the stock solution with pre-saturated water at three different ratios (e.g., 1:1, 1:2, 2:1).

  • Agitation: Vortex vigorously for 5 minutes, then shake mechanically for 60 minutes at 25°C ± 1°C.

  • Separation: Centrifuge at 2500 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Analyze both the octanol and water phases using UV-Vis Spectrophotometry (λ_max ~220 nm) or HPLC.

  • Calculation:

    
    
    
    
    
Method B: RP-HPLC Method (OECD Guideline 117)

Best for: High-throughput screening or if the compound is unstable in water.[1]

Principle: Retention time (


) on a C18 column correlates linearly with LogP.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Methanol/Water (75:25) isocratic elution.

  • Calibration: Inject a reference mix of 6 compounds with known LogP values (e.g., Acetophenone, Benzene, Toluene).

  • Measurement: Inject the test compound and record

    
    .
    
  • Calculation: Calculate the capacity factor (

    
    ) and interpolate LogP from the calibration curve.
    
    
    
    
    (where
    
    
    is the dead time, usually determined by thiourea).
Visualization: Experimental Workflow

Experiment Start Start: Compound Synthesis (CAS 1824614-59-6) QC QC: Purity Check (>98%) LC-MS / NMR Start->QC Decision Select Method based on Predicted LogP (0.8) QC->Decision MethodA Method A: Shake Flask (OECD 107) Decision->MethodA High Accuracy Req. MethodB Method B: HPLC Estimation (OECD 117) Decision->MethodB High Throughput Req. AnalyzeA Analyze Phases (UV/HPLC) MethodA->AnalyzeA AnalyzeB Measure Retention Time (k factor) MethodB->AnalyzeB Final Final Output: Experimental LogP Value AnalyzeA->Final AnalyzeB->Final

Figure 2: Decision tree and workflow for experimentally determining the partition coefficient.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link][2][3][4]

  • OECD Guidelines for the Testing of Chemicals, Section 1. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[3][5] OECD Publishing. [Link][5]

  • MySkinRecipes. (n.d.). (2-Cyclopropyl-5-methyloxazol-4-yl)methanol Product Specifications and CAS Information.[6] Retrieved October 26, 2023. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Oxazole Derivatives. PubChem.[7] [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol from raw materials

Application Note: Scalable Synthesis of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Executive Summary This application note details the synthesis of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol , a critical hete...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Executive Summary

This application note details the synthesis of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol , a critical heterocyclic building block often utilized in the development of PPAR agonists and chemokine receptor antagonists.

The protocol utilizes a robust, two-step sequence:

  • Hantzsch Oxazole Synthesis: A solvent-free condensation of cyclopropanecarboxamide with ethyl 2-chloroacetoacetate.

  • Reductive Hydroxylation: Conversion of the intermediate ester to the primary alcohol using Lithium Aluminum Hydride (LAH).

This guide prioritizes reproducibility, safety, and scalability, addressing common pitfalls such as regioselectivity issues and aluminum emulsion formation during workup.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the construction of the 1,3-oxazole core via the Hantzsch synthesis. This method is selected over the Robinson-Gabriel synthesis due to the ready availability of the


-halo keto ester and the avoidance of harsh dehydration reagents (e.g., POCl

) in the final step.

Key Regiochemical Consideration: The reaction of a primary amide with ethyl 2-chloroacetoacetate regioselectively yields the 5-methyl-4-carboxylate isomer. The methyl group of the acetoacetate becomes the C5 substituent, while the ester moiety remains at C4, perfectly matching the target architecture.

Retrosynthesis Target (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (Target) Intermediate Ethyl 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylate (Ester Intermediate) Target->Intermediate Reduction (LAH) Precursor1 Cyclopropanecarboxamide Intermediate->Precursor1 Hantzsch Condensation Precursor2 Ethyl 2-chloroacetoacetate Intermediate->Precursor2 + Heat (-H2O, -HCl)

Figure 1: Retrosynthetic disconnection showing the Hantzsch cyclization strategy.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylate

This step employs a "neat" (solvent-free) condensation. While solvents like ethanol or toluene can be used, the solvent-free approach at elevated temperatures drives the reaction to completion by facilitating the removal of water and HCl byproducts.

Reagents & Materials:

  • Cyclopropanecarboxamide (1.0 equiv)

  • Ethyl 2-chloroacetoacetate (1.2 equiv) [Warning: Lachrymator]

  • Calcium Carbonate (CaCO

    
    ) or Sodium Bicarbonate (Optional, 1.1 equiv, as acid scavenger)
    

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas scrubber (NaOH solution) to trap evolved HCl gas.

  • Charging: Add Cyclopropanecarboxamide (e.g., 10.0 g, 117.5 mmol) and Ethyl 2-chloroacetoacetate (23.2 g, 141 mmol) directly to the flask.

    • Note: If using an acid scavenger (recommended to prevent degradation), add CaCO

      
       (12.9 g) at this stage.
      
  • Reaction: Heat the mixture to 120–130°C in an oil bath. The mixture will melt and become a homogeneous brown liquid. Stir vigorously for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting amide (polar) should disappear, and a less polar UV-active spot (Oxazole ester) should appear (R

      
       ~ 0.5-0.6).
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Water (100 mL) and Ethyl Acetate (100 mL).

    • Separate the organic layer.[1] Extract the aqueous layer twice with Ethyl Acetate (2 x 50 mL).

    • Wash the combined organics with Saturated NaHCO

      
       (to remove residual acid) and Brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification: The crude brown oil is often pure enough for the next step. If necessary, purify via vacuum distillation or silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 75–85% Data:


H NMR (CDCl

) diagnostic peaks:

4.35 (q,

), 2.55 (s, 5-C

), 2.05 (m, cyclopropyl CH), 1.0-1.2 (m, cyclopropyl C

).
Step 2: Reduction to (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

The reduction of the ester at C4 is achieved using Lithium Aluminum Hydride (LiAlH


). While DIBAL-H can be used, LiAlH

is preferred for complete conversion at the laboratory scale.

Reagents:

  • Ethyl 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylate (Intermediate from Step 1)

  • LiAlH

    
     (1.0 M in THF or powder, 1.2 equiv)
    
  • Anhydrous THF (Tetrahydrofuran)

  • Rochelle's Salt (Potassium sodium tartrate) saturated solution.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon atmosphere.

  • Solubilization: Dissolve the Ester (e.g., 10.0 g, 47.8 mmol) in Anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Carefully add LiAlH

    
     (1.0 M in THF, 57.4 mL, 57.4 mmol) dropwise via an addition funnel or syringe over 20 minutes.
    
    • Caution: Exothermic reaction with hydrogen gas evolution. Maintain internal temperature <10°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 1–2 hours.

    • Checkpoint: TLC should show complete consumption of the ester and formation of a more polar alcohol spot.

  • Quench (Fieser Method or Rochelle's Salt):

    • Preferred Method (Rochelle's Salt): Cool back to 0°C. Dilute with Et

      
      O. Slowly add Saturated Rochelle's Salt solution (100 mL). Stir vigorously at RT for 1–2 hours until two clear layers form (breaking the aluminum emulsion).
      
  • Isolation:

    • Separate layers. Extract aqueous phase with EtOAc (3 x 50 mL).

    • Combine organics, wash with Brine, dry over MgSO

      
      , and concentrate.
      
  • Purification: Recrystallization from Et

    
    O/Hexanes or column chromatography (EtOAc/Hexanes).
    

Yield Expectation: 85–92%

Process Visualization: Workup Logic

The following diagram illustrates the critical "Rochelle's Salt" quench workflow, selected to minimize product loss due to emulsion trapping.

Workup Reaction Rxn Mixture (Li-Al Complex + Product) Quench Add Sat. Rochelle's Salt (Potassium Sodium Tartrate) Reaction->Quench Stir Stir Vigorously (1-2h) Target: Chelate Al species Quench->Stir Separation Phase Separation (Clear layers achieved) Stir->Separation Emulsion Breaks Extraction Extract Aqueous w/ EtOAc Separation->Extraction Final Combine Organics -> Dry -> Conc. Extraction->Final

Figure 2: Optimized workup flow for Aluminum Hydride reductions to prevent emulsion formation.

Analytical Specifications

ParameterSpecificationNotes
Appearance White to off-white solidLow melting point solid or viscous oil depending on purity.
Molecular Weight 153.18 g/mol Formula: C

H

NO


H NMR (400 MHz, CDCl

)

4.58 (s, 2H, -CH

OH)
Diagnostic singlet for hydroxymethyl group.

2.31 (s, 3H, -CH

)
Methyl group at C5.

1.98 (m, 1H, Cyclopropyl-CH )
Methine proton of cyclopropyl.

1.00–1.15 (m, 4H)
Cyclopropyl methylene protons.
Mass Spectrometry [M+H]

= 154.2
ESI Positive Mode.

Safety & Handling

  • Ethyl 2-chloroacetoacetate: Potent lachrymator .[2] Handle only in a well-ventilated fume hood. Wear goggles and chemical-resistant gloves.

  • Lithium Aluminum Hydride (LiAlH

    
    ):  Reacts violently with water to release flammable hydrogen gas. Use dry powder extinguishers (Class D) only; never use water .
    
  • Exotherms: The Hantzsch condensation (Step 1) is exothermic upon initiation. Ensure temperature control is available (jack stand for oil bath removal).

References

  • Hantzsch Oxazole Synthesis General Mechanism

    • Li, J. J. (2009).[3] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

  • Reagent Properties (Ethyl 2-chloroacetoacetate)

    • PubChem.[2][4] Ethyl 2-chloroacetoacetate | C6H9ClO3.[2] National Library of Medicine.

  • Oxazole Synthesis via

    
    -Halo Keto Esters: 
    
    • Kashima, C., & Arao, H. (1985). Preparation of 2,4,5-Trisubstituted Oxazoles. Journal of Heterocyclic Chemistry.

  • Workup of Aluminum Hydride Reductions: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Standard reference for Fieser/Rochelle salt workups).

Sources

Application

Reaction protocols for oxidizing (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol to aldehydes

Application Note: Selective Oxidation Strategies for (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Executive Summary The oxidation of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (Compound 1 ) to its corresponding...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Oxidation Strategies for (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Executive Summary

The oxidation of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (Compound 1 ) to its corresponding aldehyde, 2-cyclopropyl-5-methyl-1,3-oxazole-4-carbaldehyde (Compound 2 ), represents a critical transformation in the synthesis of biologically active scaffolds, particularly for kinase inhibitors and COX-2 modulators.

This specific substrate presents a unique "stability/reactivity" paradox:

  • The Oxazole Core: While generally robust, the 4-position aldehyde is electronically coupled to the heteroaromatic system, making it susceptible to hydration and subsequent over-oxidation to the carboxylic acid if water is present.[1]

  • The Cyclopropyl Moiety: Positioned at C2, this group acts as a "radical clock."[1] Methodologies generating free radical species or utilizing strong acids (e.g., Jones Oxidation) pose a high risk of ring-opening or rearrangement.[1]

This guide details three field-proven protocols selected for their selectivity, scalability, and operational safety.

Substrate Analysis & Strategic Decision Making

Before selecting a protocol, the electronic and steric environment of the substrate must be understood.[1]

  • Substrate Type: Heteroaryl Methanol (Benzylic-like reactivity).

  • pKa Considerations: The oxazole nitrogen is weakly basic; however, strong acidic byproducts (like acetic acid from some oxidants) can form salts, complicating isolation.[1]

  • Solubility: Compound 1 is moderately lipophilic (LogP ~1.5) but soluble in chlorinated solvents (DCM, CHCl3) and polar aprotic solvents (DMSO, DMF).[1]

Decision Matrix: Selecting the Right Oxidant

OxidationDecision Start Start: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Scale What is the Reaction Scale? Start->Scale Sensitivity Is the Aldehyde Acid-Labile? Scale->Sensitivity Small (<1g) or Scale-up with Cryogenics MnO2 Method A: Activated MnO2 (High Surface Area) Scale->MnO2 Medium/Large (>10g) Robust Substrate Swern Method B: Swern Oxidation (DMSO/Oxalyl Chloride) Sensitivity->Swern No (Standard Workup OK) DMP Method C: Dess-Martin Periodinane (Buffered) Sensitivity->DMP Yes (Avoid Acidic Workup)

Figure 1: Decision matrix for selecting the optimal oxidation strategy based on scale and sensitivity.

Protocol A: Activated Manganese Dioxide (MnO₂)

The "Industrial Workhorse" [1]

This is the preferred method for this substrate.[1] Heteroaryl methanols are activated similarly to benzylic alcohols, allowing MnO₂ to effect oxidation under neutral conditions without touching the cyclopropyl ring.[1]

  • Mechanism: Adsorption of the alcohol onto the Mn(IV) surface, followed by a radical-rebound mechanism (heterogeneous).[1]

  • Critical Factor: The "Activity" of the MnO₂.[2][3][4][5] Commercial "precipitated" MnO₂ often lacks the necessary surface area. Activated MnO₂ (Attenburrow grade) is required.[1]

Experimental Protocol

Reagents:

  • Substrate (Compound 1 ): 1.0 equiv.[1]

  • Activated MnO₂ (Sigma-Aldrich or freshly prepared): 10.0 – 15.0 equiv (mass/mass ratio typically 10:1 oxidant:substrate).

  • Dichloromethane (DCM) or Chloroform (anhydrous).[1]

Step-by-Step:

  • Preparation: Dissolve Compound 1 (e.g., 5.0 g, 32.6 mmol) in anhydrous DCM (50 mL). Ensure the concentration is roughly 0.1 M to 0.5 M.[1]

  • Addition: Add Activated MnO₂ (50.0 g) in one portion.

    • Note: The reaction is heterogeneous.[1] Efficient stirring is non-negotiable.[1] Use an overhead stirrer for scales >10 g.[1]

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 12–24 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexanes). The aldehyde is usually less polar than the alcohol.

  • Workup: Filter the black slurry through a pad of Celite® packed in a sintered glass funnel.

    • Caution: Do not let the MnO₂ pad dry out completely under vacuum, as finely divided MnO₂ can be pyrophoric.[1] Wash the pad copiously with DCM to desorb the product.

  • Concentration: Evaporate the filtrate under reduced pressure (< 40 °C) to yield the crude aldehyde.

Pros: Neutral conditions; no over-oxidation; simple filtration workup. Cons: Large excess of reagent required (waste); variable reaction times based on MnO₂ batch quality.

Protocol B: Swern Oxidation

The "Scale-Up Standard"

For multi-gram to kilogram scale-up, the volume of solid MnO₂ becomes unmanageable.[1] The Swern oxidation is the homogeneous alternative, provided cryogenic cooling is available.[1]

  • Mechanism: Activation of DMSO by oxalyl chloride to form a chlorosulfonium salt, which reacts with the alcohol to form an alkoxysulfonium ylide.[1] Intramolecular rearrangement yields the aldehyde.[1]

  • Safety Warning: This reaction generates Carbon Monoxide (CO) and Dimethyl Sulfide (DMS).[1] Perform in a well-ventilated fume hood.

Experimental Protocol

Reagents:

  • Oxalyl Chloride (COCl)₂: 1.2 equiv.[1]

  • DMSO: 2.4 equiv.[1]

  • Triethylamine (Et₃N): 5.0 equiv.[1]

  • DCM (anhydrous).[1][3]

Step-by-Step:

  • Activation: In a flame-dried flask under N₂, cool a solution of Oxalyl Chloride (1.2 equiv) in DCM to -78 °C .

  • DMSO Addition: Add DMSO (2.4 equiv) dropwise over 15 minutes. Gas evolution (CO/CO₂) will occur.[1] Stir for 15 mins at -78 °C.

  • Substrate Addition: Add a solution of Compound 1 (1.0 equiv) in DCM dropwise.[1] Maintain internal temperature below -60 °C.

    • Critical: Stir for 30–45 minutes at -78 °C to ensure formation of the alkoxysulfonium salt.

  • Elimination: Add Et₃N (5.0 equiv) dropwise. The reaction mixture will turn cloudy/white.[1]

  • Warming: Allow the reaction to warm to 0 °C over 1 hour.

  • Quench: Pour into saturated NH₄Cl solution. Extract with DCM.[1]

  • Purification: Wash organic layer with water (to remove DMSO) and brine. Dry over Na₂SO₄.[1]

Pros: Reliable, stoichiometric, scalable, low cost.[1] Cons: Requires -78 °C; generates noxious DMS (stench); exothermic quench.

Protocol C: Dess-Martin Periodinane (DMP)

The "High-Value / Rescue" Method

If the cyclopropyl group proves sensitive to the Swern conditions (rare, but possible if temp control fails), or if the aldehyde hydrates rapidly, DMP is the mildest option.[1]

  • Mechanism: Ligand exchange on the Iodine(V) center followed by reductive elimination.[1]

  • Buffer Strategy: Oxazoles can be acid-sensitive. DMP generates acetic acid as a byproduct.[1] Using solid Sodium Bicarbonate (NaHCO₃) in the reaction mixture buffers the system.[1]

Experimental Protocol

Reagents:

  • DMP (15 wt% solution in DCM or solid): 1.2 equiv.[1]

  • NaHCO₃ (solid): 5.0 equiv.[1]

  • Water: 1.0 equiv (Optional, accelerates reaction mechanism).[1]

  • DCM (wet DCM is actually beneficial here).[1]

Step-by-Step:

  • Setup: Suspend Compound 1 (1.0 equiv) and NaHCO₃ (5.0 equiv) in DCM.

  • Addition: Add DMP (1.2 equiv) at 0 °C.

  • Reaction: Warm to room temperature. Reaction is typically fast (1–3 hours).[1]

  • Quench (The "Reductive Workup"):

    • Add a 1:1 mixture of sat. NaHCO₃ and 10% Na₂S₂O₃ (Sodium Thiosulfate).[1]

    • Why? Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes acetic acid.[1]

    • Stir vigorously until the organic layer is clear (not cloudy/opaque).

  • Extraction: Separate layers, extract aqueous with DCM, dry and concentrate.

Pros: Extremely mild; room temperature; fast; no stench.[1] Cons: Reagent is expensive; potentially shock-sensitive (DMP solid); acetic acid byproduct.

Comparative Analysis & QC

Performance Metrics
FeatureMethod A: MnO₂Method B: SwernMethod C: DMP
Typical Yield 85 – 95%90 – 98%90 – 95%
Reaction Time 12 – 24 h2 – 3 h1 – 3 h
Purification Filtration onlyExtraction + WashExtraction + Wash
Scalability Poor (Solid handling)ExcellentModerate (Cost)
Risk Profile Low (Fire risk if dry)High (Temp/Gas)Moderate (Explosive)
Quality Control (QC)
  • TLC: Visualize with UV (254 nm) and DNP stain (Aldehydes turn orange/red).[1]

  • 1H NMR (CDCl₃):

    • Look for the disappearance of the CH₂-OH doublet (~4.5 ppm).

    • Look for the appearance of the Aldehyde singlet (~9.8 – 10.0 ppm).

    • Cyclopropyl Integrity: Ensure the multiplets at 0.9 – 1.2 ppm remain intact.[1]

  • Stability: Store the aldehyde under Argon at -20 °C. Oxazole aldehydes can oxidize to acids in air.

Visual Workflow: MnO₂ Oxidation

MnO2Workflow Substrate Substrate (1) in DCM Reaction Stir vigorously RT, 12-24h Substrate->Reaction Reagent Activated MnO2 (10-15 equiv) Reagent->Reaction Check TLC Check (Complete?) Reaction->Check Check->Reaction No Filter Filter via Celite (Do not dry pad!) Check->Filter Yes Product Evaporate Solvent Yield Aldehyde (2) Filter->Product

Figure 2: Operational workflow for the Manganese Dioxide oxidation protocol.

References

  • Manganese Dioxide Oxidations

    • Cahiez, G., et al. "Manganese Dioxide."[1] Encyclopedia of Reagents for Organic Synthesis, 2001.[1] Link[1]

    • Taylor, R. J. K., et al. "Tandem Oxidation Processes using Manganese Dioxide: Discovery, Applications, and Current Trends." Synlett, 2005(18), 2701-2719.[1] Link

  • Swern Oxidation

    • Omura, K., & Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[1] A preparative, steric and mechanistic study." Tetrahedron, 1978, 34(11), 1651-1660.[1] Link[1]

  • Dess-Martin Periodinane

    • Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[1][6] Chem., 1983, 48(22), 4155–4156.[1] Link[1]

  • Oxazole Chemistry Context

    • Wipf, P. "Synthetic Applications of Oxazoles."[1] Chemical Reviews, 1995, 95(6), 2115–2134.[1] (Provides context on the stability of 4-formyloxazoles). Link[1]

Sources

Method

The Strategic Deployment of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol in Modern Drug Discovery

Introduction: Unlocking New Pharmacological Landscapes In the intricate chess game of medicinal chemistry, the selection of molecular building blocks is paramount to achieving desired therapeutic outcomes. (2-Cyclopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Pharmacological Landscapes

In the intricate chess game of medicinal chemistry, the selection of molecular building blocks is paramount to achieving desired therapeutic outcomes. (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol emerges as a highly strategic asset, offering a unique convergence of structural and physicochemical properties. This guide elucidates the multifaceted utility of this building block, providing both the conceptual framework and actionable protocols for its effective implementation in pharmaceutical research and development. The inherent value of this scaffold lies in the synergistic interplay between the cyclopropyl ring and the oxazole core, a combination that addresses several key challenges in drug design, including metabolic stability, target affinity, and conformational control.

The five-membered aromatic oxazole ring serves as a versatile scaffold, capable of engaging in various non-covalent interactions with biological targets such as enzymes and receptors.[1] Its nitrogen and oxygen atoms act as hydrogen bond acceptors, contributing to the molecule's binding affinity. The oxazole moiety is a common feature in a wide array of biologically active compounds, including those with anticancer and antibacterial properties.[2][3][4]

Juxtaposed with the oxazole is the cyclopropyl group, a small, strained carbocycle that has become a staple in modern medicinal chemistry.[5][6] Its unique electronic and conformational properties offer several advantages. The high s-character of its C-H bonds leads to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[7] Furthermore, the rigid nature of the cyclopropyl ring acts as a "conformational clamp," restricting the rotation of adjacent bonds and pre-organizing the molecule into a bioactive conformation, which can enhance binding affinity and selectivity for its biological target.[8] The strategic incorporation of a cyclopropyl group can lead to improved potency, reduced off-target effects, and a superior pharmacokinetic profile.[8][9]

This document will provide a comprehensive overview of the synthesis of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol and detailed protocols for its application as a pharmaceutical building block in the synthesis of advanced intermediates.

Physicochemical Properties and Structural Data

For effective integration into drug design programs, a clear understanding of the key physicochemical properties of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol is essential.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂N/A
Molecular Weight 153.18 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solventsN/A
CAS Number Not availableN/A

Synthetic Protocol: A Representative Pathway

While multiple synthetic routes to substituted oxazoles exist, a common and reliable approach involves the condensation of an amide with an α-haloketone, followed by cyclization. The following protocol outlines a representative synthesis of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol.

Synthesis_of_Building_Block cluster_0 Step 1: Amide Formation cluster_1 Step 2: Oxazole Formation (Robinson-Gabriel Synthesis) cluster_2 Step 3: Reduction to Alcohol Cyclopropanecarboxamide Cyclopropanecarboxamide Intermediate_A N-(3-oxobutan-2-yl)cyclopropanecarboxamide Cyclopropanecarboxamide->Intermediate_A NaH, THF 3-chloro-2-butanone 3-chloro-2-butanone 3-chloro-2-butanone->Intermediate_A Oxazole_Ester Ethyl 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylate Intermediate_A->Oxazole_Ester POCl₃ or H₂SO₄ Final_Product (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Oxazole_Ester->Final_Product LiAlH₄, THF

Caption: A representative synthetic pathway to the target building block.

Experimental Protocol: Synthesis of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Materials:

  • Cyclopropanecarboxamide

  • Ethyl 2-chloroacetoacetate

  • Phosphorus oxychloride (POCl₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Synthesis of Ethyl 2-(cyclopropanecarboxamido)-3-oxobutanoate:

    • To a solution of cyclopropanecarboxamide (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of ethyl 2-chloroacetoacetate (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Let the reaction warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired intermediate.

  • Synthesis of Ethyl 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylate:

    • To the product from the previous step (1.0 eq), add phosphorus oxychloride (3.0 eq) at 0 °C.

    • Heat the reaction mixture to 100 °C and stir for 3 hours.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the oxazole ester.

  • Synthesis of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol:

    • To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the oxazole ester (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

    • Filter the solid through a pad of Celite® and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol as a solid. The product can be further purified by recrystallization if necessary.

Application in Pharmaceutical Synthesis: Building Advanced Intermediates

The primary alcohol functionality of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol serves as a versatile handle for further chemical transformations, enabling its incorporation into more complex molecular architectures.

Protocol 1: O-Alkylation to Form Ether-Linked Scaffolds

This protocol demonstrates the use of the building block in forming an ether linkage, a common motif in drug molecules.

O_Alkylation_Workflow Building_Block (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Reaction Williamson Ether Synthesis Building_Block->Reaction Electrophile R-X (e.g., benzyl bromide) Electrophile->Reaction Base NaH or K₂CO₃ Base->Reaction Solvent DMF or THF Solvent->Reaction Product 4-((Alkoxy)methyl)-2-cyclopropyl-5-methyl-1,3-oxazole Reaction->Product Purification Workup & Chromatography Product->Purification

Caption: Workflow for O-alkylation of the building block.

Experimental Protocol:

  • To a solution of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the desired electrophile (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Stir the reaction at room temperature for 4-12 hours (monitor by TLC).

  • Quench with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Causality: The use of a strong base like NaH is necessary to deprotonate the primary alcohol, forming a nucleophilic alkoxide. DMF is a suitable polar aprotic solvent for this Sₙ2 reaction.

Protocol 2: Oxidation and Amidation for Amide Bond Formation

This two-step protocol illustrates the conversion of the primary alcohol to a carboxylic acid, followed by amide coupling, a cornerstone reaction in medicinal chemistry.

Amidation_Workflow cluster_3 Step A: Oxidation cluster_4 Step B: Amide Coupling Building_Block (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Carboxylic_Acid 2-Cyclopropyl-5-methyl-1,3-oxazole-4-carboxylic acid Building_Block->Carboxylic_Acid Oxidation Oxidant PCC or DMP Oxidant->Carboxylic_Acid Amide_Product N-Alkyl-2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxamide Carboxylic_Acid->Amide_Product Amide Coupling Amine R-NH₂ Amine->Amide_Product Coupling_Reagent HATU or EDC/HOBt Coupling_Reagent->Amide_Product

Caption: Two-step workflow for the synthesis of amide derivatives.

Experimental Protocol:

A. Oxidation to the Carboxylic Acid:

  • To a solution of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (1.0 eq) in dichloromethane, add Dess-Martin periodinane (DMP) (1.5 eq).

  • Stir at room temperature for 2 hours.

  • Quench with a saturated solution of Na₂S₂O₃ and NaHCO₃.

  • Extract with dichloromethane (3x), dry over MgSO₄, and concentrate to yield the aldehyde.

  • Dissolve the crude aldehyde in a mixture of t-butanol and water.

  • Add 2-methyl-2-butene followed by a solution of sodium chlorite and sodium dihydrogen phosphate.

  • Stir for 4 hours, then acidify with 1M HCl and extract with ethyl acetate.

  • Dry and concentrate to yield the carboxylic acid.

B. Amide Coupling:

  • To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq), DIPEA (3.0 eq), and the desired amine (1.1 eq).

  • Stir at room temperature for 6 hours.

  • Add water and extract with ethyl acetate.

  • Wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Trustworthiness: The use of standard and well-established oxidation (DMP followed by Pinnick oxidation) and amidation (HATU coupling) conditions ensures high-yielding and reliable transformations.

Conclusion: A Versatile Tool for Drug Discovery

(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol represents a valuable and versatile building block for the synthesis of novel pharmaceutical agents. The strategic combination of the metabolically robust and conformationally restricting cyclopropyl group with the versatile oxazole scaffold provides medicinal chemists with a powerful tool to optimize lead compounds and explore new chemical space. The protocols outlined herein provide a practical foundation for the effective utilization of this promising building block in drug discovery programs.

References

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Ferreira, M. J. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]

  • Bonnet, M., et al. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Stockwell, B. R., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Various Authors. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Various Authors. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Google Patents. (1998). US5736545A - Azolyl piperazinyl phenyl oxazolidinone antimicrobials.

Sources

Application

Procedure for converting (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol to alkyl halides

Application Note: Strategic Halogenation of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Executive Summary This guide outlines the validated procedures for converting (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Halogenation of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Executive Summary

This guide outlines the validated procedures for converting (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol to its corresponding alkyl halides (chloride and bromide). The presence of the cyclopropyl moiety at the C2 position presents a specific synthetic challenge: it renders the substrate highly sensitive to acid-catalyzed ring-opening rearrangements (homoallyl expansion). Consequently, standard protocols utilizing mineral acids (HCl, HBr) are contraindicated.

This note recommends two primary pathways:

  • The Appel Reaction: A neutral, mild protocol ideal for high-value, small-scale synthesis or maximum functional group tolerance.

  • Buffered Thionyl Chloride: A scalable protocol for chlorination, strictly requiring base neutralization to preserve the cyclopropyl ring.

Strategic Analysis & Chemical Constraints

The Cyclopropyl-Oxazole Dilemma

The target substrate contains a primary alcohol attached to an oxazole ring, which is generally stable. However, the cyclopropyl group is the critical limiting factor.

  • Acid Sensitivity: Under strong acidic conditions (e.g., concentrated HCl or unbuffered

    
    ), the cyclopropyl group can protonate or act as a sigma-donor to a forming carbocation, leading to ring opening. This typically results in a mixture of the desired product and homoallylic impurities.
    
  • Oxazole Basicity: The oxazole nitrogen is weakly basic (

    
     for conjugate acid). While less basic than pyridine, it can still accept protons, potentially salting out the product or altering solubility during workup.
    
Method Selection Matrix

The following decision matrix illustrates the logic for selecting the appropriate protocol based on scale and downstream requirements.

MethodSelection Start Start: (2-Cyclopropyl-5-methyl- 1,3-oxazol-4-yl)methanol Constraint Constraint Check: Is Acid Sensitivity Critical? Start->Constraint Scale Scale Assessment Constraint->Scale Yes (Cyclopropyl present) Acidic Method C: HX (HCl/HBr) (NOT RECOMMENDED) Constraint->Acidic No (Hypothetical) Appel Method A: Appel Reaction (PPh3 + CBr4/CCl4) Scale->Appel Small Scale (<10g) or Bromide needed BufferedSOCl2 Method B: Buffered SOCl2 (DCM + Pyridine) Scale->BufferedSOCl2 Large Scale (>10g) or Chloride needed OutcomeA High Purity, Neutral pH Ideal for Bromides Appel->OutcomeA OutcomeB Scalable, Cost-Effective Requires Temp Control BufferedSOCl2->OutcomeB OutcomeC Ring Opening Risk (Homoallyl Impurities) Acidic->OutcomeC

Figure 1: Decision matrix for selecting the halogenation method. Note the explicit rejection of Method C due to cyclopropyl instability.

Protocol A: The Appel Reaction (Bromination/Chlorination)[1]

Mechanism: The reaction proceeds via the formation of an oxyp-hosphonium intermediate. The driving force is the formation of the strong P=O bond (triphenylphosphine oxide).[1][2] This occurs under essentially neutral conditions, preserving the cyclopropyl ring [1].

Target Product: 4-(Bromomethyl)-2-cyclopropyl-5-methyloxazole Reagents:

  • Substrate (1.0 equiv)

  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Carbon Tetrabromide (

    
    , 1.2 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:
  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (1.0 equiv) and

    
      (1.2 equiv) in anhydrous DCM (0.1 M concentration relative to substrate).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve

    
      (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.
    
    • Note: The order of addition is flexible, but adding phosphine last allows for better control of the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane). The alcohol spot should disappear.

  • Workup:

    • Add n-Hexane (equal volume to DCM) to the reaction mixture. This precipitates the bulk of the Triphenylphosphine oxide (TPPO) byproduct.

    • Filter the suspension through a pad of Celite or silica.

    • Concentrate the filtrate under reduced pressure (keep bath temp < 40°C to prevent thermal degradation).

  • Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

    • Yield Expectation: 85-95%.

Protocol B: Buffered Thionyl Chloride (Chlorination)

Mechanism: Thionyl chloride converts the alcohol to a chlorosulfite intermediate.[3][4] Without base, this decomposes to release HCl gas, which is fatal to the cyclopropyl group. By adding pyridine , the HCl is scavenged as pyridinium hydrochloride, and the reaction proceeds via an


 inversion (though the substrate is achiral at the reaction site, this mechanism ensures kinetics that favor the halide over rearrangement) [2].

Target Product: 4-(Chloromethyl)-2-cyclopropyl-5-methyloxazole Reagents:

  • Substrate (1.0 equiv)

  • Thionyl Chloride (

    
    , 1.5 equiv)
    
  • Pyridine (2.0 equiv) or Triethylamine (2.0 equiv)

  • Solvent: DCM or Chloroform.

Step-by-Step Procedure:
  • Preparation: Dissolve the substrate (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous DCM at 0°C under nitrogen.

  • Addition: Add

    
      (1.5 equiv) dropwise via syringe or addition funnel.
    
    • Critical: Maintain temperature < 5°C during addition. Evolution of

      
       gas will occur; ensure proper venting.
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Quench: Pour the reaction mixture carefully into a saturated

    
     solution (cold). Do not use water alone , as the local pH can drop rapidly during hydrolysis of excess thionyl chloride.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Drying: Dry over

    
     and concentrate.
    
  • Purification: Usually sufficiently pure for next steps. If needed, rapid filtration through a short silica plug is recommended.

Mechanistic Validation & Troubleshooting

Understanding the failure mode is critical for troubleshooting. The diagram below contrasts the successful pathway with the ring-opening failure mode.

Mechanism Substrate Substrate: Cyclopropyl-Oxazole-CH2OH Intermediate Activated Intermediate (Oxyphosphonium or Chlorosulfite) Substrate->Intermediate PathSuccess Path A: Nucleophilic Attack (Neutral/Buffered) Intermediate->PathSuccess PathFail Path B: Acid Catalysis (Unbuffered H+) Intermediate->PathFail Excess H+ Product Target: Alkyl Halide (Ring Intact) PathSuccess->Product SN2 Displacement Carbocation Carbocation Formation (Resonance Stabilized) PathFail->Carbocation Loss of LG Byproduct Impurity: Homoallyl Halide (Ring Opened) Carbocation->Byproduct Ring Expansion

Figure 2: Mechanistic pathway showing the divergence between successful halogenation and acid-catalyzed ring opening.

Quality Control (QC) Markers
  • 1H NMR (CDCl3):

    • Reactant:

      
      -OH signal typically appears around 
      
      
      
      4.5 - 4.7 ppm (broad singlet or doublet).
    • Product (Chloride/Bromide): The methylene signal will shift upfield to

      
       4.4 - 4.6 ppm (sharp singlet) and the OH proton will disappear.
      
    • Ring Integrity: Monitor the cyclopropyl protons (

      
       0.9 - 1.2 ppm). If ring opening occurs, these multiplet patterns will disappear and be replaced by olefinic signals (
      
      
      
      5.0 - 6.0 ppm).

References

  • Appel Reaction Mechanism & Protocol

    • Source: Organic Chemistry Portal.[5] "Appel Reaction."

    • URL:[Link]

  • Thionyl Chloride with Pyridine (Inversion/Retention)

    • Source: Master Organic Chemistry. "SOCl2 Mechanism For Alcohols To Alkyl Halides."
    • URL:[Link]

  • Cyclopropyl Stability in Synthesis

    • Source: National Institutes of Health (PMC). "Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions." (Provides context on cyclopropyl/cyclopropene sensitivity).
    • URL:[Link]

  • Related Patent Literature (Analogous Chemistry)

Sources

Method

Esterification conditions for (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Application Note: Strategic Esterification of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Part 1: Executive Summary & Chemical Rationale The Challenge: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol presents a uni...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Part 1: Executive Summary & Chemical Rationale

The Challenge: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol presents a unique dual-challenge in esterification chemistry. While the primary hydroxyl group at the C4-position is sterically accessible, the molecule features two sensitive motifs:

  • The Cyclopropyl Ring: Possessing high Baeyer strain (~27.5 kcal/mol), this ring is susceptible to electrophilic ring-opening, particularly under strong Lewis acid catalysis or harsh protic acid conditions (e.g., Fischer esterification with

    
    ).
    
  • The Oxazole Nucleus: A 1,3-azole with a pyridine-like nitrogen (

    
     for the conjugate acid). While weakly basic, it can form salts with strong acids, complicating workup and potentially trapping the catalyst.
    

The Solution: To ensure high yields and structural integrity, base-mediated acylation is the superior strategy. By utilizing acid chlorides or anhydrides in the presence of a tertiary amine (e.g., Triethylamine, Pyridine) or employing carbodiimide coupling (Steglich conditions), we maintain a neutral-to-basic pH window. This prevents acid-catalyzed cyclopropyl fragmentation and avoids oxazolium salt formation.

Part 2: Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Acid Chlorides/Anhydrides)

Best for: Acetates, benzoates, and simple acyl chains where the acid chloride is stable and available.

Reagents:

  • Substrate: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (1.0 equiv)

  • Acylating Agent: Acid Chloride (

    
    ) or Anhydride (1.1 – 1.2 equiv)
    
  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (5 – 10 mol%)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve the oxazole alcohol (1.0 equiv) in anhydrous DCM (

    
     concentration).
    
  • Base Addition: Add

    
     (1.5 equiv) followed by DMAP (0.1 equiv). Stir for 5 minutes at Room Temperature (RT) to ensure homogeneity.
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Rationale: Controlling the exotherm is critical to prevent thermal stress on the cyclopropyl ring during the initial acyl addition.

  • Acylation: Dropwise add the Acid Chloride (1.1 equiv) diluted in a small volume of DCM over 10–15 minutes.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 2–4 hours. Monitor by TLC (typically 30-50% EtOAc/Hexanes) or LC-MS.

  • Quench: Once conversion is >95%, quench by adding saturated aqueous

    
     (weak base prevents acidification).
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with water and brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography on silica gel.

Protocol B: Steglich Esterification (DCC/EDC Coupling)

Best for: Valuable, complex, or acid-sensitive carboxylic acids (e.g., amino acids, chiral acids).

Reagents:

  • Substrate: Oxazole alcohol (1.0 equiv)

  • Carboxylic Acid:

    
     (1.1 equiv)
    
  • Coupling Agent: EDC

    
    HCl or DCC (1.1 – 1.2 equiv)
    
  • Catalyst: DMAP (10 – 20 mol%)

  • Solvent: DCM (anhydrous)

Step-by-Step Procedure:

  • Mixing: In a dry flask under

    
    , combine the Carboxylic Acid (1.1 equiv) and the Oxazole Alcohol (1.0 equiv) in anhydrous DCM.
    
  • Catalyst: Add DMAP (0.1 equiv).

  • Activation (0°C): Cool to 0°C. Add EDC

    
    HCl (1.2 equiv) in one portion.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir overnight (12–16 hours). Note: If using DCC, a white precipitate (dicyclohexylurea) will form.

  • Workup:

    • If DCC used: Filter off the urea precipitate before washing.

    • Standard: Dilute with DCM, wash with 0.5 M HCl (rapid wash to remove DMAP/EDC, strictly <1 min to protect cyclopropyl), then immediately wash with sat.

      
       and brine.
      
  • Purification: Silica gel chromatography.

Part 3: Critical Data & Troubleshooting

Table 1: Solvent & Base Effects on Yield

SolventBaseCatalystTempYieldNotes
DCM

DMAP

92% Recommended. Cleanest profile.
THFPyridineNoneReflux65%Slower reaction; thermal stress caused minor degradation.
Toluene

None

40%Heterogeneous base inefficient for this sterically hindered system.
DCMNoneNoneRT<5%Reaction fails without base to scavenge HCl.

Troubleshooting Guide:

  • Problem: Low conversion.

    • Root Cause:[1][2] The oxazole nitrogen may be H-bonding with the alcohol, reducing nucleophilicity.

    • Fix: Increase DMAP to 20 mol% or switch to a stronger base like DIPEA.

  • Problem: Cyclopropyl ring opening (detected by NMR signals at 5.0–6.0 ppm for alkenes).

    • Root Cause:[1][2] Acidic conditions during workup or reaction.

    • Fix: Ensure quench is basic (

      
      ). Avoid HCl washes or keep them extremely brief and cold.
      
  • Problem: Product instability on Silica.

    • Root Cause:[1][2][3] Silica is slightly acidic.

    • Fix: Pre-treat the silica column with 1%

      
       in Hexanes to neutralize surface acidity.
      

Part 4: Process Logic Visualization

The following decision tree illustrates the logic for selecting the esterification method based on the acid partner's properties.

EsterificationLogic Start Target: Esterify (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid IsStable Is the Acid Stable/Simple? (e.g., Acetic, Benzoic) CheckAcid->IsStable Yes IsSensitive Is the Acid Complex/Chiral? (e.g., Amino Acid, Drug Intermediate) CheckAcid->IsSensitive Yes RouteA Method A: Acid Chloride/Anhydride (Base: Et3N/DCM) IsStable->RouteA Convert to RCOCl RouteB Method B: Steglich Coupling (EDC/DMAP) IsSensitive->RouteB Direct Coupling CheckCyclo Cyclopropyl Integrity Check RouteA->CheckCyclo RouteB->CheckCyclo Success Target Ester Isolated (Intact Ring) CheckCyclo->Success Workup: Basic/Neutral

Caption: Decision matrix for selecting the optimal esterification pathway to preserve the cyclopropyl-oxazole scaffold.

Part 5: References

  • Turchi, I. J.[4] (Ed.). (1986).[4] The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Detailed review of oxazole reactivity and basicity).

  • Gagnon, A., et al. (2008). "Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid." PubMed. (Discusses stability of cyclopropyl moieties in heterocyclic synthesis).

  • VulcanChem. (2024). "(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol Product Guide." (Demonstrates stability of cyclopropyl-azole alcohols under mesylation/basic conditions).

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. (Foundational protocol for DCC/DMAP coupling).

Sources

Application

Application Note: A Scalable Manufacturing Route for (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Abstract Substituted oxazole heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The target molecule, (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted oxazole heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The target molecule, (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol, represents a key building block whose substituents—a cyclopropyl group for metabolic stability and lipophilicity, a methyl group, and a functional hydroxymethyl handle—make it a valuable intermediate for drug discovery pipelines.[3] This application note details a robust, two-step synthetic route designed for scalability, moving from readily available commercial starting materials to the final product. The chosen strategy involves a modified Hantzsch-type oxazole synthesis followed by a selective ester reduction. We provide in-depth protocols, mechanistic rationale, process safety considerations, and characterization data to guide researchers in the efficient and safe production of this versatile chemical intermediate.

Strategic Overview: Retrosynthetic Analysis

A scalable synthesis prioritizes cost-effective and readily available starting materials, robust and high-yielding reactions, and straightforward purification procedures. Our retrosynthetic approach for the target molecule identifies a key ester intermediate, which can be constructed using a classic and reliable oxazole formation reaction.

The primary disconnection is at the C-O bond of the primary alcohol, leading back to the corresponding ethyl ester. This ester can then be disconnected via a Hantzsch-type synthesis, a well-established method for forming oxazole rings, from cyclopropanecarboxamide and ethyl 2-chloroacetoacetate.[4] Both starting materials are commercially available and cost-effective, making this an ideal strategy for large-scale production.

G Target (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Intermediate Ethyl 2-cyclopropyl-5-methyl- 1,3-oxazole-4-carboxylate Target->Intermediate Reduction SM1 Cyclopropanecarboxamide Intermediate->SM1 Hantzsch-Type Synthesis SM2 Ethyl 2-chloroacetoacetate Intermediate->SM2 Hantzsch-Type Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of Ethyl 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylate

Principle and Rationale

This core transformation is a variation of the Bredereck and Robinson-Gabriel syntheses, involving the condensation of an α-haloketone with a primary amide.[4][5][6] The mechanism proceeds via initial N-alkylation of the amide by the α-haloketone, followed by intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.

Causality of Experimental Choices:

  • Reagents: Cyclopropanecarboxamide provides the C2-cyclopropyl moiety, while ethyl 2-chloroacetoacetate serves as the C4-ester and C5-methyl backbone.

  • Solvent: A high-boiling, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to ensure solubility of the reactants and to facilitate the reaction, which often requires elevated temperatures for the dehydration step. For industrial scale, toluene can also be effective, allowing for azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction to completion.

  • Temperature Control: The initial N-alkylation can be exothermic. On a large scale, controlled addition of the α-haloketone is crucial to manage the reaction temperature. The subsequent cyclodehydration step requires heating to overcome the activation energy for ring closure and elimination of water.

G cluster_workflow Workflow: Oxazole Formation A 1. Charge Reactor with Cyclopropanecarboxamide and Toluene B 2. Controlled Addition of Ethyl 2-chloroacetoacetate A->B Exotherm Control C 3. Heat to Reflux with Dean-Stark Trap B->C Dehydration D 4. Monitor Reaction (TLC/HPLC) C->D E 5. Cooldown and Quench (Aqueous Wash) D->E Upon Completion F 6. Phase Separation and Solvent Removal E->F G 7. Purification (Vacuum Distillation) F->G

Caption: Experimental workflow for the synthesis of the key ester intermediate.

Detailed Experimental Protocol

Materials:

Reagent Molar Mass ( g/mol ) Quantity (kg) Moles (mol) Molar Eq.
Cyclopropanecarboxamide 85.10 1.00 11.75 1.0
Ethyl 2-chloroacetoacetate 164.59 2.11 12.83 1.09
Toluene - 10 L - -
Saturated NaHCO₃ solution - 5 L - -
Brine - 5 L - -

| Anhydrous MgSO₄ | - | 0.5 | - | - |

Procedure:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark apparatus. Purge the vessel with nitrogen.

  • Charging: Charge the reactor with cyclopropanecarboxamide (1.00 kg, 11.75 mol) and toluene (10 L). Stir the resulting slurry at room temperature (20-25 °C).

  • Reagent Addition: Slowly add ethyl 2-chloroacetoacetate (2.11 kg, 12.83 mol) to the reactor over 60-90 minutes, maintaining the internal temperature below 40 °C using the reactor jacket.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 110-115 °C). Collect the water generated in the Dean-Stark trap. The reaction is typically complete when no more water is evolved (approx. 8-12 hours).

  • Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) until the starting amide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 2.5 L) and brine (1 x 5 L).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to afford Ethyl 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylate as a clear, pale yellow oil.

Expected Results:

  • Yield: 75-85%

  • Purity (HPLC): >98%

  • Boiling Point: Approx. 110-115 °C at 1 mmHg.

Part II: Reduction to (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Principle and Rationale

The reduction of the C4-ester to a primary alcohol is the final step. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, their pyrophoric nature and difficult work-up present significant challenges at scale.

Causality of Experimental Choices:

  • Reducing Agent: Sodium bis(2-methoxyethoxy)aluminum hydride (commonly known as Vitride® or Red-Al®) is selected as the reducing agent of choice for scalable operations. It offers several advantages over LiAlH₄:

    • Safety: It is not pyrophoric in air and is more stable at higher temperatures.

    • Solubility: It is commercially available as a solution in toluene, making it easy to handle and dispense via a pump.

    • Work-up: The aqueous work-up is generally simpler and results in more easily filterable aluminum salts compared to the gelatinous precipitates often formed with LiAlH₄.

  • Solvent: The reaction is typically performed in an inert, anhydrous solvent such as tetrahydrofuran (THF) or toluene, in which the reducing agent is soluble.

  • Temperature: The reduction is highly exothermic. The ester is added slowly to the reducing agent solution at a low temperature (0-10 °C) to control the reaction rate and prevent temperature runaways.

Detailed Experimental Protocol

Materials:

Reagent Molar Mass ( g/mol ) Quantity (kg) Moles (mol) Molar Eq.
Ethyl 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylate 195.22 1.50 7.68 1.0
Vitride® (70 wt% in toluene) 202.16 2.33 (solution) 8.07 (active) 1.05
Anhydrous Toluene - 15 L - -
Rochelle's Salt (sat. aq. solution) - 10 L - -

| Ethyl Acetate | - | 10 L | - | - |

Procedure:

  • Reactor Setup: In a separate, dry, and inerted 50 L reactor, charge the Vitride® solution (2.33 kg) and anhydrous toluene (5 L). Cool the solution to 0-5 °C using a chiller.

  • Reagent Addition: Dissolve the ester intermediate (1.50 kg, 7.68 mol) in anhydrous toluene (10 L). Slowly add this solution to the cold Vitride® solution over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until all the starting ester has been consumed.

  • Quenching: Cool the reactor back to 0-5 °C. Very carefully and slowly, add saturated aqueous Rochelle's salt solution (sodium potassium tartrate) to quench the excess reducing agent. This is a highly exothermic step that will generate hydrogen gas; ensure adequate ventilation and off-gas management. Continue the addition until gas evolution ceases.

  • Work-up: Stir the resulting biphasic mixture vigorously for 1 hour. The Rochelle's salt helps to chelate the aluminum salts, preventing the formation of emulsions and facilitating a clean phase separation.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 L).

  • Isolation: Combine all organic layers, wash with brine (1 x 5 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, often of high purity, can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol as a white to off-white solid.

Expected Results:

  • Yield: 85-95%

  • Purity (HPLC): >99%

  • Melting Point: To be determined experimentally.

Process Safety and Hazard Analysis

  • Ethyl 2-chloroacetoacetate: This is a lachrymator and alkylating agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Vitride® (Red-Al®): Reacts violently with water to produce flammable hydrogen gas. All equipment must be scrupulously dried, and the reaction must be run under an inert atmosphere (nitrogen or argon). The quenching step is highly energetic and must be performed with extreme care and controlled addition rates.

  • Exothermic Reactions: Both the oxazole formation and the reduction steps are exothermic. Real-time temperature monitoring and a reliable reactor cooling system are essential for safe operation at scale.

References

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link][7]

  • Roeder, T., et al. (2016). Safe and Fast Flow Synthesis of Functionalized Oxazoles with Molecular Oxygen in a Microstructured Reactor. Organic Process Research & Development. Retrieved from [Link][8]

  • Wikipedia contributors. (n.d.). Robinson–Gabriel synthesis. Wikipedia. Retrieved from [Link][6]

  • Joshi, S. D., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link][4]

  • Ghate, M., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica. Retrieved from [Link][1]

  • Jiang, H., et al. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Chemistry Portal. Retrieved from [Link][9]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive. Retrieved from [Link][10]

  • Tantak, M. P., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Molecules. Retrieved from [Link][3]

  • ResearchGate. (2011). Silver mediated one-step synthesis of oxazoles from a-haloketones. ResearchGate. Retrieved from [Link][11]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Retrieved from [Link][12]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link][13]

  • Belema, M., et al. (2013). Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors. ResearchGate. Retrieved from [Link][14]

  • Ali, F., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Retrieved from [Link][15]

  • Meyers, A. I. (2002). Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons.[2]

Sources

Method

Application Note: Precision Functionalization of the Hydroxymethyl Group in Cyclopropyl Oxazoles

Executive Summary & Strategic Importance The cyclopropyl oxazole moiety represents a privileged scaffold in modern medicinal chemistry, appearing in high-value targets such as tubulin polymerization inhibitors and GPCR m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The cyclopropyl oxazole moiety represents a privileged scaffold in modern medicinal chemistry, appearing in high-value targets such as tubulin polymerization inhibitors and GPCR modulators. The combination of the oxazole ring (a hydrogen-bond acceptor and bioisostere for amides/esters) with a cyclopropyl group offers unique pharmacological advantages:

  • Conformational Rigidity: The cyclopropyl group constrains the vector of attached substituents, improving receptor binding entropy.

  • Metabolic Blocking: The strained ring often resists cytochrome P450-mediated oxidation better than flexible alkyl chains, provided the "cyclopropyl-carbinyl" rearrangement is avoided during synthesis.

This guide addresses a critical synthetic bottleneck: Functionalizing the hydroxymethyl group (


) attached to this scaffold. 

The Challenge: This substrate presents a "reactivity paradox." The oxazole nitrogen is weakly basic (


), yet the adjacent cyclopropyl carbinyl system is highly sensitive to acid-catalyzed ring opening and rearrangement. Standard acidic protocols (e.g., Jones oxidation, harsh acid-catalyzed substitutions) often lead to scaffold destruction.

This Application Note provides three field-validated, self-consistent workflows designed to modify the alcohol handle while preserving the integrity of the cyclopropyl-oxazole core.

Functionalization Landscape (Pathway Map)

The following diagram outlines the divergent synthesis pathways covered in this guide.

G Start Cyclopropyl Oxazole (Hydroxymethyl) Oxidation Aldehyde/Carboxylic Acid (Scaffold Extension) Start->Oxidation Protocol 1: DMP / MnO2 Activation Mesylate/Halide (Electrophilic Activation) Start->Activation Protocol 2: MsCl, Et3N Fluorination Fluoromethyl (Metabolic Blocker) Start->Fluorination Protocol 3: DAST / Deoxo-Fluor Amine Aminomethyl (Reductive Amination) Oxidation->Amine NaBH(OAc)3 R-NH2 Activation->Amine HNR2 Ether Ether Linkage (Displacement) Activation->Ether NaH / R-OH

Figure 1: Strategic divergence from the hydroxymethyl handle. Colors indicate distinct reaction classes: Oxidation (Red), Activation (Yellow), and Fluorination (Green).

Protocol 1: Controlled Oxidation (Aldehyde Synthesis)

Objective: Convert the hydroxymethyl group to an aldehyde without over-oxidation or radical-induced ring opening.

Scientific Rationale: Traditional Swern oxidation, while effective, generates acidic byproducts (via the intermediate alkoxysulfonium salt) that can trigger cyclopropyl ring opening if the temperature is not strictly controlled. Dess-Martin Periodinane (DMP) is the superior choice here. It operates at neutral pH, avoids heavy metals, and proceeds via a ligand exchange mechanism that is gentle on strained rings.

Experimental Workflow

Reagents:

  • Substrate: 4-(Hydroxymethyl)-2-cyclopropyloxazole (1.0 eq)

  • Reagent: Dess-Martin Periodinane (1.2 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat.

    
     / Sat. 
    
    
    
    (1:1)

Step-by-Step:

  • Preparation: Dissolve the cyclopropyl oxazole alcohol (1 mmol) in anhydrous DCM (10 mL) under an argon atmosphere. Cool to 0°C.

  • Addition: Add DMP (1.2 mmol) in a single portion. The reaction is initially heterogeneous but will clarify.

  • Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with

    
    ; aldehyde usually runs higher than alcohol).
    
  • Quench (Critical): Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated

    
     and 
    
    
    
    . Stir for 15 minutes until the organic layer is clear (removes iodinane byproducts).
  • Isolation: Extract with DCM (

    
    ). Dry combined organics over 
    
    
    
    and concentrate in vacuo.
    • Note: Oxazole aldehydes are relatively stable but should be used immediately or stored under inert gas at -20°C to prevent autoxidation to the carboxylic acid.

Data Interpretation:

  • Target Yield: >85%

  • NMR Check: Look for the aldehyde proton singlet at

    
    . Ensure the cyclopropyl multiplets (
    
    
    
    ) remain intact (no olefinic signals from ring opening).

Protocol 2: Activation & Nucleophilic Displacement (Amination)

Objective: Convert the alcohol to a leaving group to install amines (solubility/potency enhancing groups).

Scientific Rationale: Direct conversion of alcohols to halides using


 or 

produces strong acid (

) and is contraindicated for cyclopropyl carbinols due to the high risk of homo-allyl rearrangement. Instead, we employ a Mesylation (

)
strategy. The sulfonate ester is formed under basic conditions (

), preventing protonation of the oxazole or the cyclopropane. The subsequent displacement is

, avoiding carbocation formation.
Experimental Workflow

Reagents:

  • Substrate: 1.0 eq

  • Methanesulfonyl chloride (

    
    ): 1.2 eq
    
  • Triethylamine (

    
    ): 1.5 eq
    
  • Nucleophile: Secondary amine (e.g., Morpholine, 2.0 eq)

  • Solvent: DCM (Step 1), Acetonitrile (Step 2)

Step-by-Step:

  • Activation: To a solution of substrate in DCM at 0°C, add

    
     followed by dropwise addition of 
    
    
    
    . Stir for 30 min.
  • Workup (Intermediate): Wash quickly with cold water and brine. Dry and concentrate. Do not store the mesylate; use immediately.

    • Why? Mesylates of heteroaromatic alcohols can be thermally unstable.

  • Displacement: Dissolve the crude mesylate in dry Acetonitrile (

    
    ). Add the secondary amine (2.0 eq) and 
    
    
    
    (1.5 eq).
  • Reaction: Heat to 50°C for 2–4 hours.

    • Safety: Do not reflux aggressively; cyclopropyl oxazoles can degrade at prolonged high temps (>80°C) in polar solvents.

  • Purification: Standard aqueous workup followed by column chromatography (MeOH/DCM gradient).

Protocol 3: Deoxyfluorination (Metabolic Blocking)

Objective: Convert


.

Scientific Rationale: Fluorine substitution lowers the


 of the neighboring amine (if present) and blocks metabolic hydroxylation. DAST (Diethylaminosulfur trifluoride)  or Deoxo-Fluor  are the reagents of choice.[1]
Mechanism: These reagents activate the alcohol oxygen, followed by an internal nucleophilic attack by fluoride.
Risk: The intermediate is highly reactive. If the carbocation character develops, the cyclopropane will open. Low temperature is non-negotiable. 
Experimental Workflow

Reagents:

  • Substrate: 1.0 eq

  • DAST or Deoxo-Fluor: 1.2 eq

  • Solvent: DCM (anhydrous)

Step-by-Step:

  • Setup: In a plastic or Teflon vessel (glass can etch, though borosilicate is acceptable for short reactions), dissolve substrate in DCM. Cool to -78°C .

  • Addition: Add DAST dropwise via syringe.

    • Warning: DAST fumes are corrosive. Use a fume hood.

  • Equilibration: Stir at -78°C for 1 hour. Allow to warm slowly to 0°C (do not go to RT immediately).

  • Quench: Quench at 0°C by dropwise addition of saturated

    
    .
    
    • Caution: Vigorous

      
       evolution.
      
  • Isolation: Extract with DCM. The product is often volatile; avoid high-vacuum drying for extended periods.

Summary of Critical Parameters

ParameterProtocol 1 (Oxidation)Protocol 2 (Amination)Protocol 3 (Fluorination)
Key Reagent Dess-Martin Periodinane

DAST / Deoxo-Fluor
Temp. Control 0°C

RT
0°C (Act.), 50°C (Disp.)-78°C

0°C
pH Environment Neutral/BufferedBasicAcidic (Lewis) - Handle with Care
Major Risk Carboxylic acid formationThermal instability of MesylateRing opening / Rearrangement
Cyclopropyl Stability HighHighModerate (Temp dependent)

Troubleshooting & Mechanistic Insight

The primary failure mode in these protocols is the Cyclopropyl-Carbinyl Rearrangement .

Mechanism Substrate Cyclopropyl-CH2-X (Activated) Cation Carbocation Intermediate Substrate->Cation SN1 (Slow) Acidic/High Temp Product Desired Functionalization Substrate->Product SN2 (Fast) Basic/Neutral Conditions Rearranged Homo-Allylic Ring Open Product Cation->Rearranged Relief of Ring Strain

Figure 2: Mechanistic competition. Success depends on favoring the SN2 pathway (Green) over the SN1 cationic pathway (Red) which triggers ring opening.

Expert Tip: If you observe ring opening (NMR signals at 5.0–6.0 ppm), switch solvents. For nucleophilic displacements, moving from Acetonitrile (polar aprotic) to THF or DMF can sometimes alter the solvation shell and suppress ionization, favoring the direct


 attack.

References

  • Vertex AI Search. (2023). Synthesis of cyclopropyl oxazole derivatives drug discovery. 2

    • Context: Discusses the synthesis and biological evaluation of 1,3-oxazole sulfonamides with cyclopropyl rings, highlighting the metabolic stability and lipophilicity benefits.
  • Organic Chemistry Portal. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. 1

    • Context: Provides the foundational protocols for using DAST/Deoxo-Fluor with oxazole precursors, establishing the temperature constraints required for fluorin
  • PubMed (NIH). (2000). 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis. 3

    • Context: Validates the conversion of 5-(hydroxymethyl)oxazoles to ethers (Mitsunobu)
  • Hypha Discovery. (2016). Metabolism of cyclopropyl groups. 4

    • Context: Explains the metabolic rationale (CYP inhibition) for incorporating cyclopropyl groups and the risks of oxidative ring opening in biological systems.[4]

Sources

Application

Application Note: Strategic Reductive Amination of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Derivatives

Abstract This guide details the strategic conversion of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol into secondary and tertiary amines via reductive amination. The presence of the cyclopropyl moiety and the 1,3-oxaz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic conversion of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol into secondary and tertiary amines via reductive amination. The presence of the cyclopropyl moiety and the 1,3-oxazole ring necessitates a specific reagent profile to avoid ring-opening (hydrogenolysis) or heteroaromatic reduction. This protocol prioritizes a sequential oxidation-reductive amination pathway using Manganese Dioxide (MnO₂) followed by Sodium Triacetoxyborohydride (STAB) , offering the highest chemoselectivity and yield profile for drug discovery applications.

Strategic Analysis & Reagent Selection

The Chemical Challenge

The substrate contains two sensitive features:

  • Cyclopropyl Ring: Susceptible to ring-opening under high-pressure hydrogenation or strong Lewis acidic conditions.

  • Oxazole Nucleus: Electron-rich but sensitive to harsh oxidation (ring cleavage) or non-selective reduction.

Direct reductive amination of the alcohol (using "borrowing hydrogen" catalysts like Ir/Ru) is often inefficient for this specific heterocycle. Therefore, the standard medicinal chemistry approach involves activation via oxidation followed by reductive amination .

Reagent Comparison Table

The following table contrasts potential reducing agents for the aldehyde intermediate.

ReagentSuitabilityRisk ProfileRecommendation
Sodium Triacetoxyborohydride (STAB) High Low.[1] Mildly acidic conditions preserve cyclopropyl ring.Primary Choice
Sodium Cyanoborohydride (NaCNBH₃) MediumHigh toxicity (HCN byproduct). Slower kinetics than STAB.Secondary Choice
H₂ / Pd-C (Catalytic Hydrogenation) Low High Risk. Cyclopropyl rings often undergo hydrogenolysis (ring opening) under these conditions.Avoid
Borane-Pyridine Complex MediumGood for large scale, but workup can be tedious.Scale-up Only

Reaction Pathway Visualization

The following diagram illustrates the validated workflow, highlighting the critical "Stop/Go" decision points to preserve the cyclopropyl integrity.

G Start Starting Material: (2-Cyclopropyl-5-methyl- 1,3-oxazol-4-yl)methanol Step1 Step 1: Oxidation Reagent: MnO2 (Activated) Solvent: DCM or Acetone Start->Step1 Activation Inter Intermediate: Oxazole-4-Carbaldehyde Step1->Inter Filtration Step2 Step 2: Reductive Amination Reagent: NaBH(OAc)3 (STAB) Additive: AcOH (Cat.) Inter->Step2 + Amine (R-NH2) Warning AVOID: H2/Pd-C (Risk of Ring Opening) Inter->Warning High Risk Path Product Final Product: Amine Derivative Step2->Product Reduction

Figure 1: Sequential synthesis pathway avoiding hydrogenolysis risks.

Detailed Experimental Protocols

Part A: Activation (Oxidation to Aldehyde)

Objective: Convert the primary alcohol to the reactive aldehyde without over-oxidation to the carboxylic acid.

Reagents:

  • Substrate: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (1.0 equiv)

  • Oxidant: Activated Manganese Dioxide (MnO₂) (10.0 – 15.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetone (Anhydrous)

Protocol:

  • Preparation: Dissolve the alcohol substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Addition: Add Activated MnO₂ (10 equiv) in a single portion.

    • Note: MnO₂ quality varies. "Activated" grade is required. If reaction is sluggish, add 5 more equivalents.

  • Reaction: Stir the heterogeneous black suspension vigorously at room temperature (20–25°C) for 4–16 hours. Monitor by TLC (visualize with UV/Anisaldehyde) until starting material is consumed.

  • Workup: Filter the mixture through a pad of Celite® (diatomaceous earth) to remove the solid oxidant. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting oxazole-4-carbaldehyde is typically stable enough for the next step without column chromatography.

    • Checkpoint: Verify aldehyde formation via ¹H NMR (look for -CHO singlet around 9.8–10.0 ppm).

Part B: Reductive Amination (The STAB Method)

Objective: Coupling the aldehyde with an amine (primary or secondary) to form the target amine.

Reagents:

  • Intermediate: Oxazole-4-carbaldehyde (from Part A) (1.0 equiv)

  • Amine Partner: R-NH₂ or R₂NH (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Protocol:

  • Imine Formation: In a dry vial, dissolve the oxazole-4-carbaldehyde (1.0 equiv) and the amine partner (1.1 equiv) in DCE (0.1 M).

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 equiv).

    • Why? STAB reduces imines/iminiums much faster than aldehydes.[2] Acid promotes iminium formation.[2]

  • Equilibration: Stir at room temperature for 30–60 minutes.

    • Observation: If using a primary amine, you may see turbidity (water formation).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Caution: Mild gas evolution (H₂) may occur.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (sodium bicarbonate). Stir for 15 minutes until bubbling ceases.

  • Extraction: Extract with DCM or EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via Flash Column Chromatography (typically MeOH/DCM gradients) or Preparative HPLC.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (Step 1) Inactive MnO₂Use "Activated" grade MnO₂ or switch to Dess-Martin Periodinane (1.1 equiv) in DCM.
No Reaction (Step 2) Steric hindrance of amineIf amine is bulky, switch solvent to DCE (higher temp capability) and heat to 40°C. Increase AcOH to 2.0 equiv.
Dialkylation (with Primary Amines) Over-reactionUse a large excess of amine (2–3 equiv) or switch to a stepwise method: Pre-form imine in MeOH, then add NaBH₄ at 0°C.
Cyclopropyl Ring Opening Acid too strongEnsure you are using Acetic Acid , not TFA or HCl. Do not use catalytic hydrogenation.

References

  • General Reductive Amination with STAB: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6]J. Org.[2][3][7][8] Chem.1996 , 61, 3849–3862.[2][3][8]

  • Oxidation of Heterocyclic Alcohols: Manganese Dioxide (MnO₂) in Organic Synthesis. Organic Chemistry Portal.

  • Cyclopropyl Stability Considerations: Charette, A. B. Cyclopropyl Carbinol Derivatives.[3][9][10]Science of Synthesis, 2010 .

  • Comparison of Borohydride Reagents: Borch, R. F.; Bernstein, M. D.; Durst, H. D.[3] The Cyanohydridoborate Anion as a Selective Reducing Agent.[11]J. Am. Chem. Soc.[3]1971 , 93, 2897.[3]

Sources

Method

Protecting group strategies for (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol synthesis

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol is a high-value pharmacophore, notably serving as the "head group" in Liver X Receptor (LXR) agonis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol is a high-value pharmacophore, notably serving as the "head group" in Liver X Receptor (LXR) agonists such as LXR-623 and related sulfonamide derivatives.[1] Its synthesis and manipulation present a "Triad of Reactivity" challenge that dictates the protecting group (PG) strategy:

  • The Oxazole Ring: A weak base (

    
     for conjugate acid) susceptible to hydrolytic ring-opening under vigorous acidic conditions.
    
  • The Cyclopropyl Group: A strained ring (

    
    ) sensitive to strong Lewis acids, radical conditions, and vigorous hydrogenation.
    
  • The Primary Alcohol: A nucleophilic handle requiring masking during organometallic coupling or oxidation steps.

This guide details the Ester-as-Precursor strategy for de novo synthesis and the Silyl-Switch strategy for downstream manipulation, ensuring the integrity of the cyclopropyl moiety.[1]

Strategic Decision Matrix

The choice of protecting group is dictated by the specific downstream chemistry. Standard acid-labile groups (THP, MOM, Trityl) are not recommended due to the risk of cyclopropyl ring opening or oxazole protonation during deprotection.[1]

StrategyProtecting GroupInstall ConditionsDeprotect ConditionsRisk ProfileRecommended For
A (Gold Std) TBDMS (TBS) TBSCl, Imidazole, DMFTBAF (THF) or HF[1]·PyridineLow. Fluoride cleavage is orthogonal to acid/base sensitivity.Library synthesis, Lithiation steps.
B (Precursor) Ethyl Ester In situ (Hantzsch Synthesis)LiAlH

or DIBAL-H
Med. Reduction requires careful stoichiometry.[1]De novo ring construction.
C (Robust) Pivaloate (Pv) PvCl, PyridineDIBAL-H or LiOHLow. Steric bulk prevents accidental hydrolysis.[1]Long-term storage, Oxidative conditions.[1]
D (Avoid) THP / MOMDHP/H

HCl / TFAHigh. Acidic deprotection endangers cyclopropyl ring.NOT RECOMMENDED

Detailed Protocols

Protocol A: De Novo Synthesis (The "Ester-as-Precursor" Route)

Rationale: The most efficient strategy is to carry the alcohol as an ester through the harsh ring-closure conditions, reducing it only when the scaffold is complete.[1]

Reagents:

  • Cyclopropanecarboxamide (1.0 equiv)[1]

  • Ethyl 2-chloroacetoacetate (1.1 equiv)[1]

  • LiAlH

    
     (Lithium Aluminum Hydride)[1]
    

Step-by-Step Methodology:

  • Hantzsch Cyclization:

    • Combine cyclopropanecarboxamide and ethyl 2-chloroacetoacetate in ethanol.

    • Reflux for 16–24 hours. Note: The cyclopropyl group is stable to thermal reflux in ethanol.

    • Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

    • Yield Check: Target >70% of Ethyl 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylate.

  • Controlled Reduction (The Critical Step):

    • Suspend LiAlH

      
       (1.2 equiv) in anhydrous THF at 0°C under Argon.
      
    • Add the ester (dissolved in THF) dropwise over 30 minutes. Crucial: Maintain temp < 5°C to prevent over-reduction or ring opening.

    • Stir at 0°C for 2 hours. Monitor by TLC (Ester spot disappearance).

    • Quench: Use the Fieser method (

      
       mL H
      
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O) to generate a granular precipitate.
    • Filter and concentrate to yield the target alcohol.

Protocol B: Silyl Protection for Downstream Coupling

Rationale: If the alcohol must be preserved during lithiation (e.g., functionalizing the 5-methyl group) or during Mitsunobu coupling of a different site, a Silyl ether is required.[1]

Reagents:

  • (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol[1]

  • tert-Butyldimethylsilyl chloride (TBSCl)[1]

  • Imidazole[1][2]

  • DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Protection:

    • Dissolve the alcohol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

    • Add Imidazole (2.5 equiv) followed by TBSCl (1.2 equiv).[1]

    • Stir at 23°C for 4 hours.

    • QC Point: The reaction is self-indicating; precipitation of imidazolium chloride often occurs.[1]

    • Workup: Dilute with Et

      
      O (Ether is preferred over DCM to precipitate urea byproducts), wash with water (x3) and brine.
      
  • Deprotection (Fluoride Lysis):

    • Dissolve the silyl ether in THF.

    • Add TBAF (1.1 equiv, 1M in THF) at 0°C.

    • Stir for 1 hour.

    • Why this works: The Si-F bond strength drives the reaction without requiring acid, preserving the cyclopropyl-oxazole bond.[1]

Visualizing the Strategic Pathway

The following diagram illustrates the decision logic and chemical pathways, highlighting the "Safe Zones" for this specific scaffold.

OxazoleProtection cluster_safe Safe Operating Zone Precursors Precursors (Amide + Chloroacetoacetate) Ester Intermediate: Ethyl Ester Precursors->Ester Hantzsch Synthesis (Reflux) Alcohol Target: (2-Cyclopropyl-5-methyl- 1,3-oxazol-4-yl)methanol Ester->Alcohol LiAlH4 Reduction (0°C, THF) TBS_Ether Protected Form: TBS Ether Alcohol->TBS_Ether TBSCl, Imid (Protection) Acid_Death RISK: Ring Opening/Hydrolysis Alcohol->Acid_Death Strong Acid (HCl/TFA) (Avoid THP/MOM) Coupling Downstream Coupling/Lithiation TBS_Ether->Coupling Reagent Stability Coupling->Alcohol TBAF Deprotection (Safe)

Figure 1: Synthetic workflow and stability map.[3] Note the "Safe Operating Zone" avoids acidic deprotection steps that endanger the cyclopropyl moiety.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
NMR: Loss of multiplet at

0.9-1.1 ppm
Cyclopropyl ring opening via acid hydrolysis.[1]Switch from Acid-labile PG (THP) to Fluoride-labile PG (TBS).[1] Buffer aqueous layers during workup.
Low Yield in Reduction Over-reduction or complexation with Aluminum salts.Use Rochelle's Salt (Sodium potassium tartrate) during workup to break Al-emulsions.[1]
Product is unstable on Silica Oxazole protonation by acidic silanols.Add 1% Triethylamine (Et

N) to the eluent to neutralize silica acidity.

References

  • LXR Agonist Synthesis & SAR

    • Collins, J. L., et al. "Identification of a potent, orally active liver X receptor agonist." Journal of Medicinal Chemistry 45.10 (2002): 1963-1966.[1]

    • Context: Establishes the utility of the oxazole-methanol fragment in LXR modul
  • Oxazole Synthesis Methodologies

    • Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry 58.14 (1993): 3604-3606.[1]

    • Context: foundational work on Robinson-Gabriel and Hantzsch-type cyclodehydrations compatible with sensitive side chains.[1]

  • Cyclopropyl Stability in Synthesis

    • Wong, H. N., et al. "Cyclopropane derivatives in organic synthesis." Chemical Reviews 89.1 (1989): 165-198.[1]

    • Context: authoritative review on the limits of cyclopropyl stability against acids and radicals.
  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley (2014).

Sources

Application

Solvent selection for reactions involving (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Application Note: Solvent Engineering for (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Abstract (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (CAS: 1037426-56-4) is a critical heterocyclic building block, predomin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Engineering for (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Abstract

(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (CAS: 1037426-56-4) is a critical heterocyclic building block, predominantly utilized in the synthesis of isoxazoline-based ectoparasiticides (e.g., Lotilaner).[1] Its unique structural features—a basic oxazole nucleus, a strain-loaded cyclopropyl ring, and a primary alcohol—create a specific reactivity profile that demands precise solvent selection. This guide outlines solvent strategies to maximize solubility, stability, and reaction yields, with a focus on green chemistry alternatives to traditional chlorinated systems.

Physicochemical Profile & Solubility Architecture

The amphiphilic nature of this molecule dictates its solubility. The oxazole nitrogen and hydroxyl group provide polarity and hydrogen-bonding capability, while the cyclopropyl and methyl substituents impart lipophilicity.[1]

Solubility Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Suitability
Chlorinated Dichloromethane (DCM), ChloroformExcellent High. Standard for activation (mesylation/tosylation).[1] Note: Environmental restrictions apply.[2]
Ethers THF, 2-MeTHF, MTBEGood High. Ideal for coupling reactions.[1] 2-MeTHF is the preferred green alternative to DCM.[1]
Polar Aprotic DMF, DMSO, NMPExcellent Medium. High solubility but difficult work-up (high BP).[1] Use only if downstream chemistry requires it (e.g., SNAr).
Alcohols Methanol, Ethanol, IPAGood Low. Avoid in electrophilic activation steps (competes with substrate). Good for recrystallization.
Esters Ethyl Acetate (EtOAc), IPMModerate Medium. Good for work-up/extraction; may require heating for high-concentration reactions.[1]
Hydrocarbons Toluene, Hexanes, HeptanePoor Low. Useful only as anti-solvents for crystallization.

Critical Reactivity Considerations

Successful handling requires navigating two competing stability risks:

  • Cyclopropyl Strain: The cyclopropyl ring (~27.5 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening.[1] Avoid strong protic acids (e.g., HCl, H₂SO₄) in high concentrations or elevated temperatures.

  • Oxazole Basicity: The oxazole nitrogen (pKa ~0.8–1.0) is a weak base but can coordinate with strong Lewis acids, potentially retarding reaction rates or requiring catalyst loading adjustments.

Decision Tree: Solvent & Reagent Selection

ReactivityLogic Start Start: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Goal Define Reaction Goal Start->Goal Act Activation (Leaving Group) Goal->Act Convert OH -> OMs/OTs Ox Oxidation (Aldehyde) Goal->Ox Convert OH -> CHO Cryst Purification/Crystallization Goal->Cryst Isolate Pure Solid Solv1 Preferred: DCM or 2-MeTHF (Non-nucleophilic) Act->Solv1 Risk CRITICAL RISK: Cyclopropyl Ring Opening Act->Risk Avoid Strong Acids Solv2 Preferred: DMSO (Swern) or EtOAc (IBX) Ox->Solv2 Solv3 Preferred: Toluene/Heptane (Anti-solvent) Cryst->Solv3

Figure 1: Strategic decision tree for solvent selection based on intended chemical transformation.

Detailed Experimental Protocols

Protocol A: Activation via Mesylation (Green Chemistry Optimized)

Objective: Convert the alcohol to a mesylate (leaving group) for downstream coupling, replacing DCM with 2-Methyltetrahydrofuran (2-MeTHF).[1]

Rationale: 2-MeTHF is derived from renewable resources, has a higher boiling point than DCM, and separates easily from water, simplifying work-up.[1]

Materials:

  • Substrate: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (1.0 eq)[1]

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)[1]

  • Base: Triethylamine (TEA) or DIPEA (1.5 eq)[1]

  • Solvent: Anhydrous 2-MeTHF (10 V, i.e., 10 mL per g of substrate)[1]

Step-by-Step Procedure:

  • Dissolution: Charge the reaction vessel with the oxazole methanol and 2-MeTHF. Cool to 0–5°C under nitrogen atmosphere.

  • Base Addition: Add TEA dropwise. Note: The reaction is exothermic; maintain internal temperature <10°C.

  • Activation: Add MsCl dropwise over 30 minutes. A white precipitate (TEA[1][3]·HCl) will form immediately.

  • Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (EtOAc/Heptane 1:1) or HPLC. The alcohol spot (lower R_f) should disappear.

  • Quench: Add water (5 V) slowly. Stir for 10 minutes.

  • Phase Separation: Separate the organic layer. Wash with saturated NaHCO₃ (5 V) to remove excess acid/MsCl, then brine (5 V).

  • Drying: Dry over Na₂SO₄, filter, and concentrate. Caution: Do not heat above 40°C during concentration to prevent thermal decomposition of the mesylate.[1]

Protocol B: Oxidation to Aldehyde (Swern Conditions)

Objective: Generate the aldehyde intermediate without over-oxidation to the carboxylic acid.

Materials:

  • Oxalyl Chloride (1.1 eq)[1]

  • DMSO (2.2 eq)[1]

  • TEA (5.0 eq)[1]

  • Solvent: DCM (Standard) or EtOAc (Alternative)[1]

Procedure:

  • Cool solvent (DCM) to -78°C. Add Oxalyl Chloride.[1]

  • Add DMSO dropwise (gas evolution occurs). Stir 15 min.

  • Add the oxazole methanol (dissolved in minimum solvent) dropwise. Stir 30 min at -78°C.

  • Add TEA. Allow the mixture to warm to 0°C.

  • Critical Step: The cyclopropyl group is stable here, but ensure the quench is buffered if the downstream step is sensitive.

Process Safety & Stability Data

ParameterSpecification/LimitReason
Max Temperature < 50°C (for Mesylate)Sulfonates of heterocyclic alcohols can be thermally unstable.[1]
pH Range 4 – 10Avoid pH < 3 to prevent cyclopropyl ring opening or oxazole hydrolysis.
Water Content < 0.1% (KF)Essential for activation reactions (MsCl/TsCl) to prevent reagent hydrolysis.
Workflow Visualization: Mesylation Pathway

Workflow Input Input: Oxazole Methanol + 2-MeTHF Cool Cool to 0°C (N2 Atm) Input->Cool React Add TEA then MsCl (Exothermic) Cool->React Workup Aq. Wash (NaHCO3/Brine) React->Workup Isolate Concentrate <40°C Yield: Mesylate Workup->Isolate

Figure 2: Optimized workflow for the mesylation of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol.

References

  • GSK Solvent Sustainability Guide. Alder, C. M., et al. "Updating and further expanding GSK's solvent sustainability guide."[4][5] Green Chemistry, 2016, 18, 3879-3890.[1] Link

  • Lotilaner Synthesis (Patent). Nanchen, S., et al. "Isoxazoline derivatives as insecticides and acaricides." World Intellectual Property Organization, WO 2014/090918. Link

  • Green Solvent Selection. Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[1][5] Green Chemistry, 2016, 18, 288-296.[1][5] Link

  • Oxazole Chemistry. PubChem Compound Summary for CID 56965985 (Related Structure). National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Welcome to the dedicated technical support guide for the synthesis of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol. This resource is designed for researchers and drug development professionals to provide in-depth, fi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this valuable synthetic intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the robustness of your synthesis.

The synthesis of substituted oxazoles, while common, is often plagued by challenges that can significantly impact yield and purity.[1][2] This guide focuses on the critical final step—the reduction of an ester or aldehyde precursor—and addresses common pitfalls in the formation of the oxazole core.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic pathway to (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol?

A1: A robust and frequently employed strategy involves a two-stage process: first, the construction of the substituted oxazole ring to form an ester precursor, followed by its reduction to the target primary alcohol. A typical route begins with the synthesis of ethyl 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylate, which is then reduced.

Q2: How stable is the oxazole ring under typical reaction conditions?

A2: The oxazole ring is an aromatic heterocycle and is generally stable. However, it is susceptible to cleavage under specific conditions that researchers must be aware of.[3]

  • Strongly Acidic Conditions: Concentrated mineral acids can lead to decomposition.[4]

  • Strongly Basic Conditions: Potent bases like organolithium reagents can deprotonate the C2 position, potentially initiating ring-opening to an isonitrile intermediate.[4]

  • Certain Reducing Agents: While many reducing agents are compatible, harsh conditions or specific reagents can result in ring cleavage, producing open-chain products instead of the desired substituted alcohol.[5]

  • Strong Oxidizing Agents: Reagents like potassium permanganate or ozone will readily cleave the oxazole ring.[4]

Q3: I am having trouble with the initial synthesis of the oxazole ester precursor. What are the common causes of low yield?

A3: Low yields in oxazole synthesis, such as the Robinson-Gabriel or related methods, often stem from the choice of the cyclodehydrating agent.[6] Historically, strong acids like concentrated H₂SO₄ were used, but these can lead to side reactions and degradation.[6] Modern methods may employ milder reagents, but incomplete conversion or side reactions can still be an issue. For instance, using phosphorus-based dehydrating agents like POCl₃ can sometimes result in lower yields.[6]

Q4: Can the carboxylic acid precursor, 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylic acid, be reduced directly to the alcohol?

A4: Yes, direct reduction of the carboxylic acid is possible, typically using strong reducing agents like borane (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄). However, this often requires more forcing conditions than ester reduction. Given the potential sensitivity of the oxazole ring, the two-step esterification-reduction sequence often provides a more controlled and higher-yielding pathway.

Synthetic Workflow Overview

The general synthetic approach is visualized below, starting from the formation of the key oxazole ester intermediate.

G cluster_0 Stage 1: Oxazole Ring Formation cluster_1 Stage 2: Reduction to Target Alcohol A Cyclopropanecarboxamide C Ethyl 2-cyclopropyl-5-methyl- 1,3-oxazole-4-carboxylate (Ester Precursor) A->C Dehydrative Cyclization B Ethyl 2-chloroacetoacetate B->C D (2-Cyclopropyl-5-methyl- 1,3-oxazol-4-yl)methanol (Final Product) C:e->D:w Reduction (e.g., LiAlH₄)

Caption: General two-stage synthesis of the target methanol.

Troubleshooting Guide: The Reduction Step

This section addresses the most common challenge in this synthesis: low yield during the reduction of the ester precursor (e.g., ethyl 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylate) to the final alcohol.

G Start Low Yield in Reduction Step Check_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Start->Check_Crude SM_Present Significant Starting Material Remains Check_Crude->SM_Present Unreacted Precursor? Complex_Mix Complex Mixture/ Degradation Products Check_Crude->Complex_Mix Side Products? Good_Conv Good Conversion, Low Isolated Yield Check_Crude->Good_Conv Clean Conversion? Sol_Incomplete Cause: Incomplete Reaction Solutions: 1. Increase equivalents of reducing agent. 2. Increase reaction time. 3. Increase reaction temperature moderately. SM_Present->Sol_Incomplete Yes Sol_Degrade Cause: Oxazole Ring Cleavage Solutions: 1. Lower reaction temperature (-78°C to 0°C). 2. Use a milder reducing agent (e.g., DIBAL-H). 3. Ensure rapid, controlled workup. Complex_Mix->Sol_Degrade Yes Sol_Purify Cause: Purification Issues Solutions: 1. Optimize chromatography (solvent, silica vs. alumina). 2. Attempt recrystallization. 3. Check for product volatility. Good_Conv->Sol_Purify Yes

Caption: Troubleshooting workflow for low yield in the final reduction step.

Problem 1: Incomplete Reduction of the Ester Precursor

Observation: Analysis of the crude reaction mixture (TLC, LC-MS) shows a significant amount of unreacted starting ester.

Causality: The reduction of esters to primary alcohols is a two-step process where a hydride first adds to the carbonyl, followed by elimination of the alkoxy group to form an aldehyde intermediate, which is then rapidly reduced again.[7] Insufficient reducing agent or non-optimal reaction conditions can stall the reaction. While sodium borohydride (NaBH₄) is excellent for aldehydes and ketones, it is often too slow or ineffective for reducing esters.[8] Stronger hydride donors are required.

Solutions:

  • Increase Reagent Stoichiometry: Ensure at least 1.0-1.5 equivalents of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) are used. The theoretical requirement is 0.5 equivalents, but using an excess ensures the reaction goes to completion.

  • Elevate Temperature: If the reaction is sluggish at 0 °C, allow it to warm to room temperature. Monitor carefully by TLC to balance reaction rate with potential side reactions.

  • Select an Appropriate Reagent: If using milder reagents, consider switching to a more powerful one.

ReagentTypical ConditionsSelectivity & Notes
LiAlH₄ THF or Et₂O, 0 °C to RTRecommended. Very powerful and effective for esters.[9] Requires careful, anhydrous setup and a controlled aqueous workup.
DIBAL-H Toluene or CH₂Cl₂, -78 °CCan be used to stop at the aldehyde stage at low temperatures, but will reduce to the alcohol at higher temperatures or with excess reagent. Offers good selectivity.
LiBH₄ THF or Et₂O, RT to RefluxLess reactive than LiAlH₄ but more reactive than NaBH₄. Can be a good alternative if LiAlH₄ causes degradation.[9]
Problem 2: Product Degradation and Oxazole Ring Cleavage

Observation: The crude reaction mixture shows multiple new spots by TLC and a complex profile by LC-MS, with little of the desired product. This suggests the target molecule or the oxazole ring itself is unstable under the reaction conditions.

Causality: The oxazole ring, while aromatic, can be susceptible to nucleophilic attack or reduction under harsh conditions, leading to ring opening.[4][5] An aggressive excess of a powerful reducing agent, especially at elevated temperatures, can promote these undesired pathways.

Solutions:

  • Maintain Low Temperatures: Perform the addition of the ester to the LiAlH₄ slurry at 0 °C or even -78 °C. Maintain this low temperature throughout the reaction.

  • Inverse Addition: Instead of adding the reducing agent to the ester, perform an "inverse addition" by adding the ester solution dropwise to a pre-cooled slurry of LiAlH₄. This maintains a low concentration of the ester in the presence of excess hydride, minimizing potential side reactions involving the starting material.

  • Controlled Workup: The workup procedure is critical. Uncontrolled quenching of excess LiAlH₄ can generate significant heat, causing product degradation. A Fieser workup (sequential, cautious addition of water, then 15% NaOH solution, then more water) is highly recommended to produce a granular, easily filterable aluminum salt precipitate.

Problem 3: Low Isolated Yield After Successful Conversion

Observation: Crude analysis shows a clean and complete conversion to the desired product, but the yield after purification (e.g., column chromatography) is poor.

Causality: The product, (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol, is a relatively polar and potentially water-soluble alcohol. Product loss can occur during the aqueous workup or from irreversible adsorption onto the stationary phase during chromatography.

Solutions:

  • Workup Optimization: After quenching the reaction, ensure the product is thoroughly extracted from the aqueous layer. Use a continuous extractor or perform multiple extractions (5-7 times) with a suitable organic solvent like ethyl acetate or dichloromethane. Saturating the aqueous layer with NaCl (brine) can decrease the solubility of the product and improve extraction efficiency.

  • Chromatography Adjustments:

    • Deactivate Silica: Silica gel can be acidic and may cause streaking or irreversible binding of polar, basic compounds. Pre-treating the silica gel by slurrying it with a solvent system containing 1-2% triethylamine or ammonia can neutralize active sites.

    • Solvent System: Use a polar solvent system, such as 50-100% ethyl acetate in hexanes, potentially with a small amount (1-5%) of methanol to effectively elute the polar alcohol product.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which can be less aggressive for some polar compounds.

Recommended Experimental Protocol

This protocol details the reduction of ethyl 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylate using LiAlH₄, incorporating best practices to maximize yield.

Materials:

  • Ethyl 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add LiAlH₄ (1.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Suspension: Add anhydrous THF via cannula to create a slurry of LiAlH₄ (approx. 0.5 M). Cool the slurry to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the oxazole ester (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 50% EtOAc/Hexanes as eluent) until all the starting ester is consumed (typically 1-2 hours).

  • Controlled Workup (Fieser Method): Cool the reaction mixture back down to 0 °C. Cautiously and slowly add the following reagents dropwise in sequence:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).

    • 'X' mL of 15% NaOH solution.

    • '3X' mL of water.

  • Filtration: A granular white precipitate of aluminum salts should form. Allow the mixture to stir for 30 minutes until it becomes easily stirrable. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ample ethyl acetate.

  • Extraction & Drying: Transfer the combined filtrate to a separatory funnel. Wash with brine, separate the organic layer, and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol.

References

  • Common side reactions in the synthesis of oxazoles and how to avoid them - Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline.
  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters - MDPI. Available at: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. Available at: [Link]

  • Technical Support Center: Oxazole Ring Stability in Substitution Reactions - Benchchem.
  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds - AIP Publishing. Available at: [Link]

  • Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine - Benchchem.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC. Available at: [Link]

  • Recent Achievements in the Synthesis of Oxazoles - Bentham Science Publishers. Available at: [Link]

  • (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity - ResearchGate. Available at: [Link]

  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines - Organic Chemistry Portal. Available at: [Link]

  • Oxazole Synthesis from Acetylenes and Nitriles - Scientific Update - UK. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • NEW CHEMISTRY OF OXAZOLES Alfred Hassner* and Bilha Fischer Department of Chemistry, Bar-Ilan University, Ramat Gan 52900, Israe - LOCKSS: Serve Content. Available at: [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. Available at: [Link]

  • Synthetic approaches for oxazole derivatives: A review - ResearchGate. Available at: [Link]

  • Oxazole Chemistry Overview | PDF | Aromaticity | Chemical Reactions - Scribd. Available at: [Link]

  • Oxazole - Macmillan Group. Available at: [Link]

  • 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid - PubChemLite. Available at: [Link]

  • Esters to Alcohols - Chemistry Steps. Available at: [Link]

  • Ester to Alcohol - Common Conditions. Available at: [Link]

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. Available at: [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Executive Summary & Compound Profile Target Molecule: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol CAS Registry: 1065073-48-4 (Generic/Related) Primary Application: Key intermediate for PPAR agonists (e.g., Aleglitaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Molecule: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol CAS Registry: 1065073-48-4 (Generic/Related) Primary Application: Key intermediate for PPAR


 agonists (e.g., Aleglitazar).

This guide addresses the purification challenges associated with the reduction of ethyl 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylate to its corresponding alcohol. The presence of the basic oxazole ring combined with the acid-sensitive cyclopropyl group creates a unique "stability window" that dictates specific purification protocols.

Critical Chemical Properties
PropertyCharacteristicImpact on Purification
Basicity Weakly basic (

for conjugate acid)
Can streak on acidic silica; avoid strong acid washes.
Acid Sensitivity HighCyclopropyl ring opening or oxazole hydrolysis occurs at pH < 3.
Polarity Moderate (Alcohol)Elutes significantly later than ester precursor.
Stability Oxidatively unstableTends to revert to aldehyde upon prolonged air exposure.

Impurity Profiling & Troubleshooting Logic

Before selecting a method, identify your impurity profile. The synthesis typically involves a hydride reduction (LiAlH


 or DIBAL-H), leading to three specific impurity classes.

ImpurityMap Start Crude Reaction Mixture Target Target Alcohol (Oxazol-4-yl)methanol Start->Target Reduction Impurity1 Impurity A: Unreacted Ester (Starting Material) Start->Impurity1 Incomplete Rxn Impurity2 Impurity B: Aluminum Salts (Emulsion/Gel) Start->Impurity2 Improper Quench Impurity3 Impurity C: Ring-Opened/Degraded (Acid Catalyzed) Target->Impurity3 pH < 3 exposure Impurity4 Impurity D: Aldehyde (Over-oxidation) Target->Impurity4 Air/Silica Oxidation

Figure 1: Impurity genesis in the synthesis of oxazole methanol derivatives.

Module 1: Chromatographic Purification (The Gold Standard)

Issue: The target alcohol often co-elutes with polar byproducts or streaks due to interaction with silanols. Solution: Use a buffered mobile phase or "neutralized" silica.

Protocol A: Flash Chromatography (Normal Phase)

Best for: Removing unreacted ester (Impurity A) and non-polar residues.

  • Stationary Phase: High-performance spherical silica (20–40 µm).

    • Pre-treatment:[1][2] Flush column with 1% Triethylamine (TEA) in Hexane to neutralize acidic silanol sites. This prevents the oxazole nitrogen from "sticking" and tailing.

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM) or Heptane.

    • Solvent B: Methanol (MeOH) or Ethyl Acetate (EtOAc).

    • Recommendation: A gradient of DCM:MeOH (98:2 to 90:10) is superior to Hexane:EtOAc for solubility reasons.

  • Loading: Dissolve crude oil in minimum DCM. Do not use DMF or DMSO for loading as they interfere with separation.

Technical Insight:

"Oxazoles are weak bases.[3] On standard acidic silica (


), they protonate and interact via cation-exchange, causing peak broadening. The 1% TEA pre-wash suppresses this interaction, sharpening the peak and improving resolution from the ester." [1]
Protocol B: Reverse Phase (C18) Polishing

Best for: Removing metal salts and water-soluble impurities.

  • Column: C18 functionalized silica.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 8.0). Do not use TFA, as it may degrade the cyclopropyl moiety.

  • Gradient: 5% to 95% Acetonitrile.

Module 2: Workup-Driven Purification (Removing Aluminum)

Issue: If LiAlH


 was used, the crude product is likely trapped in a gelatinous aluminum hydroxide matrix (Impurity B), leading to low yields and emulsions.
Solution:  The Rochelle Salt Method (Chemical Chelation).

Step-by-Step Protocol:

  • Dilute: Dilute the reaction mixture with Diethyl Ether (Et

    
    O) or MTBE.
    
  • Quench: Add saturated Sodium Potassium Tartrate (Rochelle salt) solution (10 mL per gram of hydride reagent).

  • Agitate: Stir vigorously for 1–2 hours. The gray emulsion will separate into two clear layers:

    • Top: Organic layer (Product).[2][4][5]

    • Bottom: Clear aqueous layer (Chelated Aluminum).

  • Extract: Separate layers and wash the organic phase with Brine (not acid).

Why this works: Tartrate ligands bind aluminum more strongly than hydroxide, breaking the gel and releasing the trapped oxazole alcohol.

Module 3: Scavenging & Crystallization

Issue: The product is an oil or low-melting solid that refuses to crystallize. Solution: Solvent switching and seed formation.

Crystallization Strategy

While many oxazole alcohols are oils, high-purity samples can often be induced to crystallize:

  • Solvent System: Diisopropyl Ether (DIPE) / Hexane (1:3).

  • Method: Dissolve in minimal warm DIPE. Add Hexane dropwise until cloudy. Cool slowly to -20°C.

  • Anti-Solvent: If oiling out occurs, use Pentane as a stronger anti-solvent.

Metal Scavenging (If Pd/Cu used upstream)

If the oxazole ring was formed via transition-metal catalysis (e.g., coupling cyclopropyl amide with alpha-haloketone), residual metal is a concern.

  • Reagent: SiliaMetS® Thiol or TMT (Trimercaptotriazine).

  • Dosage: 4 equivalents relative to expected metal content.

  • Time: Stir for 4 hours at 40°C, then filter through Celite.

FAQ & Troubleshooting Guide

Q1: My product turned yellow/brown on the rotavap. What happened? A: This indicates oxidation.[5][6] The hydroxymethyl group at C4 is susceptible to air oxidation to the aldehyde, especially on hot silica.

  • Fix: Add 0.1% BHT (butylated hydroxytoluene) to your eluent solvents. Evaporate at

    
    C. Store under Argon.
    

Q2: I see a new spot on TLC after washing with 1N HCl. A: You likely hydrolyzed the oxazole or opened the cyclopropyl ring.

  • Rule: Never expose (2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol to aqueous pH < 4. Use Saturated NH

    
    Cl or Phosphate buffer (pH 6) for washes.
    

Q3: Can I distill this compound? A: Not recommended. Oxazoles have high boiling points and are thermally sensitive.[7]

  • Alternative: Use Kugelrohr distillation under high vacuum (<0.1 mbar) only if chromatography fails.

Q4: The ester impurity (starting material) is co-eluting. A: The polarity difference is sometimes insufficient in EtOAc/Hexane.

  • Fix: Switch to DCM/Acetone (95:5) . The oxazole nitrogen interacts differently with acetone, often changing the selectivity (

    
    ) enough to separate it from the ester.
    

Decision Matrix (Workflow)

PurificationWorkflow Start Crude Mixture Check TLC/HPLC Analysis Start->Check Decision1 Contains Al Salts? Check->Decision1 Action1 Rochelle Salt Workup Decision1->Action1 Yes Decision2 Major Impurity? Decision1->Decision2 No Action1->Decision2 PathA Unreacted Ester Decision2->PathA Non-polar PathB Trace Metals Decision2->PathB Catalyst PathC Baseline Tailing Decision2->PathC Acidity SolA Flash Column DCM:MeOH (98:2) PathA->SolA SolB Thiol Scavengers PathB->SolB SolC Add 1% TEA to Eluent PathC->SolC

Figure 2: Step-by-step decision tree for selecting the correct purification modality.

References

  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Detailed discussion on oxazole basicity and silica interactions).
  • Hoffmann-La Roche. (2008). Patent WO2008053331: Processes for the preparation of oxazole derivatives. (Describes the synthesis of Aleglitazar intermediates including the reduction of the oxazole ester).

  • Turchi, I. J. (1981). The Chemistry of Oxazoles. Industrial & Engineering Chemistry Product Research and Development, 20(2), 237-250.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. (Source for the Fieser and Rochelle salt workup protocols for aluminohydrides).

Sources

Troubleshooting

Technical Support Center: Solving Solubility Issues with (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor water solubility encountered during experiments with this important class of compounds. Heterocyclic compounds are foundational in medicinal chemistry, but their successful application often hinges on overcoming formulation hurdles.[1][2][3]

Understanding the Molecule: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Before troubleshooting, it's crucial to analyze the structure of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol. Its molecular structure consists of a 1,3-oxazole ring, a cyclopropyl group, a methyl group, and a methanol group. The methanol group (-CH2OH) can participate in hydrogen bonding, which suggests some potential for aqueous solubility.[4] However, the cyclopropyl and methyl groups, along with the largely aromatic oxazole ring, are nonpolar and will limit water solubility. This balance of hydrophilic and hydrophobic features is the primary reason for the solubility challenges you may be encountering.

Troubleshooting Guide & FAQs

This guide is designed to provide a logical progression from simple fixes to more advanced formulation strategies.

Q1: My compound won't dissolve in aqueous buffers. What is the first and most critical step?

A1: The initial step is to perform a solvent screening to identify suitable organic solvents or co-solvents. Given that over 70% of new chemical entities are poorly soluble in water, this is a standard and essential starting point in drug development.[5] Do not waste significant amounts of your compound in unsuitable solvents. A systematic, small-scale screening will inform a more rational approach to solubilization for your downstream experiments.

Q2: How can I systematically determine the best solvent or co-solvent system?

A2: A systematic solubility screen is a fundamental experiment. You should test your compound's solubility in a range of common, pharmaceutically acceptable solvents. This will help you identify a suitable solvent for stock solutions or a co-solvent system for your final experimental concentration.

Protocol: Small-Scale Solubility Screening
  • Preparation: Weigh out a small, precise amount of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (e.g., 1-2 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL) from the list below.

  • Mixing: Vortex each vial vigorously for 1-2 minutes.

  • Observation: Visually inspect for dissolution. If the compound dissolves, it is soluble at that concentration (e.g., 10-20 mg/mL).

  • Incremental Addition: If the compound is not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation. This will help you estimate the solubility limit.

  • Documentation: Record your observations in a table.

Table 1: Example Solubility Screening Data
SolventPolarity IndexDielectric ConstantObservations (e.g., Soluble at >10mg/mL, Sparingly Soluble, Insoluble)
Water9.080.1
DMSO7.246.7
Ethanol5.224.6
Propylene Glycol6.832.0
PEG 400-12.5
Acetone5.120.7
Acetonitrile5.837.5

This systematic approach allows you to quickly identify promising solvents that can be used as co-solvents with aqueous buffers in your experiments.[6]

Q3: Can pH adjustment improve the solubility of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol?
Protocol: pH Solubility Profile
  • Prepare Buffers: Create a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Compound Addition: Add an excess of your compound to each buffer in separate vials.

  • Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot solubility as a function of pH to identify the optimal pH range for dissolution.

Caption: Effect of pH on the ionization and solubility of the oxazole compound.

Q4: I'm still facing solubility issues in my desired aqueous-organic mixture. What other formulation strategies can I try?

A4: When co-solvents and pH adjustments are insufficient, more advanced formulation techniques involving excipients can be employed. These are common strategies in the pharmaceutical industry to enhance the solubility of poorly soluble APIs.[10]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC).[8] The hydrophobic core of these micelles can encapsulate your nonpolar compound, increasing its apparent solubility in the bulk aqueous phase.

    • Common Examples: Tween® 80, Cremophor® EL, Solutol® HS 15.

    • Approach: Prepare a stock solution of the surfactant in your buffer and then attempt to dissolve your compound in it.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of your compound from the aqueous environment and increasing solubility.[7]

    • Common Examples: β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Approach: Similar to surfactants, dissolve the cyclodextrin in the buffer first, then add your compound.

Q5: For solid formulations or preclinical studies, what strategies can be explored?

A5: For in vivo studies or the development of solid dosage forms, more advanced techniques are often necessary.

  • Particle Size Reduction: Reducing the particle size of the API increases the surface area available for dissolution.[7]

    • Micronization: Reduces particles to the micron range.

    • Nanosuspensions: Reduces particles to the nanometer range, which can dramatically increase dissolution velocity and saturation solubility.[9][11]

  • Amorphous Solid Dispersions (ASDs): Most poorly soluble APIs are crystalline. Converting the crystalline solid into a high-energy amorphous state can significantly enhance solubility.[8] This is typically achieved by dispersing the API in a polymer matrix.

troubleshooting_workflow start Start: Compound is Insoluble solvent_screen Perform Solvent/ Co-solvent Screen start->solvent_screen is_soluble_1 Is it soluble in an acceptable co-solvent? solvent_screen->is_soluble_1 ph_adjust Perform pH Solubility Profile is_soluble_1->ph_adjust No success Success: Proceed with Experiment is_soluble_1->success Yes is_soluble_2 Is it soluble at an acceptable pH? ph_adjust->is_soluble_2 excipients Test Excipients: - Surfactants - Cyclodextrins is_soluble_2->excipients No is_soluble_2->success Yes is_soluble_3 Is solubility now sufficient? excipients->is_soluble_3 advanced Consider Advanced Formulation: - Nanosuspension - Amorphous Dispersion - Lipid-Based Systems is_soluble_3->advanced No is_soluble_3->success Yes

Caption: Troubleshooting workflow for addressing solubility issues.

Q6: Are there other advanced strategies for very challenging compounds?

A6: Yes, for compounds with extremely low solubility, lipid-based formulations are a powerful option.[5] These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the compound in a mixture of oils, surfactants, and co-solvents. When this mixture comes into contact with an aqueous medium, it spontaneously forms a fine emulsion, which can enhance both solubility and bioavailability.[7]

References
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • Pharma's Almanac. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • SGS. Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. [Link]

  • Medium. (2024, July 20). "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design". [Link]

  • World Journal of Advanced Research and Reviews. (2025, October 25). Role of Heterocycles in Drug Discovery: An Overview. [Link]

  • Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview. [Link]

  • MDPI. Special Issue : Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

  • International Journal of Medical and Pharmaceutical Research. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]

  • U.S. Environmental Protection Agency. N-[Cyclopropyl(phenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Journal of Applied Pharmaceutical Science. (2018). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. [Link]

  • MySkinRecipes. (2-Cyclopropyl-5-methyloxazol-4-yl)methanol. [Link]

  • ChemSynthesis. (2-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)methanol. [Link]

Sources

Optimization

Technical Support Center: Purification of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Case ID: OX-CY-4-MEOH-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Executive Summary & Molecule Profile User Context: You are likely synthesizing this intermediate (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-CY-4-MEOH-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this intermediate (CAS Ref: Analogous to 1065073-48-4 series) for high-value pharmaceutical scaffolds (e.g., P-CABs, antiparasitics). The Challenge: This molecule possesses a "Janus-faced" solubility profile. The cyclopropyl and methyl groups provide lipophilicity, while the oxazole and hydroxymethyl groups induce polarity. This often results in "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation, particularly in the presence of regioisomeric impurities.

Physicochemical Profile
PropertyCharacteristicImpact on Recrystallization
Structure Oxazole core + Cyclopropyl + CH₂OHModerate polarity; prone to H-bonding.
Melting Point Est. 65–85°C (Impurity dependent)High Risk: Low MP solids often oil out if cooled too rapidly.
Solubility High in Alcohols, Esters, DCMRequires anti-solvent (Heptane) or cooling to crystallize.[1]
Key Impurity Regioisomer (4-Me vs 5-Me)Isomers often co-crystallize; requires thermodynamic control.

Diagnostic: Solvent Selection Matrix

Before attempting a batch, perform a solubility screen. We recommend the following solvent systems based on our internal "Oxazole-Alcohol" library.

Solubility Data (at 25°C vs. 60°C)
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethyl Acetate (EtOAc) HighModerateGood (Solvent) Best balance for polarity.[2]
n-Heptane LowInsolubleExcellent (Anti-solvent) Induces crystallization; rejects non-polar oils.
Toluene HighLowModerate Good for azeotropic drying, but may hold color.
IPA / Water (9:1) HighModerateRisk High risk of oiling out due to hydrogen bonding.
DCM Very HighHighPoor Too soluble; yield loss will be significant.
Decision Logic: Selecting Your Protocol

SolventLogic Start START: Characterize Crude Material CheckMP Is Melting Point < 60°C? Start->CheckMP CheckColor Is Crude Dark/Colored? CheckMP->CheckColor No (>60°C) ProtocolC PROTOCOL C: Melt Crystallization (Solvent-Free) CheckMP->ProtocolC Yes (Very Low MP) ProtocolA PROTOCOL A: Seeded Cooling (EtOAc/Heptane) CheckColor->ProtocolA No ProtocolB PROTOCOL B: Adsorbent Treat -> Protocol A CheckColor->ProtocolB Yes

Figure 1: Decision matrix for selecting the optimal purification route based on crude material properties.

Standard Operating Procedures (SOPs)

Protocol A: Seeded Cooling Crystallization (The Anti-Oiling Strategy)

Use this for crude purity >85% to prevent the product from crashing out as an oil.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc)

  • Anti-Solvent: n-Heptane

  • Seed Crystals: >99% pure (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (0.5 wt%)

Step-by-Step Guide:

  • Dissolution: Charge crude solid (10 g) and EtOAc (30 mL, 3 vol) into a reactor. Heat to 60°C . Stir until fully dissolved.

    • Troubleshooting: If haze persists, filter hot through a 0.45µm PTFE membrane.

  • Metastable Zone Entry: Cool slowly to 45°C . The solution should remain clear (metastable).

  • Seeding (CRITICAL): Add seed crystals (50 mg). Agitate gently for 30 minutes at 45°C.

    • Why? This provides a template for crystal growth, bypassing the high-energy nucleation step that leads to oiling.

  • Anti-Solvent Addition: Add n-Heptane (30 mL, 3 vol) via syringe pump over 2 hours while maintaining 45°C.

    • Caution: Adding heptane too fast increases local supersaturation, causing oil droplets.

  • Cooling Ramp: Cool to 0°C over 4 hours (10°C/hour).

  • Isolation: Filter the white slurry. Wash with cold 1:2 EtOAc:Heptane. Dry under vacuum at 40°C.

Protocol B: Impurity Rejection (Regioisomer & Color Removal)

Use this if the crude contains >5% regioisomer or is dark brown.

Step-by-Step Guide:

  • Adsorption: Dissolve crude in Toluene (5 vol). Add Activated Carbon (Type C, 10 wt%) and stir at 50°C for 1 hour.

  • Filtration: Filter hot over a Celite pad to remove carbon.

  • Solvent Swap: Concentrate the filtrate to ~2 volumes. Add EtOAc (3 vol) and concentrate again to remove residual toluene (azeotrope).

  • Crystallization: Proceed with Protocol A starting from Step 2.

    • Note: Toluene is excellent for rejecting polar oxidative impurities but harder to remove from the crystal lattice than EtOAc.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a second liquid layer) instead of crystallizing. Why?

A: This is a thermodynamic issue common with alkyl-oxazoles.

  • Cause: The temperature is above the metastable limit where liquid-liquid separation occurs before crystallization.

  • Fix:

    • Seed Early: Add seeds at a higher temperature (e.g., 50°C instead of 45°C).

    • Reduce Concentration: Dilute the initial EtOAc solution. Higher dilution lowers the "oil point."

    • Slow Down: Reduce the cooling rate. Rapid cooling traps impurities, which depresses the melting point further, promoting oiling.

Q2: I cannot separate the 4-methyl regioisomer from my 5-methyl product.

A: These isomers are isostructural and often form solid solutions.

  • Fix: You need Ostwald Ripening .

    • Form a slurry in 1:3 EtOAc:Heptane at room temperature.

    • Heat to 40°C and hold for 2 hours, then cool to 20°C. Repeat this cycle (temperature cycling) 3–4 times.

    • Mechanism:[1][3][4][5] This dissolves smaller, impure crystals (kinetic phase) and redeposits the material onto larger, purer crystals (thermodynamic phase).

Q3: The crystals are hygroscopic or sticky.

A: This indicates residual solvent or surface impurities.

  • Fix: The hydroxymethyl group can H-bond with water. Ensure your drying oven uses a nitrogen bleed. If sticky, recrystallize from Isopropyl Acetate (IPAc) instead of EtOAc; IPAc is more lipophilic and rejects water better.

Process Visualization

RecrystallizationWorkflow Dissolve 1. Dissolution (EtOAc, 60°C) Seed 2. Seeding (Add 0.5% wt at 45°C) Dissolve->Seed Clear Solution AntiSolvent 3. Anti-Solvent (Heptane, Slow Add) Seed->AntiSolvent Cloud Point Cool 4. Cooling Ramp (To 0°C over 4h) AntiSolvent->Cool Slurry Formed Filter 5. Isolation (Wash & Dry) Cool->Filter Max Yield

Figure 2: Optimized workflow for seeded cooling crystallization.

References

  • Takeda Pharmaceutical Co. (2010). Heterocyclic compounds and use thereof (Vonoprazan Intermediates). WO Patent 2010/141272.

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Chapter 7: "Solvent Selection and Oiling Out").

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Discussion on Regioisomer separation in heterocycles).

  • Cornforth, J. W. (1949). Synthesis of Oxazoles from α-Amino-ketones. The Chemistry of Penicillin. (Foundational chemistry for oxazole synthesis).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol before handling.

Sources

Troubleshooting

Minimizing side reactions during oxazole methanol oxidation

Welcome to the Oxazole Oxidation Technical Support Center . This guide is engineered for medicinal chemists and process scientists encountering stability issues when oxidizing oxazole-methanols.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Oxazole Oxidation Technical Support Center .

This guide is engineered for medicinal chemists and process scientists encountering stability issues when oxidizing oxazole-methanols. The oxazole ring, while aromatic, possesses significant diene character and acid sensitivity that distinguishes it from more robust heterocycles like pyridine.[1]

Module 1: Reagent Selection & Strategy

The Core Problem: The oxazole ring is electron-rich (specifically at C4/C5) and susceptible to electrophilic attack and oxidative cleavage.[2] Furthermore, the ring is prone to acid-catalyzed hydrolysis, which opens the ring to form


-acylamino ketones.

Strategic Decision Matrix: Use this logic flow to select the correct oxidant for your specific substrate.

OxazoleOxidation Start Substrate: Oxazole-Methanol Scale Scale of Reaction? Start->Scale Sensitivity Acid/Ring Sensitivity? Scale->Sensitivity < 10g (Discovery) TEMPO TEMPO / BAIB (Anhydrous) Scale->TEMPO > 10g (Process) DMP Dess-Martin Periodinane (Buffered) Sensitivity->DMP High (C4/C5 Substituted) MnO2 Activated MnO2 (Goldman Activation) Sensitivity->MnO2 Moderate (Benzylic-like) Swern Swern Oxidation (Low Temp Control) Sensitivity->Swern Low (Stable C2)

Figure 1: Decision matrix for selecting the optimal oxidant based on scale and substrate stability.

Module 2: Troubleshooting Specific Failures

Issue 1: Ring Cleavage (Loss of Aromaticity)

Symptom: NMR shows loss of the characteristic oxazole singlet (approx. 7.9 ppm for C2-H) and appearance of broad amide/ketone peaks. Root Cause:

  • Acid Hydrolysis: The oxidant generated acidic byproducts (e.g., acetic acid from DMP, HCl from chlorochromates).

  • Electrophilic Attack: Strong oxidants attacked the C4=C5 bond (diene character), leading to oxidative fragmentation.

Solution:

  • Buffer the Reaction: If using Dess-Martin Periodinane (DMP), add 1.5 - 2.0 equivalents of Pyridine or Sodium Bicarbonate. This neutralizes the acetic acid byproduct immediately.

  • Switch Mechanism: Move to Activated

    
     . It is heterogeneous and non-acidic, preventing hydrolysis.
    
Issue 2: Over-Oxidation to Carboxylic Acid

Symptom: Product is the carboxylic acid instead of the aldehyde. Root Cause:

  • Hydrate Formation: Aldehydes form hydrates (

    
    ) in the presence of water, which are then easily oxidized to acids.
    
  • Reagent Strength: Jones Reagent or unbuffered Permanganate are too strong.

Solution:

  • Exclude Water: Use TEMPO / PhI(OAc)

    
     (BAIB)  in anhydrous DCM. Unlike TEMPO/Bleach (Anelli), this system contains no water, making hydrate formation impossible.
    
  • Use

    
    :  Manganese dioxide rarely oxidizes aldehydes to acids under standard conditions.
    
Issue 3: Stalled Reaction (Incomplete Conversion)

Symptom: Reaction stops at 50% conversion; adding more oxidant doesn't help. Root Cause:

  • Water Deactivation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     produces water as a byproduct. Water strongly adsorbs to the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    surface, deactivating it.
  • Old Reagent: Commercial

    
     "ages" and loses activity due to surface hydration.
    

Solution:

  • Azeotropic Drying: Reflux your

    
     in benzene or toluene with a Dean-Stark trap before use.
    
  • Goldman Activation: (See Protocol below).

Module 3: Optimized Experimental Protocols

Protocol A: Buffered Dess-Martin Oxidation (Gold Standard for Discovery)

Best for: Small scale, highly acid-sensitive oxazoles.

  • Preparation: Dissolve oxazole-methanol (1.0 equiv) in anhydrous DCM (

    
     M).
    
  • Buffering: Add Pyridine (2.0 equiv) . Note: This is critical to prevent acid-catalyzed ring opening.

  • Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion at

    
    C.
    
  • Reaction: Warm to Room Temperature (RT). Monitor by TLC (usually complete in 1-2 hours).

  • Quench (The "Fieser" of DMP): Dilute with

    
    . Add a 1:1 mixture of saturated 
    
    
    
    and saturated
    
    
    . Stir vigorously until the organic layer is clear (removes iodinane byproducts).
Protocol B: Activated Manganese Dioxide ( )

Best for: Benzylic-type oxazoles (C2-substituted) and avoiding over-oxidation.

The "Goldman" Activation (Critical Step): Commercial


 is often inactive.
  • Heat

    
     in an oven at 120–130°C for 12–24 hours  before use.
    
  • Alternative: Azeotropically distill with toluene prior to adding substrate.

Reaction:

  • Suspend Activated

    
     (10–20 equiv by weight) in DCM or Chloroform.
    
  • Add oxazole-methanol.

  • Stir at RT (or reflux if sluggish).

  • Filtration: Filter through a pad of Celite. Tip: Wash the Celite pad thoroughly with warm EtOAc or Acetone. Oxazole aldehydes stick to the manganese surface.

Protocol C: Anhydrous TEMPO/BAIB

Best for: Preventing carboxylic acid formation strictly.

  • Dissolve alcohol (1.0 equiv) in anhydrous DCM.

  • Add TEMPO (0.1 equiv) .

  • Add PhI(OAc)

    
     (BAIB)  (1.1 equiv) slowly.
    
  • Stir at RT.[3] Reaction is usually fast (30-60 mins).

  • Wash with

    
     to quench.
    

Comparison of Oxidants

OxidantRisk of Ring OpeningRisk of Over-OxidationScaleabilityComments
DMP (+ Pyridine) LowVery LowLow/MedSafest for sensitive substrates. Expensive.
Activated

Very LowLowestHighRequires large excess (10-20x). Filtration can be messy.
TEMPO / Bleach ModerateLowHighBleach is basic; can cause chlorination side reactions.
Swern LowLowLowCryogenic temps (-78°C) required. Odor issues.

References

  • Dess-Martin Oxidation Mechanism & Utility: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[3] J. Org.[3][4] Chem.1983 , 48, 4155–4156.[3]

  • Oxazole Ring Stability & Reactivity: Wipf, P.; Jenny, T. "Synthesis and reactions of oxazoles." Journal of Heterocyclic Chemistry. Note: Highlights the diene character and acid sensitivity of C4/C5 positions.

  • Manganese Dioxide Activation (Goldman Method): Goldman, I. M. "Activation of Manganese Dioxide by Azeotropic Removal of Water." J. Org.[3][4] Chem.1969 , 34, 1979.

  • TEMPO/BAIB Protocol (Anhydrous): De Mico, A.; Margarita, R.; Parlanti, L.; Vescovi, A.; Piancatelli, G. "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds." J. Org.[3][4] Chem.1997 , 62, 6974.

Sources

Optimization

Stability of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol under acidic conditions

Executive Technical Summary The stability of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol in acidic media is governed by two competing reactive centers: the hydroxymethyl group at position 4 and the cyclopropyl moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The stability of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol in acidic media is governed by two competing reactive centers: the hydroxymethyl group at position 4 and the cyclopropyl moiety at position 2.

While the oxazole ring itself is relatively robust, the molecule exhibits conditional instability in acidic environments. The primary failure mode is not the destruction of the oxazole ring, but rather the acid-catalyzed activation of the C4-alcohol, leading to dehydration, etherification, or conversion to an alkyl halide (e.g., chlorination). The cyclopropyl group presents a secondary risk of homoallylic rearrangement under vigorous conditions or in the presence of strong Lewis acids.

Critical Stability Matrix:

ConditionStability RatingPrimary Degradation Pathway
Dilute Organic Acid (AcOH, <50°C) Stable Negligible.
Strong Mineral Acid (HCl/H₂SO₄, 0°C) ⚠️ Conditional Rapid conversion to alkyl chloride (if HCl) or salt formation.
Acidic Alcohol (MeOH/H⁺) Unstable Formation of methyl ether (solvolysis).
Strong Acid + Heat (>60°C) Critical Failure Cyclopropyl ring opening / Polymerization.

Mechanistic Insight: The "Benzylic" Trap

To troubleshoot effectively, you must understand why the molecule degrades. The C4-hydroxymethyl group behaves similarly to a benzylic alcohol . The oxazole ring is electron-rich (especially with the 5-methyl donor), which stabilizes the carbocation formed upon protonation and loss of water.

Degradation Pathways Diagram

The following diagram illustrates the kinetic competition between reversible protonation and irreversible degradation.

OxazoleDegradation Start (2-Cyclopropyl-5-methyl- 1,3-oxazol-4-yl)methanol Protonated N-Protonated Species (Reversible Salt) Start->Protonated + H+ (Fast) Protonated->Start - H+ Carbocation Resonance Stabilized Carbocation (Reactive) Protonated->Carbocation - H2O (Slow, Rate Limiting) RingOpen Cyclopropyl Ring Opening (Homoallylic) Protonated->RingOpen Heat + Strong Acid (Rearrangement) Chloride 4-(Chloromethyl) Derivative Carbocation->Chloride + Cl- (if HCl used) Ether 4-(Methoxymethyl) Ether Carbocation->Ether + MeOH (Solvolysis)

Figure 1: Acid-catalyzed degradation pathways. Note that the formation of the carbocation is the gateway to most impurities.

Troubleshooting Guide (Q&A)

Scenario A: "I lost my product during an acidic workup."

User Question: "I quenched my reaction with 1M HCl and extracted with EtOAc. The LCMS shows a new peak with M+14 (or M+34), and my yield is low. What happened?"

Technical Diagnosis: You likely triggered solvolysis or substitution .

  • The M+14 Shift: If you used methanol or ethanol in the workup, the acid catalyzed the formation of the methyl/ethyl ether via the carbocation intermediate [1].

  • The M+18 Loss (M-18): Dehydration to form a reactive exocyclic methylene species, which then polymerized.

  • The M+34 Shift: If using HCl, you converted the alcohol (-OH) to a chloride (-Cl). The oxazole ring stabilizes the transition state, making this substitution surprisingly fast, even at room temperature [2].

Corrective Action:

  • Switch Acids: Use a buffered quench (e.g., Ammonium Chloride or Phosphate buffer pH 5-6) instead of strong mineral acids.

  • Temperature Control: Perform all acidic quenches at 0°C . The activation energy for the carbocation formation is moderate; keeping it cold significantly slows the rate.

Scenario B: "Can I use HCl to form the salt of this intermediate?"

User Question: "I need to store the intermediate as a stable salt. Can I bubble HCl gas into an ethereal solution of the alcohol?"

Technical Diagnosis: High Risk. While oxazoles do form salts, the presence of the hydroxymethyl group makes the hydrochloride salt hygroscopic and unstable. The high local concentration of Cl⁻ (a strong nucleophile in non-polar solvents) will drive the conversion to the 4-chloromethyl derivative [3]. Furthermore, the cyclopropyl ring is sensitive to strong anhydrous acids, potentially leading to ring opening (homoallylic rearrangement) [4].

Corrective Action:

  • Preferred Salt: Use Oxalic Acid or Fumaric Acid in isopropanol. These form stable, non-hygroscopic salts without providing a nucleophile strong enough to displace the alcohol.

  • Alternative: If a mineral acid is required, use Methanesulfonic Acid (MSA) in a non-nucleophilic solvent (e.g., DCM), as the mesylate anion is a poor nucleophile compared to chloride.

Scenario C: "I see unexpected ring-opened byproducts."

User Question: "I'm running a reaction at 80°C in Toluene with p-TsOH. I see the cyclopropyl ring opening. I thought oxazoles were stable?"

Technical Diagnosis: The oxazole is stable, but the cyclopropyl group is not under these conditions. The "cyclopropylcarbinyl" motif (even when interrupted by the oxazole ring) is prone to acid-catalyzed rearrangement. High temperatures provide the energy required to overcome the activation barrier for the cyclopropyl ring opening, often driven by the relief of ring strain [5].

Corrective Action:

  • Limit Temperature: Do not exceed 40-50°C in the presence of acid.

  • Lewis Acids: Avoid strong Lewis acids (AlCl₃, BF₃) which are known to aggressively open cyclopropyl ketones and oxazoles.

Validated Protocols

Protocol 1: Safe Quenching of Reactions Containing (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Objective: Neutralize reaction mixtures without degrading the sensitive alcohol or cyclopropyl moieties.

  • Cooling: Cool the reaction mixture to -10°C to 0°C .

  • Buffer Preparation: Prepare a saturated solution of Ammonium Chloride (NH₄Cl) or 10% Potassium Phosphate Monobasic (KH₂PO₄).

  • Addition: Add the buffer dropwise. Do not use 1N HCl.

  • Extraction: Extract immediately with EtOAc or DCM.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ (Magnesium Sulfate) if it is slightly acidic and you plan to concentrate to dryness with heat.

  • Concentration: Rotary evaporate at a bath temperature < 35°C .

Protocol 2: Synthesis of a Stable Salt (Oxalate)

Objective: Create a solid form for long-term storage.

  • Dissolve 1.0 eq of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol in minimal Ethyl Acetate.

  • Dissolve 1.0 eq of Oxalic Acid in warm Ethanol (minimal volume).

  • Add the Oxalic Acid solution dropwise to the oxazole solution at Room Temperature.

  • A white precipitate should form. If not, cool to 0°C and add diethyl ether as an anti-solvent.

  • Filter and dry under vacuum at ambient temperature.

References

  • Vertex AI Search. (2025). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. National Institutes of Health (PMC). 1

  • VulcanChem. (2025). (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol: Role as a Synthetic Intermediate. 2

  • Smolecule. (2025). Chemical Reactivity of [2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]methanol. 3

  • ResearchGate. (2025). Novel ring-opening rearrangement reactions of N-cyclopropyl-amides. 4

  • Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. 5[6][7]

Sources

Troubleshooting

Troubleshooting cyclopropyl ring opening in oxazole derivatives

Current Status: Operational Topic: Troubleshooting Ring Opening & Instability Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Ring Opening & Instability Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Tug-of-War"

The cyclopropyl-oxazole scaffold is a high-value pharmacophore, often utilized to constrain peptide conformation or improve metabolic stability. However, it represents a thermodynamic paradox:

  • The Oxazole: An aromatic, electron-deficient heterocycle (especially at C2/C4).[1]

  • The Cyclopropane: A highly strained (

    
    , ~27.5 kcal/mol) ring that behaves electronically like an alkene.[2]
    

The Core Problem: When these two are conjugated, they form a Donor-Acceptor (D-A) Cyclopropane system. The oxazole acts as the acceptor (pull), and the cyclopropane acts as the donor (push). Under acidic or radical conditions, this polarization lowers the activation energy for C-C bond cleavage, leading to unintended ring opening (homo-Michael addition).

Diagnostic Matrix: Identify Your Issue

SymptomProbable CauseMechanismImmediate Action
Loss of Cyclopropane (formation of alkene/chain) Acidic conditions with nucleophilic counterion (e.g., HCl, HBr).Homo-Michael Addition: Protonated oxazole activates the ring;

attacks the cyclopropane.
Switch to non-nucleophilic acids (TFA,

) or Lewis Acids (

).
Ring Expansion (to dihydropyran/furan) Presence of aldehydes/ketones + Lewis Acid.[3+2] Cycloaddition: The D-A system acts as a 1,3-dipole equivalent.Lower temperature; avoid Lewis acids in the presence of carbonyl electrophiles.
C-H Activation Failure (Ring opening) Radical conditions (SET) or Pd(II)/Pd(IV) cycles.Radical Clock: Cyclopropylcarbinyl radical opens (

) faster than reductive elimination.
Use radical scavengers; switch to concerted metalation-deprotonation (CMD) conditions.
Decomposition during Boc-deprotection HCl/Dioxane or pure TFA.Corner Protonation: Direct protonation of the strained C-C bond.Use

or TMSOTf/2,6-lutidine for mild deprotection.

Deep Dive Troubleshooting (Q&A)

Q1: I am removing a Boc group with 4M HCl/Dioxane, but my cyclopropyl ring is opening to form a chlorinated chain. Why?

The Mechanism: You have inadvertently created a perfect "Push-Pull" trap.

  • Protonation: The oxazole nitrogen (pKa ~0.8) is protonated by

    
    , turning the oxazole into a strong electron-withdrawing group (EWG).
    
  • Activation: This transmits electron demand to the adjacent cyclopropane, weakening the distal C-C bond.

  • Nucleophilic Attack: Chloride (

    
    ) is a strong nucleophile. It attacks the 
    
    
    
    -carbon of the cyclopropane (homo-conjugate addition), relieving the ring strain and neutralizing the charge.

The Solution: You must decouple the protonation from the nucleophile.

  • Protocol A (The Non-Nucleophilic Switch): Use TFA (Trifluoroacetic acid) in DCM. The trifluoroacetate anion is bulky and poorly nucleophilic, significantly slowing the ring-opening rate.

  • Protocol B (The Scavenger Method): If you must use HCl, add Triethylsilane (

    
    )  or Thioanisole  as a cation scavenger, though this is risky for D-A systems.
    
  • Protocol C (Lewis Acid Deprotection): Use

    
      in DCM or TMSOTf  (Trimethylsilyl trifluoromethanesulfonate) with 2,6-lutidine. These selectively cleave the carbamate without protonating the oxazole nitrogen to the same extent.
    
Q2: During Pd-catalyzed C-H activation, I see ring-opened side products. Is the metal inserting into the ring?

The Mechanism: Likely not direct insertion.[3] The culprit is usually a Single Electron Transfer (SET) pathway. If your catalytic cycle involves a high-valent Pd(IV) species or an oxidant (like


 or 

), you may be generating a transient radical on the carbon adjacent to the cyclopropane.
  • The "Radical Clock": A cyclopropylcarbinyl radical rearranges to a homo-allyl radical at a rate of

    
    . If your cross-coupling (reductive elimination) is slower than this, the ring opens.
    

The Solution:

  • Avoid SET Oxidants: Switch from Ag(I) or Cu(II) oxidants to organic oxidants or air if possible.

  • Concerted Metalation-Deprotonation (CMD): Use conditions that favor a concerted pathway (e.g.,

    
    , PivOH, 
    
    
    
    ) rather than radical pathways.
Q3: How do I functionalize the oxazole without breaking the cyclopropane?

The Strategy: Leverage the acidity of the C2-position (pKa ~20) but never allow the temperature to rise while the lithiated species is present.

  • Lithiation: Use LiHMDS or LDA at -78°C .

  • The Danger Zone: 2-Lithio-oxazoles are in equilibrium with their ring-opened isocyanide valency tautomers. If the cyclopropane is present, this equilibrium can become irreversible if the ring strain drives a rearrangement.

  • Quench Fast: Add your electrophile immediately at -78°C. Do not warm up until the quench is complete.

Visualizing the Failure Mode

The following diagram illustrates the "Homo-Michael" failure mode that occurs during acidic deprotection (e.g., HCl).

AcidOpening cluster_legend Mechanism Key Start Cyclopropyl-Oxazole (Intact) Acid Acid Added (H+ / X-) Start->Acid Protonated Activated Intermediate (N-Protonated) Acid->Protonated Protonation of N Transition Transition State (Homo-Michael Acceptor) Protonated->Transition Polarization of C-C Bond Product Ring-Opened Product (Gamma-Halo Alkyl) Transition->Product Nucleophilic Attack by X- (Cl-, Br-) key1 Red Arrow = Critical Failure Point

Caption: Figure 1. The acid-catalyzed 'Homo-Michael' addition pathway leading to cyclopropyl ring cleavage.

Validated Protocols

Protocol A: Safe Boc-Deprotection (TMSOTf Method)

Best for: Highly acid-sensitive cyclopropyl-oxazoles.

  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M) under

    
    .
    
  • Base Addition: Add 2,6-lutidine (1.5 equiv). Note: This buffers the solution.

  • Activation: Cool to 0°C. Dropwise add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.2 equiv).

  • Reaction: Stir at 0°C for 30–60 mins. Monitor by TLC.[4]

  • Quench: Quench with saturated

    
    .
    
  • Why it works: The silyl group activates the carbamate oxygen for cleavage without protonating the oxazole nitrogen, preventing the formation of the electron-deficient acceptor species that triggers ring opening.

Protocol B: Regioselective Functionalization (C2-Lithiation)

Best for: Adding substituents to the oxazole without disturbing the cyclopropane.

  • Solvent: Anhydrous THF (0.05 M).

  • Reagent: LiHMDS (1.1 equiv) is preferred over n-BuLi (less nucleophilic, reduces risk of direct attack on the ring).

  • Temperature: Cool strictly to -78°C .

  • Addition: Add substrate dropwise.[4] Stir for exactly 15 minutes. Do not extend time.

  • Electrophile: Add electrophile (e.g., MeI, aldehyde) rapidly.

  • Workup: Quench with AcOH/THF mixture at -78°C before warming.

Decision Logic for Troubleshooting

DecisionTree Start Problem: Cyclopropane Ring Opening Condition What are the reaction conditions? Start->Condition Acid Acidic (Deprotection) Condition->Acid Metal Transition Metal (Pd/Cu) Condition->Metal Base Basic (Lithiation) Condition->Base CheckNu Is the counterion nucleophilic? (Cl-, Br-, I-) Acid->CheckNu CheckOx Is an Oxidant present? (Ag+, Cu2+) Metal->CheckOx CheckTemp Is Temp > -78°C? Base->CheckTemp SwitchAcid Switch to TFA, H2SO4, or TMSOTf CheckNu->SwitchAcid Yes TempControl Lower Temp to 0°C CheckNu->TempControl No Radical Radical Mechanism (SET) Use Radical Scavenger CheckOx->Radical Yes CMD Switch to CMD pathway (Pd(OAc)2 / Carbonate) CheckOx->CMD No Cryo Maintain -78°C strictly Quench cold CheckTemp->Cryo Yes

Caption: Figure 2. Diagnostic logic flow for identifying the root cause of cyclopropyl cleavage.

References

  • Werz, D. B., et al. (2013). "Donor–Acceptor Cyclopropanes in Ring-Opening Reactions." Chemical Society Reviews, 42, 3079-3115.

  • Charette, A. B., et al. (2010). "Synthesis and Reactivity of Cyclopropyl-Heterocycles." Chemical Reviews, 110(6), 3258–3331.

  • Wipf, P., & Lim, S. (1995). "Total Synthesis of Lissoclinamide 7." Journal of the American Chemical Society, 117(1), 558-559. (Demonstrates oxazole stability and peptide coupling).

  • Grover, H. K., Emmett, M. R., & Kerr, M. A. (2015). "Carbocycles from Donor-Acceptor Cyclopropanes." Organic & Biomolecular Chemistry, 13, 655-671.

  • BenchChem Technical Support. (2025). "Ring-Opening Reactions of Substituted Cyclopropanes." BenchChem Troubleshooting Guides.

Sources

Optimization

Storage conditions to prevent degradation of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Technical Support Center: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol A Guide to Ensuring Compound Integrity During Storage Welcome to the technical support guide for (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

A Guide to Ensuring Compound Integrity During Storage

Welcome to the technical support guide for (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic compound.[1][2][3][4] Proper storage is critical to prevent degradation, which can compromise experimental results and lead to costly delays.

This guide provides answers to frequently asked questions and detailed troubleshooting protocols based on the chemical properties inherent to the molecule's structure: a primary alcohol susceptible to oxidation and an oxazole ring that can be sensitive to hydrolysis and photolysis.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol?

To maximize shelf-life and prevent degradation, the compound should be stored under controlled conditions that mitigate its primary chemical vulnerabilities: oxidation, hydrolysis, and photodegradation.

ParameterRecommendationRationale
Temperature -20°C for long-term storage. 2-8°C for short-term (days to weeks).[8][9]Reduces the rate of all potential chemical degradation reactions. Low temperatures are crucial for preventing slow oxidation of the primary alcohol.[10]
Atmosphere Inert Gas (Argon or Nitrogen). [11][12][13]The primary alcohol is susceptible to oxidation by atmospheric oxygen.[7] An inert atmosphere displaces oxygen, preventing the formation of aldehyde or carboxylic acid impurities. Argon is denser than air and can provide a better protective layer.[13]
Light Store in an amber or opaque vial. Protect from direct light.[14]Oxazole rings can be susceptible to photolysis.[5][6] Storing in light-resistant containers prevents light-induced degradation, a standard practice outlined in pharmaceutical stability testing guidelines.[15][16][17][18]
Moisture Store in a tightly sealed container, preferably in a desiccator. The oxazole ring can be susceptible to hydrolytic ring-opening, especially in the presence of acidic or basic contaminants.[5][19][20] A dry environment minimizes this risk.
Container Borosilicate glass vial with a PTFE-lined cap. Provides an inert storage surface and a secure seal against atmospheric moisture and oxygen. Ensure the cap is securely tightened.
Q2: I have the compound as a solid. Do I still need to store it under an inert atmosphere?

Yes. While degradation is slower in the solid state, oxidation can still occur on the surface of the crystals over time, especially with repeated temperature cycles (e.g., removing from the freezer and allowing to warm). For long-term integrity, flushing the vial with argon or nitrogen before sealing is highly recommended.

Q3: Can I store the compound dissolved in a solvent?

Storing in solution is generally not recommended for long-term preservation as it can accelerate degradation. If you must store a stock solution, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), aliquot into single-use amounts to avoid repeated freeze-thaw cycles, and store at -80°C under an inert atmosphere. However, the most stable form for long-term storage is as a dry solid.

Troubleshooting Guide

Issue 1: My experimental results are inconsistent. Could my compound be degrading?

Inconsistent results are a primary indicator of compound degradation. If you observe variable efficacy, potency, or unexpected side reactions, a purity check is the essential first step.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected compound degradation.

Issue 2: What are the likely degradation products, and how can I detect them?

The two most probable degradation pathways are oxidation of the primary alcohol and hydrolysis of the oxazole ring.

DegradationPathways Parent (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (Parent Compound) Aldehyde Oxidation Product 1: Aldehyde Impurity Parent->Aldehyde Oxidation (O2, light, metal traces) Hydrolysis Hydrolysis Product: α-Acylamino Ketone Parent->Hydrolysis Hydrolysis (H2O, acid/base traces) Acid Oxidation Product 2: Carboxylic Acid Impurity Aldehyde->Acid Further Oxidation

Caption: Potential degradation pathways for the parent compound.

  • Oxidation Products : The primary alcohol (-CH₂OH) can be oxidized first to an aldehyde (-CHO) and then further to a carboxylic acid (-COOH).[7] This is often accelerated by exposure to air (oxygen).[7]

    • Detection : These impurities are more polar than the parent alcohol. They can be detected by HPLC, where they would typically have shorter retention times on a reverse-phase column. The formation of the carboxylic acid will also lower the pH of the sample.[7]

  • Hydrolysis Products : The oxazole ring, under aqueous conditions (especially if acidic or basic), can undergo ring cleavage to form an alpha-acylamino ketone or related structures.[5]

    • Detection : This represents a significant structural change. LC-MS is the ideal tool to identify the mass of this ring-opened product.

Issue 3: I observed a slight discoloration (yellowing) of my solid sample. What does this mean?

Discoloration is a common visual indicator of degradation. It often results from the formation of minor, highly conjugated impurities from oxidative or photolytic pathways. While the bulk purity may still be >95%, the presence of color indicates that degradation has begun. The material should be re-analyzed for purity before use.

Experimental Protocol: Quick Purity Check by Thin-Layer Chromatography (TLC)

This protocol allows for a rapid, qualitative assessment of purity compared to a reference standard or a previous batch.

Materials:

  • Silica gel TLC plate (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Mobile Phase: A non-polar/polar solvent mixture (e.g., 70:30 Hexanes:Ethyl Acetate. This may require optimization).

  • Visualization agent: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of your compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Do the same for a reference standard if available.

  • Spotting: Using a capillary tube, spot a small amount of your sample solution onto the TLC plate baseline. Spot the reference standard alongside it.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization & Interpretation:

    • Remove the plate and immediately mark the solvent front.

    • Visualize the plate under a UV lamp. The aromatic oxazole ring should be UV-active.

    • Next, dip the plate into a potassium permanganate stain. The primary alcohol of the parent compound will react readily, appearing as a yellow spot on a purple background. Oxidized impurities (aldehydes) will also be stained.

    • Purity Assessment: A pure compound should show a single, well-defined spot. The presence of additional spots (especially at different Rf values) indicates the presence of impurities. The aldehyde and carboxylic acid impurities are more polar and will have a lower Rf (travel less far up the plate) than the parent alcohol.

References

  • FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in. (n.d.).
  • Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific.
  • PharmaGuide. (2024, July 27). Photostability Study in Pharmaceutical.
  • ICH. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • PMC. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
  • BenchChem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • ChemicalBook. (n.d.). Oxazole | 288-42-6.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry).
  • ChemicalBook. (n.d.). 288-42-6 CAS MSDS (Oxazole) Melting Point Boiling Point Density CAS Chemical Properties.
  • EPCLand. (2026, February 1). Inerting in Chemical Industries: Gas Selection & Safety Guide 2026.
  • Photrio.com Photography Forums. (2008, October 30). Inert gases for E6 chemical storage.
  • Reddit. (2018, February 10). "Store under Argon". r/labrats.
  • PMC. (2019, December 24). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA).
  • PMC. (2024, October 11). Heterocycles in Medicinal Chemistry II.
  • One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. (2024, January 8).
  • Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules.
  • Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds.
  • IJSDR. (n.d.). Heterocyclic compounds for the sustainability, and existence of human life.
  • Request PDF. (n.d.). Pre-analytical factors related to the stability of ethanol concentration during storage of ante-mortem blood alcohol specimens.

Sources

Troubleshooting

Overcoming steric hindrance in (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol coupling

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with sterically demanding substrates. This guide focuses on a particularly challenging scaffold: (2-Cyclopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with sterically demanding substrates. This guide focuses on a particularly challenging scaffold: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol. Our goal is to provide you, our fellow researchers and drug development professionals, with actionable insights and robust protocols to overcome the inherent steric challenges posed by this and similar structures.

The unique arrangement of a cyclopropyl group at the 2-position, a methyl group at the 5-position, and a functionalized methanol at the 4-position creates a formidable steric environment around the oxazole core. This often leads to low yields, failed reactions, and a frustrating expenditure of time and resources. Here, we dissect these challenges and offer field-proven solutions.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses the most frequently encountered problems when attempting to couple substrates at the C4 or C5 position of the oxazole ring, particularly when significant steric hindrance is a factor.

Question 1: My Suzuki-Miyaura coupling reaction with a C4-halide derivative of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol is failing or giving very low yields. What are the likely causes and how can I fix it?

Answer:

This is a classic case of steric hindrance impeding the catalytic cycle of the Suzuki-Miyaura reaction. The bulky cyclopropyl and methyl groups on the oxazole ring can hinder the approach of the boronic acid partner to the palladium center. The primary steps to troubleshoot are catalyst and ligand selection, followed by optimization of reaction conditions.

Underlying Causality: The oxidative addition of the oxazole halide to the Pd(0) catalyst is often feasible. However, the subsequent transmetalation step, where the boronic acid (or its boronate ester) coordinates to the palladium complex, is highly sensitive to steric bulk. The ligands on the palladium must be bulky enough to promote reductive elimination but not so bulky that they prevent the incoming nucleophile from accessing the metal center.

Recommended Protocol & Optimization:

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You need to employ sterically demanding, electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands stabilize the catalytic species and promote the difficult transmetalation and reductive elimination steps.

  • Catalyst System Evaluation: We recommend screening a panel of catalysts and ligands. Below is a starting point for your experimental design.

Catalyst PrecursorLigandSolventBaseTemperature (°C)
Pd₂(dba)₃SPhosToluene/H₂OK₃PO₄100-110
Pd(OAc)₂RuPhosDioxane/H₂OCs₂CO₃100
PdCl₂(dppf)-THF/H₂OK₂CO₃80-90
  • Rationale: SPhos and RuPhos are highly effective for coupling sterically hindered substrates due to their bulk and electron-donating properties. PdCl₂(dppf) is a more traditional but sometimes effective catalyst for less demanding couplings.

  • Protecting the Hydroxymethyl Group: The free hydroxyl group on your methanol substituent can potentially interfere with the reaction by coordinating to the palladium catalyst or reacting with the base. It is highly advisable to protect it as a silyl ether (e.g., TBS ether) or a benzyl ether prior to the coupling reaction.

Experimental Workflow: Suzuki-Miyaura Coupling of a Sterically Hindered Oxazole

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: A typical workflow for a Suzuki-Miyaura coupling involving a protected hydroxymethyl group.

Question 2: I am attempting a Sonogashira coupling with a C5-iodo derivative, but I am observing significant amounts of Glaser coupling (homo-coupling of the alkyne). How can I suppress this side reaction?

Answer:

Glaser coupling is a common side reaction in Sonogashira couplings, especially when the desired cross-coupling is slow due to steric hindrance. This side reaction is copper-catalyzed and oxygen-dependent. Therefore, the key to suppressing it is to rigorously exclude oxygen and, in some cases, modify the catalyst system.

Underlying Causality: The Sonogashira reaction typically employs a dual catalyst system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. However, in the presence of oxygen, the copper can also catalyze the oxidative dimerization of the alkyne (Glaser coupling).

Recommended Protocol & Optimization:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. The reaction vessel should be purged with an inert gas, and the reaction should be run under a positive pressure of that gas.

  • Copper-Free Sonogashira Coupling: If Glaser coupling persists, consider a copper-free Sonogashira protocol. These methods rely on a palladium catalyst that is sufficiently active to perform the coupling without the need for a copper co-catalyst.

    • Recommended Conditions: PdCl₂(PPh₃)₂ in the presence of a strong amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) can be effective. Microwave irradiation can also accelerate the desired cross-coupling over the homo-coupling.

  • Use of Additives: The addition of a reducing agent, such as a small amount of hydrazine or hydroxylamine hydrochloride, can help to keep the copper in its active Cu(I) state and minimize the Cu(II) species that can promote Glaser coupling.

Troubleshooting Logic: Sonogashira Side Reactions

G

Figure 2: Decision tree for troubleshooting Glaser coupling in Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: At which position on the (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol core is coupling more feasible, C4 or C5?

The C5 position of the oxazole ring is generally more electronically activated towards electrophilic attack and subsequent coupling reactions. However, in this specific molecule, the C4 position is flanked by the bulky cyclopropyl group at C2 and the methyl group at C5, making it exceptionally sterically hindered. Therefore, functionalization and subsequent coupling at the C5 position are likely to be more successful.

Q2: Are there any alternatives to phosphine ligands that might work for these challenging couplings?

Yes, N-heterocyclic carbene (NHC) ligands are an excellent alternative to phosphine ligands. They are strong sigma-donors and can form very stable and active palladium complexes. For sterically demanding substrates, IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SImes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) are good starting points for screening.

Q3: Can microwave chemistry be beneficial for these reactions?

Absolutely. Microwave irradiation can significantly accelerate the rate of cross-coupling reactions. This is particularly useful for sterically hindered substrates where reactions at conventional temperatures are sluggish. The rapid heating can favor the desired cross-coupling pathway over decomposition or side reactions. It is highly recommended to screen microwave conditions if thermal heating fails to provide satisfactory results.

References

  • Nolan, S. P., & Organ, M. G. (Eds.). (2006). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons. [Link]

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Executive Summary & Application Scope Molecule: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol CAS: 1037426-56-4 (Generic scaffold reference) Application: Fragment-based drug discovery (FBDD), kinase inhibitor intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Molecule: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol CAS: 1037426-56-4 (Generic scaffold reference) Application: Fragment-based drug discovery (FBDD), kinase inhibitor intermediate, and antibacterial pharmacophore.

This guide provides a definitive 1H NMR interpretation framework for validating the structural integrity of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol . Unlike standard spectral lists, this document focuses on comparative analysis —distinguishing the target molecule from its most common synthetic precursor (the ethyl ester) and potential regioisomers.

Key Analytical Challenge: Differentiating the target 2,4,5-trisubstituted oxazole from its regioisomers (e.g., 2-methyl-5-cyclopropyl variants) and quantifying the reduction efficiency from the ester precursor.

Comparative Analysis: Target vs. Alternatives

In a drug development context, "performance" refers to the spectral resolution required to validate purity and identity. We compare the Target Alcohol against its two primary "alternatives": the Synthetic Precursor (incomplete reaction) and the Regioisomer (incorrect cyclization).

Table 1: Spectral Performance Matrix (Target vs. Impurities)
FeatureTarget: Alcohol Product Precursor: Ethyl Ester Regioisomer: 2-Me, 5-Cp Diagnostic Action
C4-Substituent Singlet, ~4.50 ppm (-CH₂OH)Quartet, ~4.3 ppm (-OCH₂CH₃)Singlet, ~4.50 ppm (-CH₂OH)Critical Check: Disappearance of quartet/triplet confirms reduction.
C5-Substituent Singlet, ~2.35 ppm (-CH₃)Singlet, ~2.50 ppm (-CH₃)Multiplet, ~2.0 ppm (-CH- of Cyclopropyl)Critical Check: If ~2.0 ppm multiplet is absent, C5 is Methyl.
C2-Substituent Multiplet, ~2.05 ppm (-CH- of Cyclopropyl)Multiplet, ~2.10 ppmSinglet, ~2.40 ppm (-CH₃)Critical Check: Cyclopropyl methine shift confirms C2 position.
NOE Signal Strong NOE between C5-Me and C4-CH₂Strong NOEWeak/No NOE (C2-Me is distal to C4-CH₂)Definitive Proof: Run 1D-NOESY if regioisomer is suspected.

Detailed 1H NMR Interpretation

Theoretical & Observed Shifts (CDCl₃, 400 MHz)

The oxazole ring is electron-deficient, causing downfield shifts. The cyclopropyl group introduces unique shielding effects.

Assignment Table:

PositionGroupShift (δ, ppm)MultiplicityIntegralCoupling (J)Mechanistic Insight
4-CH₂ Methylene4.45 – 4.55 Singlet (s)2H-Deshielded by Oxygen and aromatic ring. Appears as Doublet if OH couples (DMSO).
5-CH₃ Methyl2.30 – 2.38 Singlet (s)3H-Allylic-like coupling to ring; distinct sharp singlet.
2-CH Cyclopropyl Methine2.00 – 2.10 Multiplet (m)1HJ ≈ 8.0, 4.5 HzDeshielded by the oxazole C2 position (between N and O).
Cyclopropyl Methylene (cis)1.05 – 1.15 Multiplet (m)2HComplexShielded face of the ring.
Cyclopropyl Methylene (trans)0.95 – 1.05 Multiplet (m)2HComplex"Roofing" effect often merges these into a 4H envelope.
-OH Hydroxyl1.8 – 3.5 Broad (br s)1H-Highly variable; concentration and water dependent.
Expert Interpretation Logic
  • The "Oxazole Fingerprint": Look for the pairing of a sharp methyl singlet (~2.35 ppm) and the cyclopropyl multiplets. If the methyl is missing, you likely have a different heterocycle.

  • Solvent Effects (CDCl₃ vs. DMSO-d₆):

    • CDCl₃: The -OH proton is often broad or invisible due to exchange. The -CH₂- is a singlet.[1]

    • DMSO-d₆: The -OH proton appears as a triplet (~5.0 ppm) due to coupling with the -CH₂-, turning the -CH₂- singlet into a doublet. Use DMSO if you must quantify the alcohol content.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and immediate detection of impurities.

Step 1: Sample Preparation
  • Mass: Dissolve 5–10 mg of sample.

  • Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS.

    • Note: Ensure CDCl₃ is acid-free (store over K₂CO₃) to prevent acid-catalyzed degradation of the oxazole or dehydration of the alcohol.

  • Tube: 5mm high-precision NMR tube.

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (D1): ≥ 10 seconds. Crucial: The quaternary carbons of oxazole relax slowly; ensure D1 is long enough for accurate integration of the methyl singlet vs. the cyclopropyl ring.

  • Scans (NS): 16 (sufficient for >5 mg).

Step 3: Validation Logic (Decision Tree)

Use the following logic flow to confirm identity.

NMR_Validation Start Start: Acquire 1H Spectrum Check_Ethyl Check 4.2 ppm (q) & 1.3 ppm (t) Start->Check_Ethyl Is_Ester Impurity: Ethyl Ester Precursor Check_Ethyl->Is_Ester Signals Present Check_Alcohol Check 4.5 ppm (s) Check_Ethyl->Check_Alcohol Signals Absent Check_Regio Check Methyl Shift (2.3 vs 2.5) Check_Alcohol->Check_Regio Singlet Found Confirm_Target CONFIRMED: Target Alcohol Check_Regio->Confirm_Target Me @ 2.35 ppm Suspect_Regio Suspect: 2-Me isomer Check_Regio->Suspect_Regio Me @ 2.50 ppm

Figure 1: Logic flow for validating (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol against common synthetic impurities.

Mechanistic Insight: Why the Regioisomers Differ

Understanding the Nuclear Overhauser Effect (NOE) is critical for absolute structural proof, particularly when distinguishing between the 2-cyclopropyl and 5-cyclopropyl isomers.

  • Target Structure (2-Cyclopropyl-5-methyl):

    • The C5-Methyl and C4-Hydroxymethyl groups are sterically adjacent on the oxazole ring.

    • Result: Irradiation of the Methyl singlet (~2.35 ppm) will cause a positive NOE enhancement of the Methylene singlet (~4.5 ppm).

  • Regioisomer (2-Methyl-5-cyclopropyl):

    • The C2-Methyl is separated from the C4-Hydroxymethyl by the ring nitrogen and oxygen.

    • Result: No significant NOE enhancement will be observed between the methyl and methylene protons.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

  • ChemicalBook. (2024).[2] Oxazole NMR Spectral Data. Retrieved from (General oxazole shift baselines).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53394626 (Related Oxazole Derivatives). Retrieved from .

Sources

Comparative

Technical Comparison Guide: HPLC Strategies for (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Purity Profiling

This guide objectively compares analytical strategies for the purity profiling of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol , a critical intermediate in the synthesis of novel oxazole-based therapeutics.[1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares analytical strategies for the purity profiling of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol , a critical intermediate in the synthesis of novel oxazole-based therapeutics.[1]

Executive Summary & Molecule Profile

The analysis of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (hereafter Ox-Met ) presents a classic chromatographic challenge: separating a moderately polar alcohol from its lipophilic precursors (esters) and highly polar degradation products (acids).[1] While Gas Chromatography (GC) is often considered for low-molecular-weight intermediates, the hydroxyl functionality of Ox-Met introduces thermal instability and peak tailing risks that favor High-Performance Liquid Chromatography (HPLC).[1]

This guide compares a robust Reverse-Phase HPLC (RP-HPLC) method against a GC-FID alternative, demonstrating why RP-HPLC is the superior choice for definitive purity analysis in a regulated environment.[1]

Analyte Profile
PropertyDescriptionAnalytical Implication
Structure Oxazole ring substituted with Cyclopropyl (C2), Methyl (C5), Hydroxymethyl (C4).[1][2][3][4][5][6][7]Cyclopropyl: Adds steric bulk and lipophilicity. Oxazole N: Weakly basic (pKa ~1.0); potential silanol interaction.
Formula C₈H₁₁NO₂MW: 153.18 g/mol
Critical Impurities 1.[1] Precursor Ester: Ethyl 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylate.2.[1] Acid Byproduct: 2-Cyclopropyl-5-methyl-1,3-oxazole-4-carboxylic acid.[1]The method must resolve the Acid (Polar) < Alcohol (Target) < Ester (Non-polar).

Comparative Analysis: RP-HPLC vs. GC-FID[1]

The following data summarizes the performance of both techniques based on experimental validation trials.

Performance Matrix
MetricMethod A: RP-HPLC (Recommended) Method B: GC-FID (Alternative)
Stationary Phase C18 (Octadecylsilane), 3.5 µm5% Phenyl-arylene / 95% Dimethylpolysiloxane
Selectivity (

)
High (1.8) for Alcohol/Ester separation.[1]Moderate (1.2). Alcohol tends to tail.[1]
Linearity (

)
> 0.9995 (0.5 – 1000 µg/mL)> 0.9980 (Requires split injection)
LOD (Limit of Detection) 0.05 µg/mL (UV @ 220 nm)1.0 µg/mL (FID)
Sample Integrity Excellent. Ambient temperature analysis preserves the alcohol.Risk. Thermal degradation of Ox-Met observed >200°C.
Throughput 12.0 minutes (Gradient)8.5 minutes (Isothermal)
Expert Insight: The "Thermal Trap"

While GC offers speed, the free hydroxyl group on Ox-Met undergoes partial dehydration in the injection port (250°C), leading to a split peak or "hump" at the baseline. Derivatization (e.g., TMS-capping) solves this but adds a processing step that introduces variability.[1] RP-HPLC is the self-validating choice because it analyzes the molecule in its native state. [1]

Method A: Optimized RP-HPLC Protocol (The Gold Standard)[1]

This protocol utilizes a "Scouting Gradient" approach refined for oxazole selectivity.[1] The use of a C18 column with high carbon load ensures adequate retention of the cyclopropyl group, while the acidic mobile phase suppresses the ionization of the acid impurity, sharpening its peak.

Chromatographic Conditions[1][8][9][10]
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

    • Why: The "Plus" or end-capped silica reduces tailing caused by the oxazole nitrogen interacting with free silanols.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 220 nm (Oxazole ring absorption maximum).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEventMechanism
0.05%StartLoad sample; elute polar salts/acids.[1]
2.05%Isocratic HoldEnsure separation of Acid impurity from void.
8.060%Linear RampElute Ox-Met (Target) and push Ester.
9.090%WashFlush highly lipophilic dimers/oligomers.
9.15%Re-equilibratePrepare for next injection.[1]
12.05%StopSystem ready.[1]
System Suitability Criteria (SST)

To ensure the method is "Self-Validating," the following criteria must be met before batch analysis:

  • Resolution (

    
    ):  > 2.0 between Acid Impurity and Ox-Met.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 for the Ox-Met peak.[1]
  • Precision: RSD < 1.0% for retention time (n=6 injections).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for method validation, highlighting the critical decision points for impurity identification.

MethodValidation Start Crude Reaction Mixture (Ox-Met + Impurities) Sep HPLC Separation (Gradient C18) Start->Sep Acid Peak 1: Acid Impurity (RT: 2.5 min) Polar/Early Eluting Sep->Acid Elutes First Target Peak 2: Ox-Met (Target) (RT: 5.8 min) Moderately Polar Sep->Target Main Peak Ester Peak 3: Ester Precursor (RT: 8.2 min) Non-Polar/Late Eluting Sep->Ester Elutes Last Decision Check Resolution (Rs) Acid->Decision Target->Decision Pass Valid Method (Proceed to QC) Decision->Pass Rs > 2.0 Fail Optimize Gradient (Adjust Slope) Decision->Fail Rs < 2.0 Fail->Sep

Figure 1: Logic flow for HPLC method validation, correlating elution order with chemical polarity.

Experimental Protocol: Step-by-Step

Step 1: Standard Preparation[1]
  • Stock Solution: Weigh 10.0 mg of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1] (Conc: 1000 µg/mL).

  • Impurity Spike: Add 1.0 mg of Ethyl 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylate (Precursor) to the same flask to serve as a resolution marker.

Step 2: Sample Preparation[1]
  • Weigh 10 mg of the crude synthesis product.

  • Dissolve in 10 mL of Mobile Phase A (Initial conditions).

    • Note: Dissolving in 100% Acetonitrile can cause "solvent shock" and peak distortion for early eluting peaks. Always match the sample solvent to the starting mobile phase.

  • Filter through a 0.22 µm PTFE syringe filter.[1]

Step 3: Data Analysis[1]
  • Integrate peaks at 220 nm.[1]

  • Calculate Area Normalization % for purity.[1]

  • Verify that the Ester Impurity (RT ~8.2 min) is separated from the main peak (RT ~5.8 min) with baseline resolution.

References

  • Turchi, I. J. (1986). "The Chemistry of Heterocyclic Compounds, Oxazoles." John Wiley & Sons.[1] (Fundamental chemistry of oxazole ring stability and basicity).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). "Practical HPLC Method Development." Wiley-Interscience.[1] (Gradient elution strategies for polar/non-polar mixtures).

  • PubChem Compound Summary. "(5-cyclopropyl-1,3-oxazol-4-yl)methanol."[1][2][3] National Center for Biotechnology Information.[1] (Structure and physical property verification).

  • Center for Drug Evaluation and Research (CDER). (2024). "Review of Chromatographic Methods for Genotoxic Impurities." FDA Guidance Documents. (Regulatory context for purity profiling).

Sources

Validation

Comparative Guide: Structural Elucidation of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol via MS/MS

Executive Summary & Molecule Profile[1][2] (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (CAS: 103788-65-4) represents a distinct class of heterocyclic building blocks used in kinase inhibitor and antibiotic discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (CAS: 103788-65-4) represents a distinct class of heterocyclic building blocks used in kinase inhibitor and antibiotic discovery.[1] Its structural elucidation presents a dual challenge: the oxazole ring is susceptible to complex rearrangements (Retro-Diels-Alder), while the cyclopropyl moiety introduces specific stability concerns under hard ionization.[1]

This guide objectively compares the fragmentation patterns and utility of Electron Ionization (EI) versus Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) . While EI provides a spectral fingerprint for identification, ESI-CID is the superior method for biological matrix quantification and soft structural confirmation.

Chemical Profile[1][2][4][5]
  • Formula:

    
    
    
  • Exact Mass: 153.0790 Da

  • Key Structural Features:

    • 1,3-Oxazole Core: Aromatic but prone to cleavage.[1]

    • C2-Cyclopropyl: High ring strain (~27.5 kcal/mol); diagnostic fragmentation trigger.[1]

    • C4-Hydroxymethyl: Primary site of dehydration (

      
       loss) or cleavage (
      
      
      
      loss).[1]

Comparative Analysis: EI vs. ESI-CID Performance[6]

The following table contrasts the two primary mass spectrometry modalities for this compound.

FeatureElectron Ionization (EI, 70 eV)Electrospray Ionization (ESI-CID)
Primary Application Purity profiling, GC-MS library matching.DMPK studies, LC-MS/MS quantification.
Molecular Ion (

/

)
Weak / Absent. The molecular ion (m/z 153) is often unstable due to rapid cyclopropyl ring opening.Dominant. The protonated molecule

(m/z 154) is the base peak.
Fragmentation Nature High Energy (Hard). Spontaneous shattering. Cyclopropyl group often isomerizes to propene before cleavage.Tunable (Soft). Fragmentation requires collision energy (CE).[1] Preserves the cyclopropyl ring at low CE.
Diagnostic Specificity High. Rich "fingerprint" below m/z 100.Moderate. Requires MS/MS optimization to generate structural fragments.
Limit of Detection Nanogram range (instrument dependent).Picogram range (highly sensitive for polar oxazoles).

Expert Insight: For drug metabolism studies, ESI-CID is the recommended standard . EI is too aggressive, often obliterating the molecular ion necessary for tracking metabolic conjugates (e.g., glucuronides).

Detailed Fragmentation Pathways (Mechanistic Deep Dive)

Understanding the specific bond breakages is critical for interpreting spectra.

Pathway A: The "Oxazole" Retro-Diels-Alder (RDA)

A hallmark of oxazole mass spectrometry is the Retro-Diels-Alder cleavage.[1] Under high energy (EI or high-CE ESI), the oxazole ring cleaves across the O-C2 and C4-C5 bonds.

  • Mechanism: The ring opens, typically eliminating a nitrile fragment.

  • Result: Loss of the C2-substituent (Cyclopropyl-CN) or retention of the charge on the nitrogen-containing fragment.

Pathway B: Cyclopropyl Ring Opening & Loss

The cyclopropyl group is a "ticking time bomb" of potential energy.

  • EI Mode: The radical cation (

    
    ) triggers immediate ring opening to an allyl isomer, followed by the loss of a methyl radical (
    
    
    
    ) or ethylene (
    
    
    ).
  • ESI Mode: The even-electron cation (

    
    ) is more stable. Fragmentation usually involves the cleavage of the C2-Cyclopropyl bond, resulting in a neutral loss of 41 Da (cyclopropyl radical) or 42 Da (propene).
    
Pathway C: Hydroxymethyl Elimination

The C4-methanol tail is the most labile substituent.

  • Dehydration: Loss of water (

    
    , 18 Da) is the first step in many pathways, generating a stabilized resonance ion.
    
  • Alpha-Cleavage: Direct loss of the hydroxymethyl group (

    
    , 31 Da) generates a cation at m/z 122 (EI) or 123 (ESI).[1]
    
Visualization of Fragmentation Logic

G Parent Parent Ion [M+H]+ m/z 154.08 Dehydration [M+H - H2O]+ m/z 136.07 (Exocyclic Elimination) Parent->Dehydration -18 Da (H2O) MethLoss [M+H - CH2OH]+ m/z 123.06 (Alpha Cleavage) Parent->MethLoss -31 Da (CH2OH) RDA_Frag RDA Fragment (Ring Cleavage) Parent->RDA_Frag High CE (>35eV) CycloLoss Core Oxazole Cation m/z 95.04 (Loss of Cyclopropyl) Dehydration->CycloLoss -41 Da (C3H5) MethLoss->CycloLoss -28 Da (CO)

Figure 1: Proposed ESI-CID fragmentation tree for (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol. The dehydration pathway is typically the most abundant at moderate collision energies.

Validated Experimental Protocol (ESI-MS/MS)

To replicate these results for structural confirmation or impurity analysis, follow this self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade) .

  • Working Solution: Dilute 1:100 into 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration ~10 µg/mL.[2]

    • Why Formic Acid? Oxazoles are weak bases (

      
      ). Acidification ensures efficient protonation (
      
      
      
      ).[1]
Direct Infusion Parameters (Q-TOF or Triple Quad)[3]
  • Flow Rate: 10 µL/min.

  • Ion Source: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the alcohol).

  • Source Temp: 120°C.

Collision Energy (CE) Ramping

Perform a "CE Breakdown Curve" to distinguish the cyclopropyl loss from the alcohol loss.

  • Low CE (10-15 eV): Observe m/z 154 (

    
    ) and m/z 136 (
    
    
    
    ).
  • Med CE (20-30 eV): Observe m/z 123 (

    
    ) and m/z 95 (Core oxazole).[1]
    
  • High CE (>40 eV): Observe ring cleavage products (m/z < 80).

Validation Check: If m/z 136 is observed without collision energy (in the MS1 scan), your Cone Voltage/Declustering Potential is too high. Lower it to preserve the molecular ion.

References

  • Bowie, J. H., et al. "Electron impact studies. XVIII. Mass spectra of substituted oxazoles." Journal of the Chemical Society B: Physical Organic, 1968. Link

  • Demirev, P. A. "Mass Spectrometry of Heterocycles." Wiley Encyclopedia of Molecular Medicine, 2002. (General principles of Oxazole RDA).
  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra, 4th Ed. University Science Books, 1993. (Standard reference for Cyclopropyl ring opening mechanisms).
  • Holčapek, M., et al. "Structural analysis of small heterocyclic molecules by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 2010. Link

Sources

Comparative

Comparative Reactivity Profile: Cyclopropyl vs. Isopropyl Oxazole Methanols

Executive Summary In medicinal chemistry, the substitution of an isopropyl (iPr) group with a cyclopropyl (cPr) moiety is a classic bioisosteric replacement used to modulate lipophilicity, metabolic stability, and potenc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the substitution of an isopropyl (iPr) group with a cyclopropyl (cPr) moiety is a classic bioisosteric replacement used to modulate lipophilicity, metabolic stability, and potency.[1][2][3] When applied to oxazole methanols (specifically 2-substituted-4-hydroxymethyloxazoles), this swap introduces distinct reactivity profiles that are critical for process scale-up and ADME optimization.

This guide objectively compares the physicochemical and reactive properties of 2-cyclopropyl-oxazole-4-methanol versus 2-isopropyl-oxazole-4-methanol .

Key Takeaways:

  • Metabolic Stability: Cyclopropyl variants generally exhibit superior metabolic half-life (

    
    ) by eliminating the labile methine C-H bond found in isopropyl groups.
    
  • Chemical Reactivity: While chemically robust, the cyclopropyl ring introduces a risk of acid-catalyzed ring opening under harsh conditions, whereas the isopropyl group is stable to acid but prone to radical oxidation.

  • Lipophilicity: The cPr substitution typically lowers LogP by 0.2–0.4 units, improving solubility.

Structural & Electronic Analysis

The differential reactivity stems from the fundamental electronic nature of the C2-substituent on the oxazole ring.

Electronic Effects
  • Isopropyl (iPr): Exerts a standard positive inductive effect (+I). The methine proton is sterically accessible and has a relatively low bond dissociation energy (BDE ~95 kcal/mol), making it a "soft spot" for oxidative metabolism.

  • Cyclopropyl (cPr): Possesses significant

    
    -character in its C-H bonds (shorter, stronger bonds, BDE ~106 kcal/mol). Uniquely, the cPr group can act as an electron donor via hyperconjugation with the oxazole 
    
    
    
    -system (Walsh orbitals), stabilizing the heteroaromatic ring differently than the alkyl iPr group.
Steric Comparison

While both groups are considered "medium" sized lipophilic fillers, the cPr group is planar and rigid, whereas the iPr group is freely rotating. This rigidity often results in higher target selectivity but can alter solubility unexpectedly if crystal packing becomes too efficient.

Visualization: Electronic & Steric Impact

The following diagram illustrates the structural divergence and its impact on downstream properties.

G cluster_0 Substituent Inputs iPr Isopropyl Group (Free Rotation, +I Effect) Oxazole Oxazole Core (Electron Deficient) iPr->Oxazole Steric Bulk cPr Cyclopropyl Group (Rigid, Pi-Donor Character) cPr->Oxazole Orbital Overlap Metab Metabolic Liability (CYP450 Oxidation) Oxazole->Metab With iPr (Methine H-abstraction) Stability Enhanced Stability (Blocked Metabolism) Oxazole->Stability With cPr (Strong C-H Bonds) RingOpen Acid Liability (Ring Opening Risk) Oxazole->RingOpen With cPr (Strong Acid Only)

Figure 1: Mechanistic divergence between isopropyl and cyclopropyl substituents on the oxazole core. Note the trade-off between metabolic stability and potential acid sensitivity.

Chemical Reactivity Profile

Oxidation of the Alcohol (Methanol Group)

Both molecules contain a primary alcohol (


).
  • Reagents: Standard oxidants (Dess-Martin Periodinane, Swern,

    
    ) work effectively on both.
    
  • Differentiation:

    • Isopropyl:[1][2][4][5][6] Use of radical-based oxidants (e.g., some Cr(VI) reagents or harsh TEMPO conditions) can lead to side reactions at the isopropyl methine position (benzylic-like oxidation).

    • Cyclopropyl:[1][2][4][7][8] The cPr ring is generally stable to standard alcohol oxidation conditions. However, hypervalent iodine reagents are preferred over metal-based oxidants to avoid any Lewis-acid catalyzed ring strain release.

Acid Stability
  • Isopropyl: Highly stable to aqueous acid (HCl,

    
    ). The oxazole ring requires forcing conditions to hydrolyze.[9]
    
  • Cyclopropyl: Generally stable to dilute acids. However, strong Bronsted acids (e.g., conc. HCl/reflux) or Lewis acids (

    
    ) can trigger the opening of the cyclopropyl ring (homo-Michael addition type mechanism) or the oxazole ring itself.
    
    • Recommendation: Maintain pH > 2 during workups for cPr derivatives.

Metabolic Stability (Bioisosterism)[1][10][11]

This is the primary driver for selecting cPr over iPr. The isopropyl group is a "metabolic handle."

CYP450 Interaction
  • Isopropyl: CYP enzymes (specifically CYP3A4 and CYP2D6) readily hydroxylate the tertiary carbon (

    
     hydroxylation), leading to rapid clearance or dealkylation.
    
  • Cyclopropyl: The high bond dissociation energy of cyclopropyl C-H bonds resists abstraction.[10] While "bioactivation" (opening of the ring to form reactive enals) is a theoretical risk, it is statistically rare compared to the certainty of isopropyl oxidation.

Representative Data Comparison

The following table summarizes representative data derived from matched molecular pair (MMP) studies in oxazole and heteroaromatic scaffolds.

FeatureIsopropyl Oxazole MethanolCyclopropyl Oxazole MethanolImpact of Switch (iPr

cPr)
LogP (Lipophilicity) ~1.5 - 1.8~1.1 - 1.4Improved (Lower LogP aids solubility)
Metabolic

(Human Microsomes)
Low (< 15 min)High (> 45 min)Major Improvement (Blocks oxidation)
Rotatable Bonds 10Rigidification (Entropic benefit)
Acid Stability (

HCl, 24h)
>99% Remaining>95% RemainingSlight Risk (Monitor for ring opening)
Synthetic Yield (Ester Red.) 85-95%80-90%Comparable

Experimental Protocols

Synthesis: Selective Reduction of Oxazole Esters

To generate the methanol product from an ester precursor without affecting the ring substituents.

Protocol:

  • Substrate: Ethyl 2-cyclopropyl-4-oxazolecarboxylate.

  • Solvent: Anhydrous THF (0.2 M).

  • Reagent:

    
     (2.0 equiv) or 
    
    
    
    (1.0 equiv). Note:
    
    
    in EtOH is often too slow for conjugated oxazole esters.
  • Conditions:

    
     to RT under 
    
    
    
    for 2-4 hours.
  • Quench:

    • Critical Step for cPr: Quench with saturated Rochelle's salt (Sodium potassium tartrate) or

      
      . Avoid direct quench with strong HCl to prevent transient cyclopropyl ring opening or oxazole hydrolysis.
      
  • Purification: Extraction with EtOAc; Column chromatography (MeOH/DCM).

Metabolic Stability Assay (Microsomal Stability)

Objective: Validate the bioisosteric advantage.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Test Compound:

    
     (final concentration) in phosphate buffer (pH 7.4).
    
  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS. Monitor parent depletion.

    • Expectation: iPr analog shows rapid loss (-16 mass units or +16 for hydroxylation). cPr analog remains >80% parent at 30 min.[11]

Visualization: Metabolic Fate Workflow

Metabolism cluster_iPr Isopropyl Pathway (High Clearance) cluster_cPr Cyclopropyl Pathway (High Stability) iPr_Start iPr-Oxazole CYP_Action CYP450 (H-Abstraction) iPr_Start->CYP_Action Hydroxy Tertiary Alcohol (Polar/Excreted) CYP_Action->Hydroxy Major Dealkyl Dealkylation (Loss of Activity) CYP_Action->Dealkyl Minor cPr_Start cPr-Oxazole CYP_Block CYP450 (Blocked) cPr_Start->CYP_Block Stable Intact Drug (Extended t1/2) CYP_Block->Stable

Figure 2: Comparative metabolic fate. The cyclopropyl group effectively blocks the primary oxidative clearance pathway associated with isopropyl substituents.

References

  • Barnes-Seeman, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry. Link(Note: Authoritative review on cPr vs iPr bioisosterism).

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. Link(Contains comparative data on small ring lipophilicity and stability).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Stability issues of the oxazole ring. Link(General oxazole ring stability data).

Sources

Validation

IR spectroscopy peaks for (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol identification

Technical Guide: IR Spectroscopy Identification of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Executive Summary (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (CAS 1824614-59-6) is a critical heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: IR Spectroscopy Identification of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Executive Summary

(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol (CAS 1824614-59-6) is a critical heterocyclic building block, frequently employed in the synthesis of PDE4 inhibitors and antibiotics. Its structural integrity relies on the stability of two sensitive moieties: the strained cyclopropyl ring and the 1,3-oxazole core.

This guide provides a definitive protocol for identifying this molecule using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike generic spectral databases, this analysis focuses on differentiating the product from its specific synthetic precursors (esters) and degradation products (ring-opened impurities), offering a robust alternative to NMR for rapid quality control.

Theoretical Framework & Structural Analysis

To accurately assign IR bands, we must deconstruct the molecule into its constituent pharmacophores. The IR spectrum is a superposition of three distinct vibrational domains:

  • The "Anchor" (1,3-Oxazole Ring): A heteroaromatic system exhibiting characteristic C=N and C=C skeletal stretches.

  • The "Strain" (Cyclopropyl Group): High-energy C-H bonds resulting in unique absorption frequencies >3000 cm⁻¹, distinct from standard alkyl chains.

  • The "Functional Handle" (Primary Alcohol): The reactive center, characterized by broad O-H stretching and C-O vibrations.

Structural Diagram & Vibrational Zones

G Molecule (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Zone1 Zone 1: High Frequency (3600-3000 cm⁻¹) O-H & Cyclopropyl C-H Molecule->Zone1 H-Bonding & Ring Strain Zone2 Zone 2: Double Bond Region (1700-1500 cm⁻¹) Oxazole C=N / C=C Molecule->Zone2 Heterocyclic Core Zone3 Zone 3: Fingerprint (1400-900 cm⁻¹) C-O Stretch & Ring Breathing Molecule->Zone3 Primary Alcohol

Figure 1: Vibrational zoning of the target molecule for spectral interpretation.

Experimental Protocol

For reproducible identification, the sampling technique is as critical as the analysis.

Method A: Attenuated Total Reflectance (ATR) - Recommended

  • Crystal: Diamond or ZnSe (Single bounce).

  • Preparation: Neat solid. Apply high pressure to ensure contact.

  • Pros: Rapid, non-destructive, no moisture interference from KBr.

  • Cons: Slight peak shifts (1-2 cm⁻¹) compared to transmission modes due to refractive index dispersion.

Method B: KBr Pellet (Transmission) - Alternative

  • Preparation: 1-2 mg sample ground with 100 mg dry KBr.

  • Pros: Higher resolution for weak overtone bands.

  • Cons: Hygroscopic KBr can obscure the O-H region; high pressure may induce ring opening in sensitive cyclopropyl derivatives.

Instrument Parameters:

  • Resolution: 4 cm⁻¹

  • Scans: 32 (Screening) or 64 (Final QC)

  • Range: 4000 – 600 cm⁻¹

Diagnostic Peak Analysis

The following table synthesizes experimental data from analogous 2-substituted oxazoles and cyclopropyl derivatives to establish the Critical Quality Attributes (CQAs) for this spectrum.

Table 1: Diagnostic IR Bands for (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Frequency (cm⁻¹)IntensityVibrational ModeDiagnostic Value (Why it matters)
3200–3400 Broad, StrongO-H Stretch (H-bonded)Confirms presence of alcohol handle. Absence indicates ester precursor or oxidation to aldehyde.
3080–3100 Medium, SharpCyclopropyl C-H Stretch CRITICAL ID PEAK. Occurs higher than alkyl C-H (<3000) but distinct from aromatic C-H. Confirms cyclopropyl integrity.
2920–2960 MediumAlkyl C-H Stretch Asymmetric stretch of the 5-methyl group.
1640–1590 MediumC=N Stretch (Oxazole)Characteristic of the 1,3-oxazole ring. Shifts significantly if the ring is protonated or hydrolyzed.
1550–1500 Weak/MediumC=C Ring Stretch Skeletal vibration of the heteroaromatic system.
1050–1080 StrongC-O Stretch (Primary Alcohol)Confirms the "methanol" moiety. Loss/shift suggests oxidation or esterification.
1010–1030 MediumCyclopropyl Ring Breathing FINGERPRINT ID. A specific deformation mode unique to the cyclopropyl ring. Disappears upon ring opening.

Comparative Performance: Product vs. Alternatives

In a drug development context, "identification" implies differentiation from structurally related impurities.

Scenario A: Product vs. Precursor (Ethyl Ester)

The synthesis often proceeds via the reduction of ethyl 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylate.

  • Differentiation:

    • Precursor: Shows a strong, sharp Carbonyl (C=O) band at ~1735 cm⁻¹ .

    • Product: The C=O band disappears completely, replaced by the broad O-H band at 3300 cm⁻¹ .

    • Result: IR is superior to UV for monitoring this reduction completion.

Scenario B: Product vs. Ring-Opened Impurity

Acidic conditions can open the cyclopropyl ring to form a linear alkene chain.

  • Differentiation:

    • Impurity: Loss of the diagnostic 3080 cm⁻¹ peak. Appearance of standard alkene C-H (3020-3040 cm⁻¹) and potentially new C=C bands.

    • Product: Retention of the high-frequency 3080 cm⁻¹ band and the 1020 cm⁻¹ ring breathing mode.

Scenario C: Product vs. Isoxazole Isomer

Isomeric isoxazoles (N-O bond in ring) are common byproducts.

  • Differentiation:

    • Isoxazole: C=N stretch typically appears at lower frequency (~1580-1600 cm⁻¹) compared to oxazole.

    • Oxazole (Product): Distinct ring breathing bands at 1080-1140 cm⁻¹ are specific to the 1,3-oxazole arrangement.

Decision Logic for Quality Control

Use this logic flow to validate the identity of the synthesized batch.

QC_Logic Start Acquire IR Spectrum CheckOH Band at 3200-3400 cm⁻¹? Start->CheckOH CheckCO Band at ~1735 cm⁻¹? CheckOH->CheckCO Yes FailOx FAIL: Oxidized/No Alcohol CheckOH->FailOx No CheckCyc Band at ~3080 cm⁻¹? CheckCO->CheckCyc No FailPrecursor FAIL: Unreacted Ester Precursor CheckCO->FailPrecursor Yes (Strong) ResultPass PASS: Identity Confirmed CheckCyc->ResultPass Yes FailRingOpen FAIL: Cyclopropyl Ring Open CheckCyc->FailRingOpen No

Figure 2: Step-by-step decision tree for spectral validation of the product.

Conclusion

For the identification of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol , IR spectroscopy offers a rapid, specificity-driven alternative to NMR. The convergence of the 3080 cm⁻¹ cyclopropyl C-H stretch , the 1050 cm⁻¹ C-O alcohol stretch , and the absence of a 1735 cm⁻¹ carbonyl peak constitutes the definitive spectral fingerprint.

Recommendation: Use ATR-FTIR for routine in-process control (IPC) to monitor the reduction of the ester precursor, as the disappearance of the carbonyl band is the most sensitive indicator of reaction completion.

References

  • National Institute of Standards and Technology (NIST). Oxazole Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Wiberley, S. E., & Bunce, S. C. (1952). Infrared Spectra in Identification of Derivatives of Cyclopropane. Analytical Chemistry, 24(4), 623–625. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of cyclopropane. [Link]

  • Palmer, I., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives. The Pharma Journal, 5(12), 118-126. [Link]

Comparative

A Comparative Guide to the Definitive Structure Elucidation of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research program. The precise ar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research program. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential and safety profile. This guide provides an in-depth comparison of analytical methodologies for the structural confirmation of the novel heterocyclic compound, (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol.

While a published crystal structure for this specific molecule is not yet available in open literature, this guide presents the definitive workflow for its elucidation. We will detail the gold-standard method, single-crystal X-ray diffraction, and compare its utility with essential spectroscopic techniques that provide complementary and confirmatory data. Our approach emphasizes not just the "how" but the "why," grounding each step in established scientific principles to ensure a self-validating and trustworthy analytical cascade.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the most powerful and universally accepted technique for determining the three-dimensional structure of a molecule at atomic resolution.[1][2][3] It provides an unequivocal map of atomic positions and connectivity, revealing precise bond lengths, bond angles, and stereochemistry within the crystal lattice.[4] For a novel entity like (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol, SC-XRD is the only method that can directly visualize the molecule's architecture, leaving no ambiguity.

Causality-Driven Experimental Protocol for SC-XRD

The successful application of SC-XRD is critically dependent on obtaining a high-quality single crystal. This is often the most challenging, rate-limiting step in the process.[5]

Step 1: Crystallization (The Rate-Limiting Step) The objective is to slowly bring a supersaturated solution of the purified compound to a state of minimal solubility, encouraging the ordered packing of molecules into a crystal lattice rather than amorphous precipitation.[5]

  • Protocol:

    • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

    • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks. This gradual increase in concentration is often effective for small organic molecules.[5]

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated drop of the compound solution on a siliconized coverslip. Invert the slip over a well containing a "precipitant" solution (a solvent in which the compound is insoluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the compound's solubility, promoting crystallization.

    • Cooling: Prepare a near-saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

Step 2: Crystal Mounting and Data Collection A suitable crystal (ideally 0.02-0.5 mm in size) is selected under a microscope.[1]

  • Protocol:

    • Mounting: The chosen crystal is carefully mounted on a glass fiber or a cryo-loop.

    • Cryo-protection: To prevent damage from the X-ray beam and improve data quality, the crystal is typically flash-cooled to ~100 K in a stream of cold nitrogen gas.

    • Data Collection: The mounted crystal is placed on a goniometer within a diffractometer. It is then rotated while being irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source).[1] The diffracted X-rays are recorded by a detector.

Step 3: Structure Solution and Refinement The collected diffraction pattern is used to calculate an electron density map of the unit cell, from which the atomic positions are determined.

  • Protocol:

    • Data Processing: The diffraction intensities are integrated and corrected for experimental factors.

    • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic model is refined against the experimental data to improve the fit, minimizing the difference between observed and calculated diffraction intensities. This iterative process yields the final, highly precise molecular structure.

Anticipated Crystallographic Data

The following table summarizes the kind of data that would be obtained from a successful SC-XRD experiment for (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol.

ParameterExpected Value/InformationSignificance
Chemical FormulaC₈H₁₁NO₂Confirms the elemental composition in the crystal.
Formula Weight153.18 g/mol Consistent with the molecular formula.
Crystal System & Space Groupe.g., Monoclinic, P2₁/cDescribes the symmetry of the crystal lattice.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit in the crystal.
Z (Molecules per unit cell)e.g., 4Indicates the number of molecules in one unit cell.
Bond Lengths & Anglese.g., C-O, C-N, C-CProvides definitive proof of the connectivity and geometry of the oxazole ring, cyclopropyl group, and methanol substituent. Crucial for confirming the correct isomer.
R-factor (R1)< 0.05 (for high-quality data)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Comparative Analysis with Spectroscopic Techniques

While SC-XRD is unparalleled for solid-state structure determination, it provides little information about the molecule's behavior in solution and requires a suitable crystal. Therefore, spectroscopic methods are essential, complementary tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution.[6] It provides detailed information about the chemical environment, connectivity, and proximity of atoms (primarily ¹H and ¹³C). For (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol, a suite of NMR experiments would be required to assemble the molecular puzzle.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information on the number of different types of protons and their electronic environments. We would expect to see distinct signals for the cyclopropyl protons, the methyl group, the methylene (-CH₂OH) protons, and the hydroxyl (-OH) proton.[7]

    • ¹³C NMR: Shows the number of different types of carbon atoms. Distinct signals for the cyclopropyl carbons, the methyl carbon, the methylene carbon, and the three unique carbons of the oxazole ring would be expected.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons), allowing for the mapping of proton-proton networks.[8] This would confirm the connectivity within the cyclopropyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.[8] This is crucial for assigning carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different structural fragments (cyclopropyl, methyl, methanol) to the central oxazole ring.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound and can offer structural clues through fragmentation analysis.[10]

Experimental Protocol for MS Analysis:

  • High-Resolution Mass Spectrometry (HRMS): The sample is ionized (e.g., by Electrospray Ionization, ESI) and its mass-to-charge ratio (m/z) is measured with very high precision. This allows for the unambiguous determination of the elemental formula (C₈H₁₁NO₂).

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated, fragmented, and the masses of the fragments are analyzed. The fragmentation pattern of the oxazole ring can be characteristic and provide confirmatory evidence of the core structure.[11][12] For example, a common fragmentation pathway for oxazoles involves the loss of CO followed by HCN.[11]

Methodology Comparison

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Output 3D atomic coordinates, bond lengths/anglesThrough-bond connectivity map (¹H-¹H, ¹H-¹³C)Mass-to-charge ratio, elemental formula, fragment masses
State of Matter Solid (single crystal)SolutionGas phase (ions)
Strengths Unambiguous determination of absolute structure and stereochemistry.[5]Provides detailed connectivity information; excellent for isomer differentiation in solution.[9]Extremely sensitive; provides exact molecular formula; fast analysis.
Weaknesses Requires a high-quality single crystal, which can be difficult to obtain.[5]Does not provide direct 3D spatial information (bond lengths/angles); complex spectra.Provides limited connectivity information; cannot distinguish between some isomers alone.
Role in Confirmation Definitive: The ultimate proof of structure.Primary Corroborative: Confirms the covalent framework and structure in solution.Essential Confirmatory: Confirms molecular formula and provides structural clues.

Integrated Workflow for Structure Confirmation

The most rigorous approach to structure elucidation combines these techniques in a logical workflow. Each method provides a piece of the puzzle, and together they form a self-validating system.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Cascade Synthesis Synthesis of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR Sample MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Sample XRD Single-Crystal X-ray Diffraction Purification->XRD Sample for Crystallization Confirmation Unambiguous Structure Confirmed NMR->Confirmation Confirms Connectivity (Structure in Solution) MS->Confirmation Confirms Molecular Formula (C₈H₁₁NO₂) XRD->Confirmation Defines 3D Structure (Solid State)

Caption: Integrated workflow for definitive structure elucidation.

Conclusion

The definitive structural confirmation of a novel molecule like (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol necessitates a multi-faceted analytical approach. While single-crystal X-ray diffraction provides the unequivocal, gold-standard proof of the three-dimensional atomic arrangement in the solid state, it is critically supported by spectroscopic techniques. High-resolution mass spectrometry validates the elemental composition, and a comprehensive suite of 1D and 2D NMR experiments confirms the intricate covalent bonding network in solution. By integrating these methods, researchers can establish a molecule's structure with the highest degree of scientific integrity, providing the solid foundation required for all subsequent stages of research and development.

References

  • School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. RSC Publishing. Available from: [Link]

  • Santos, C. M. M., et al. (2014). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • North Carolina State University. Small Molecule X-ray Crystallography. METRIC. Available from: [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available from: [Link]

  • Rupp, B. (2010). X-Ray Crystallography of Chemical Compounds. PMC, NIH. Available from: [Link]

  • AIP Publishing. Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Available from: [Link]

  • Yu, Z., et al. (1996). The Study of the Mass Spectrum of 2-Ar-4-phenyl-oxazole derivates. Acta Scientiarum Naturalium Universitatis Pekinensis. Available from: [Link]

  • ResearchGate. Summary of crystallographic data. Available from: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available from: [Link]

  • National Center for Biotechnology Information. Naturally Occurring Oxazole-Containing Peptides. PMC, NIH. Available from: [Link]

  • SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Available from: [Link]

  • LibreTexts Chemistry. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • Slideshare. Structural elucidation by NMR(1HNMR). Available from: [Link]

  • Al-Warhi, T., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Chromatographic Separation of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol Isomers

Abstract The isomeric purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, with significant implications for safety and efficacy.[1][2] (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol, a s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isomeric purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, with significant implications for safety and efficacy.[1][2] (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol, a substituted oxazole, represents a class of heterocyclic compounds frequently encountered in medicinal chemistry. Synthetic routes to such molecules can often yield closely related positional isomers, which possess nearly identical physical properties, making their separation a significant analytical challenge. This guide provides a comparative analysis of various chromatographic techniques for the separation of these isomers, offering field-proven insights and detailed experimental protocols to guide researchers in developing robust and efficient analytical methods.

Introduction: The Challenge of Isomer Separation

In drug development, regulatory bodies like the FDA mandate the characterization and quantification of all stereoisomers and positional isomers of a drug substance.[1][2][3] This is because different isomers can exhibit varied pharmacological, toxicological, and pharmacokinetic profiles.[1][4] The target compound, (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol, and its potential positional isomer, (2-Cyclopropyl-4-methyl-1,3-oxazol-5-yl)methanol, present a typical separation challenge. Their similar structures result in subtle differences in polarity and hydrophobicity, making them difficult to resolve with standard chromatographic methods.

This guide explores and compares three primary chromatographic techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), and Supercritical Fluid Chromatography (SFC). Each method's performance is evaluated based on resolution, analysis time, and solvent consumption, providing a comprehensive framework for method selection and optimization.

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic mode is the most critical factor in achieving the desired separation. The decision hinges on the polarity of the analytes and the nature of the stationary phase.[5][6][7]

Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the most common chromatographic technique due to its versatility and reproducibility.[5] It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.[6][8] Retention is primarily driven by hydrophobic interactions.

  • Expertise & Experience: For polar molecules like our target oxazole isomers, retention on a standard C18 column can be poor, often leading to elution near the solvent front and inadequate resolution. While RP-HPLC is a default starting point, experience suggests that achieving selectivity for polar positional isomers often requires specialized stationary phases. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivity through π–π interactions, which can be particularly effective for aromatic and heterocyclic compounds.[9]

Normal-Phase HPLC (NP-HPLC)

NP-HPLC employs a polar stationary phase (typically silica) and a non-polar mobile phase.[8][10] This mode is often superior for separating polar compounds and isomers that co-elute in reverse-phase systems.[8][10]

  • Expertise & Experience: The hydroxyl group and the nitrogen and oxygen atoms in the oxazole ring make the target isomers quite polar. NP-HPLC is therefore a logical choice.[5] Retention is governed by interactions with the polar stationary phase.[8] The high resolving power of NP-HPLC is particularly advantageous for distinguishing between isomers with minor structural differences.[8] However, NP-HPLC can be sensitive to water content in the mobile phase, which requires careful solvent handling to ensure reproducibility.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[11][12] It is often considered a "green" alternative to HPLC, significantly reducing organic solvent consumption.[13][14][15]

  • Expertise & Experience: SFC behaves like a normal-phase technique and provides unique selectivity, often orthogonal to both RP- and NP-HPLC.[16] The low viscosity and high diffusivity of the supercritical CO2 mobile phase lead to faster separations and higher efficiency.[11][16] For separating polar heterocyclic isomers, SFC is an exceptionally powerful tool, frequently providing baseline resolution when HPLC methods fail.[17] Achiral SFC has become an attractive alternative to both normal and reverse-phase purification in pharmaceutical labs.[13]

Experimental Protocols & Method Development Workflow

A systematic approach to method development is crucial for efficiency. The following workflow outlines a logical progression from initial screening to a final, optimized method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation Start Prepare Isomer Mixture (1 mg/mL in Methanol/DCM) Screen_RP Screen RP-HPLC (C18, Phenyl-Hexyl) Start->Screen_RP Inject Screen_NP Screen NP-HPLC (Silica, Diol) Start->Screen_NP Inject Screen_SFC Screen SFC (2-EP, Diol) Start->Screen_SFC Inject Evaluate Evaluate Resolution (Rs) & Peak Shape Screen_RP->Evaluate Screen_NP->Evaluate Screen_SFC->Evaluate Evaluate->Start No Separation (Try new columns) Optimize Optimize Best Condition (Gradient, Flow Rate, Temp) Evaluate->Optimize Select Best Technique (Rs > 1.5) Validate System Suitability Testing (Rs > 2.0, Tailing < 1.5) Optimize->Validate FinalMethod Final Validated Method Validate->FinalMethod Meets Criteria

Caption: A systematic workflow for chromatographic method development.

Protocol 1: Reverse-Phase HPLC Screening
  • System: Agilent 1260 Infinity II HPLC or equivalent.

  • Columns:

    • Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

    • Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-95% B over 10 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

Protocol 2: Normal-Phase HPLC Screening
  • System: Agilent 1260 Infinity II HPLC or equivalent (ensure system is properly flushed for normal phase solvents).

  • Column: Waters Spherisorb Silica (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Hexane

  • Mobile Phase B: Isopropanol (IPA)

  • Gradient: 5-40% B over 15 minutes, hold at 40% B for 2 minutes, return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Protocol 3: Supercritical Fluid Chromatography (SFC) Screening
  • System: Waters ACQUITY UPC² System or equivalent.

  • Column: Regis Celeris 2-Ethylpyridine (4.6 x 150 mm, 5 µm)[18]

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Co-solvent): Methanol

  • Gradient: 5-40% B over 5 minutes, hold at 40% B for 1 minute.

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: UV at 254 nm

Data Comparison and Discussion

The following table summarizes illustrative results from the screening protocols. This data is representative of what a scientist would expect when separating polar positional isomers.

Parameter RP-HPLC (C18) RP-HPLC (Phenyl-Hexyl) NP-HPLC (Silica) SFC (2-Ethylpyridine)
Retention Time (Isomer 1) 2.1 min3.5 min8.2 min2.8 min
Retention Time (Isomer 2) 2.2 min3.8 min8.9 min3.5 min
Resolution (Rs) 0.91.41.82.6
Peak Tailing (Tf) 1.21.11.31.1
Total Run Time 15 min15 min22 min6 min
Solvent Consumption ~15 mL~15 mL~22 mL~3 mL (Organic)
Discussion of Results
  • RP-HPLC: As anticipated, the standard C18 column provided poor retention and failed to resolve the isomers (Rs < 1.5). The Phenyl-Hexyl column offered improved retention and near-baseline separation due to π-π interactions with the oxazole ring, demonstrating the importance of column selection.[9]

  • NP-HPLC: This technique provided good resolution (Rs = 1.8), confirming its suitability for polar isomer separations.[8][10] However, the run time was significantly longer, and the solvent consumption was the highest.

  • SFC: Supercritical Fluid Chromatography was the clear winner, delivering superior resolution (Rs = 2.6) in a fraction of the time (6 minutes).[13][14] The ethylpyridine stationary phase provided excellent selectivity for the polar, nitrogen-containing heterocycles. The significant reduction in organic solvent waste is a major advantage, aligning with green chemistry principles.[14][15]

LogicDiagram cluster_input Analyte Properties cluster_method Chromatographic Mode cluster_output Performance Outcome Analyte Oxazole Isomers - Polar - Heterocyclic (N, O) - Aromatic π-system RP Reverse Phase (Hydrophobic Interaction) Analyte->RP drives NP Normal Phase (Polar Interaction) Analyte->NP drives SFC SFC (Polar Interaction, Fast) Analyte->SFC drives RP_Result Poor Resolution (Rs < 1.5) Requires specialized columns (e.g., Phenyl-Hexyl) RP->RP_Result leads to NP_Result Good Resolution (Rs > 1.5) Long Run Time NP->NP_Result leads to SFC_Result Excellent Resolution (Rs > 2.0) Fast & Green SFC->SFC_Result leads to

Caption: Influence of analyte properties on chromatographic performance.

Conclusion and Recommendations

For the challenging separation of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol isomers, Supercritical Fluid Chromatography (SFC) emerges as the superior technique. It provides the highest resolution in the shortest analysis time with the lowest environmental impact. While NP-HPLC is a viable alternative, its longer run times and higher solvent consumption make it less efficient. Standard RP-HPLC is generally unsuitable unless specialized stationary phases capable of alternative interactions (like π-π) are employed.

For researchers in drug development facing similar challenges, it is highly recommended to incorporate SFC early in the method development workflow. Its orthogonal selectivity and high efficiency can save significant time and resources, accelerating the delivery of pure compounds for further testing.

References

  • Labtech. Reverse Phase vs Normal Phase in HPLC. Accessed February 14, 2026.
  • American Pharmaceutical Review. Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. Published October 28, 2013.
  • Phenomenex. Normal-phase vs.
  • Benchchem. Optimizing HPLC Separation of Positional Isomers. Accessed February 14, 2026.
  • Phenomenex. Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Accessed February 14, 2026.
  • Chemistry Stack Exchange. Normal phase vs reverse phase HPLC. Published September 24, 2017.
  • Chromatography Forum. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Published April 4, 2025.
  • SpringerLink. HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. Accessed February 14, 2026.
  • Reddit. What the heck is HPLC normal phase/reverse-phase and what does it tell us?. Published August 30, 2017.
  • MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS. Accessed February 14, 2026.
  • Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Published March 1, 2022.
  • Technology Networks. Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Published November 22, 2021.
  • Regis Technologies. Achiral HPLC & SFC Columns. Accessed February 14, 2026.
  • U.S. Food and Drug Administration. Development of New Stereoisomeric Drugs. Published May 1, 1992.
  • Taylor & Francis Online.
  • Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Published 2014.
  • ACS Publications. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Published 2023.
  • Teledyne ISCO. What is Supercritical Fluid Chromatography (SFC)
  • National Center for Biotechnology Information. The Significance of Chirality in Drug Design and Development. Published 2017.
  • ACS Publications. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Published 2023.
  • PubMed. Characterising polar compounds using supercritical fluid chromatography-nuclear magnetic resonance spectroscopy (SFC-NMR). Published August 15, 2019.
  • Semantic Scholar. FDA's policy statement for the development of new stereoisomeric drugs. Published 1992.
  • Twisting Memoirs Publication. Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Published 2025.
  • Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). Accessed February 14, 2026.
  • YouTube. How to Master Supercritical Fluid Chromatography (SFC)

Sources

Safety & Regulatory Compliance

Safety

Disposal &amp; Handling Guide: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

[1] Executive Safety Summary & Chemical Identity (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol is a specialized heterocyclic building block often utilized in the synthesis of COX-2 inhibitors, antivirals, and other ph...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary & Chemical Identity

(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol is a specialized heterocyclic building block often utilized in the synthesis of COX-2 inhibitors, antivirals, and other pharmaceutical scaffolds.[1] Unlike common solvents, this compound combines a strained cyclopropyl ring with a polar hydroxymethyl group on an oxazole core, creating unique stability and reactivity profiles that dictate specific disposal protocols.

Core Directive: Due to the absence of extensive toxicological data for this specific isomer in public registries, the Precautionary Principle applies. Treat this substance as a Toxic, Irritant, and Combustible Organic Solid/Oil .

Chemical Identification Table
PropertySpecification
Chemical Name (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol
CAS Number 1824614-59-6 (Primary Reference)
Molecular Formula C₈H₁₁NO₂
Molecular Weight ~153.18 g/mol
Physical State Viscous oil or low-melting solid (Predicted BP: ~280°C)
Solubility Soluble in Methanol, DMSO, DCM, Ethyl Acetate
Storage Requirement 2–8°C (Refrigerated), Inert Atmosphere (Argon/Nitrogen)

Hazard Assessment (The "Why" Behind the Protocol)

To ensure safe disposal, we must understand the molecule's potential failure modes.

  • Thermal Stability & Flammability: The oxazole ring is aromatic and generally stable, but the cyclopropyl group introduces ring strain (~27.5 kcal/mol). While not explosive under standard conditions, it increases the heat of combustion. The hydroxymethyl group provides a handle for oxidation.

    • Implication: Do not subject to uncontrolled heating or strong oxidizers (e.g., Chromic acid, Permanganates) in the waste stream, as this may trigger exothermic ring-opening or oxidation.[1]

  • Toxicological Potential: Functionalized oxazoles are often bioactive.

    • Implication: Assume high acute toxicity (Oral/Dermal) and respiratory irritation. Do not dispose of down the drain.

  • Environmental Persistence: Heterocyclic rings can be persistent in water tables.

    • Implication:High-Temperature Incineration is the only acceptable disposal method to ensure complete mineralization of the nitrogenous ring.[1]

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Substance (Expired or Excess)[1]

Objective: Safe transfer of bulk material to the hazardous waste stream without generating dust or aerosols.

  • Solvation (Recommended):

    • Do not dispose of the pure solid/oil directly if possible, as it may adhere to waste containers.

    • Dissolve the material in a combustible compatible solvent (e.g., Acetone, Ethanol, or Ethyl Acetate) to a concentration of <10%.

    • Why? This ensures the material burns evenly in the incinerator and prevents "hot spots" or unburned residues.

  • Container Selection:

    • Use a High-Density Polyethylene (HDPE) or Glass waste container.[1]

    • Labeling: Clearly label as "Hazardous Waste - Flammable/Toxic Organic Solution." List the constituents (e.g., "Acetone 90%, Oxazole Derivative 10%").

  • Waste Coding (RCRA - USA):

    • If dissolved in a flammable solvent (Flash point <60°C), code as D001 (Ignitable).[2]

    • If solid/oil only: Classify as Non-Regulated Organic unless local regulations specify otherwise, but manage as hazardous.

Scenario B: Reaction Mixtures & Mother Liquors[1]

Objective: Segregating the oxazole derivative from incompatible waste streams.

  • Segregation:

    • Do NOT mix with aqueous acidic waste.[1] Strong acids can open the cyclopropyl ring or hydrolyze the oxazole, potentially creating unpredictable byproducts.

    • Do NOT mix with oxidizing waste (Nitric acid, Peroxides).

  • Consolidation:

    • Combine with the Halogenated or Non-Halogenated Organic waste stream depending on the solvent used in your reaction (e.g., DCM vs. Ethyl Acetate).

    • The oxazole moiety does not require a separate "P-list" stream unless specifically mandated by your local EHS officer.[1]

Scenario C: Contaminated Glassware & Syringes[1]
  • Triple Rinse:

    • Rinse glassware 3x with Acetone or Methanol.

    • Collect all rinsates into the Liquid Organic Waste container (Scenario B).

  • Decontamination:

    • Once rinsed, glassware can be washed with standard detergent.

    • Note: No special chemical deactivation (e.g., bleach) is required or recommended, as it is ineffective against the stable oxazole ring.

Visual Workflows

Diagram 1: Waste Stream Decision Tree

This logic flow ensures the material ends up in the correct incineration path.

WasteDecisionTree Start Start: Waste Material StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Liquid Solvated / Reaction Mix StateCheck->Liquid Solvation Dissolve in Acetone/EtOH (Recommended for Incineration) Solid->Solvation Preferred DirectSolid Solid Waste Bin (Double Bagged) Solid->DirectSolid Alt SolventCheck Solvent Type? Liquid->SolventCheck NonHalogenated Non-Halogenated Waste (EtOAc, MeOH, Acetone) Solvation->NonHalogenated Incinerator High-Temp Incineration (Cement Kiln / Chemical Waste) DirectSolid->Incinerator Halogenated Halogenated Waste (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens SolventCheck->NonHalogenated No Halogens Halogenated->Incinerator NonHalogenated->Incinerator

Caption: Decision logic for routing (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol to the correct incineration stream.

Diagram 2: Spill Cleanup Protocol

Immediate response plan for bench-scale spills.

SpillResponse Spill Spill Detected Ventilate Ventilate Area (Fume Hood Sash Down) Spill->Ventilate PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Absorb Absorb with Inert Material (Vermiculite/Sand) PPE->Absorb Ventilate->PPE Collect Collect into Sealed Jar Absorb->Collect Label Label: 'Hazardous Waste (Toxic/Flammable)' Collect->Label Clean Wash Surface with Soap & Water Label->Clean

Caption: Operational workflow for containing and cleaning spills of the oxazole derivative.

Emergency Response Data

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1] The alcohol group increases skin permeability; monitor for systemic irritation.
Eye Contact Rinse cautiously with water for 15 minutes.[1][3] Remove contact lenses.[4] Seek medical attention immediately.
Inhalation Move to fresh air.[1][3][4] If breathing is difficult, administer oxygen. The compound may cause respiratory tract irritation.[5]
Fire Use CO₂, Dry Chemical, or Alcohol-Resistant Foam .[1] Water spray may be ineffective if the oil floats.

References

  • MySkinRecipes. (2-Cyclopropyl-5-methyloxazol-4-yl)methanol Product Specifications & CAS 1824614-59-6. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Disposal. Retrieved from [1]

  • Sigma-Aldrich. Safety Data Sheet for 5-(Aminomethyl)isoxazol-3-ol (Structurally Related Isoxazole). Retrieved from [1]

  • VulcanChem. (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol Structure and Properties. Retrieved from [1]

Sources

Handling

Personal protective equipment for handling (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Executive Summary & Risk Profile Compound Class: Heterocyclic Primary Alcohol (Oxazole derivative). Operational Status: Research Chemical / Intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Compound Class: Heterocyclic Primary Alcohol (Oxazole derivative). Operational Status: Research Chemical / Intermediate. Critical Directive: Due to the specific structural combination of a strained cyclopropyl ring and an oxazole heterocycle, this compound must be handled under the Precautionary Principle . While specific toxicological data for this exact isomer may be limited in public registries, Structure-Activity Relationship (SAR) analysis with analogous compounds (e.g., isoxazole methanols) dictates that it be treated as a potential acute toxin and severe irritant .

Anticipated Hazard Classification (GHS/CLP)

Based on analogous oxazole/isoxazole derivatives:

  • Acute Toxicity (Oral): Category 3 or 4 (H301/H302) – Toxic/Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[2]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards. Deviations are only permitted after a documented site-specific risk assessment.

Zone Equipment Specification / Standard Rationale & Causality
Respiratory Engineering Control Certified Chemical Fume Hood (Face velocity: 80–100 fpm)Primary Barrier: Prevents inhalation of aerosols/dusts (H335).[2] Oxazole derivatives can be potent respiratory sensitizers.
Respiratory Backup (Spill/Open) Half-mask with P100/OV Cartridges (NIOSH/EN 14387 Type A/P3)Secondary Barrier: Required only if working outside a hood (e.g., balance cleaning) or during spill cleanup.
Ocular Standard Safety Glasses with Side Shields (ANSI Z87.1 / EN 166)Protection against low-energy projectiles.
Ocular High Risk Indirect Vent Goggles + Face Shield Mandatory during dissolution or heating. Oxazoles can undergo rapid exothermic decomposition; splash protection is critical.
Dermal (Hand) Primary Layer Nitrile (4 mil / 0.1 mm) Tactile sensitivity. Protects against incidental splash.[3][4]
Dermal (Hand) Secondary Layer Nitrile (8 mil) or Laminate (Silver Shield) Breakthrough Defense: Heterocyclic alcohols can permeate thin nitrile. Double-gloving provides a "time buffer" for removal.
Body Clothing Lab Coat (Nomex or 100% Cotton) Fire Safety: Synthetic blends (polyester) can melt into skin if the methanol moiety ignites.

Operational Protocol: Safe Handling Workflow

Phase A: Pre-Operational Checks
  • Verify Airflow: Confirm fume hood monitor reads "Safe" (or check with kimwipe/anemometer).

  • Static Discharge Control: The cyclopropyl moiety adds ring strain energy; combined with a methanol group, the solid may be static-sensitive. Use an ionizing blower or anti-static weighing boat.

  • Solvent Compatibility: Ensure reaction solvent is compatible. Avoid strong oxidizers (e.g., permanganates, chromates) which can violently cleave the alcohol and oxazole ring.

Phase B: Weighing & Transfer (Step-by-Step)
  • Don PPE: Put on double nitrile gloves and lab coat.

  • Tare: Place weighing boat in the balance inside the fume hood.

  • Transfer: Use a clean spatula. Do not pour from the bottle.

    • Why? Pouring generates static and dust. Spatula transfer controls dosage and minimizes airborne particles.

  • Dissolution (If applicable): Add solvent to the solid, not solid to solvent, to prevent splashing.

  • Decon: Wipe the balance area with a solvent-dampened tissue (Ethanol or Acetone) immediately after use. Dispose of the tissue as hazardous waste.

Phase C: Reaction Monitoring
  • Temperature Control: If heating, use an oil bath with a thermal fuse. Do not use a heat gun on the flask directly.

  • Venting: Ensure the reaction vessel is vented (e.g., via a nitrogen line or needle) to prevent pressure buildup from potential gas evolution.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection and Handling based on the physical state and quantity of the material.

SafetyLogic Start Start: Handling (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid DustRisk Risk: Inhalation (Dust) & Static Solid->DustRisk SplashRisk Risk: Skin Absorption & Splash Liquid->SplashRisk SolidPPE PPE: Double Nitrile + N95 (if outside hood) DustRisk->SolidPPE Engineering Control: Fume Hood + Ionizer SolidPPE->Engineering Action Proceed with Experiment Engineering->Action LiquidPPE PPE: Goggles + Face Shield + Laminate Gloves SplashRisk->LiquidPPE LiquidPPE->Action

Figure 1: Decision logic for PPE selection based on physical state hazards.[2]

Emergency Response & Spill Management

Scenario 1: Minor Spill (< 5g/5mL)
  • Alert: Notify nearby personnel immediately.

  • Isolate: Mark the area.

  • Neutralize/Absorb:

    • Solids: Do not sweep (creates dust).[5] Cover with wet paper towels to dampen, then wipe up.

    • Liquids: Use a vermiculite or universal absorbent pad.

  • Clean: Wash surface with soap and water, then Ethanol.

  • Disposal: Place all cleanup materials in a sealed bag labeled "Hazardous Waste - Toxic Organic."

Scenario 2: Exposure (First Aid)
  • Eye Contact: Flush immediately with water for 15 minutes .[3][6] Hold eyelids open. Do not pause to remove contact lenses initially; flush first.

  • Skin Contact: Remove contaminated clothing.[3][7] Wash with soap and water.[4][6][8] Avoid organic solvents (ethanol) for washing skin, as they may increase transdermal absorption of the oxazole.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately.

Disposal Plan (Cradle-to-Grave)

Proper disposal is legally mandated and environmentally critical.

Waste Stream Classification Container Labeling Notes
Mother Liquor / Solvents Non-Halogenated Organic"Flammable, Toxic - Oxazole Derivative"Do not mix with oxidizers.[2]
Solid Waste Hazardous Solid"Toxic Solid - (2-Cyclopropyl...)"[2]Includes contaminated gloves, weighing boats, and paper towels.
Aqueous Waste Aqueous Toxic"Aqueous Waste - Trace Organics"Only if extraction was performed. Check pH before disposal.

Disposal Protocol:

  • Collect waste in high-density polyethylene (HDPE) or glass containers.

  • Do not fill containers >90% full (allow for expansion).

  • Cap tightly when not in use.

  • Contact your facility's EHS department for pickup. Never pour down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Oxazole Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory for Oxazole Methanol Derivatives. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol
Reactant of Route 2
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.